molecular formula C176H285N47O49 B1591217 Helodermin CAS No. 89468-62-2

Helodermin

Numéro de catalogue: B1591217
Numéro CAS: 89468-62-2
Poids moléculaire: 3843 g/mol
Clé InChI: SSAAJZQUEUTACT-MDBKHZGBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Helodermin is a 35-amino-acid peptide (CAS 89468-62-2, Molecular Formula: C₁₇₆H₂₈₅N₄₇O₄₉, Molecular Weight: 3843.43 g/mol) that was originally isolated from the venom of the Gila monster lizard ( Heloderma suspectum ) . It is a member of the secretin/vasoactive intestinal peptide (VIP) family of peptides and shares structural homology with them . The peptide is supplied as a white or off-white lyophilized powder and should be stored at -20°C . Research Applications and Value: The primary research value of this compound lies in its potent and specific biological activity. It is a powerful activator of adenylate cyclase , leading to increased intracellular cyclic AMP (cAMP) levels in various tissues and cell types . This mechanism underpins its utility in several research fields: Endocrinology and Metabolic Research: this compound is a valuable tool for studying the glucagon superfamily of hormones and their receptors . Its interaction with GLP-1 receptor pathways makes it relevant for investigations into insulin secretion and glucose metabolism . Bone and Skeletal Biology: Research has demonstrated that this compound stimulates cAMP formation in intact bone, isolated osteoblasts, and osteoblastic cell lines, suggesting a potential role in modulating bone cell activity and metabolism . This compound's stability and potent receptor binding make it a crucial reagent for probing signal transduction pathways involving VIP and secretin receptors, helping to elucidate their physiological functions and potential therapeutic applications . Important Notice: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Propriétés

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C176H285N47O49/c1-23-93(15)138(217-146(243)98(20)194-159(256)124(78-137(237)238)210-167(264)126(82-225)214-147(244)107(180)77-104-79-187-86-190-104)169(266)212-123(74-101-38-26-25-27-39-101)164(261)220-140(99(21)229)171(268)202-114(57-60-135(183)235)153(250)200-113(56-59-134(182)234)154(251)209-122(76-103-49-53-106(232)54-50-103)163(260)215-127(83-226)166(263)198-110(42-30-33-63-179)150(247)205-120(73-92(13)14)161(258)206-117(70-89(7)8)157(254)191-95(17)143(240)196-108(40-28-31-61-177)149(246)204-116(69-88(5)6)156(253)192-96(18)144(241)203-119(72-91(11)12)160(257)201-112(55-58-133(181)233)152(249)197-109(41-29-32-62-178)151(248)208-121(75-102-47-51-105(231)52-48-102)162(259)207-118(71-90(9)10)158(255)193-97(19)145(242)213-128(84-227)168(265)218-139(94(16)24-2)170(267)211-115(68-87(3)4)148(245)189-80-136(236)195-125(81-224)165(262)199-111(43-34-64-188-176(185)186)155(252)219-141(100(22)230)172(269)216-129(85-228)173(270)222-66-36-45-131(222)175(272)223-67-37-46-132(223)174(271)221-65-35-44-130(221)142(184)239/h25-27,38-39,47-54,79,86-100,107-132,138-141,224-232H,23-24,28-37,40-46,55-78,80-85,177-180H2,1-22H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,239)(H,187,190)(H,189,245)(H,191,254)(H,192,253)(H,193,255)(H,194,256)(H,195,236)(H,196,240)(H,197,249)(H,198,263)(H,199,262)(H,200,250)(H,201,257)(H,202,268)(H,203,241)(H,204,246)(H,205,247)(H,206,258)(H,207,259)(H,208,248)(H,209,251)(H,210,264)(H,211,267)(H,212,266)(H,213,242)(H,214,244)(H,215,260)(H,216,269)(H,217,243)(H,218,265)(H,219,252)(H,220,261)(H,237,238)(H4,185,186,188)/t93-,94-,95-,96-,97-,98-,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,138-,139-,140-,141-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAAJZQUEUTACT-MDBKHZGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C176H285N47O49
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237753
Record name Heliodermin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3843 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89468-62-2
Record name Heliodermin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089468622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heliodermin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery of Helodermin: A Technical Guide to a Venom-Derived Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The venom of the Gila monster (Heloderma suspectum), a lizard native to the Southwestern United States and Northwestern Mexico, is a complex cocktail of bioactive molecules. Among these is helodermin, a 35-amino acid peptide that has garnered significant scientific interest due to its structural similarity to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of hormones and its potent biological activities. This technical guide provides an in-depth overview of the discovery of this compound, detailing its isolation, characterization, and the experimental methodologies used to elucidate its function. The information presented here is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and venom research.

Physicochemical and Biological Properties of this compound

This compound is a basic pentatriacontapeptide amide with a molecular weight of approximately 3841 Da.[1] Its primary structure reveals a high degree of sequence homology with other members of the VIP/secretin/glucagon peptide family, particularly in the N-terminal region, which is crucial for receptor binding and biological activity.[2][3]

PropertyValueReference
Amino Acid Sequence His-Ser-Asp-Ala-Ile-Phe-Thr-Gln-Gln-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Ala-Ser-Ile-Leu-Gly-Ser-Arg-Thr-Ser-Pro-Pro-Pro-NH2[1][2][3]
Molecular Formula C₁₇₆H₂₈₅N₄₇O₄₉[3]
Molecular Weight 3841 Da[1]
CAS Number 89468-62-2[1][3]

Experimental Protocols

Venom Extraction and Peptide Isolation

The journey to discovering this compound begins with the careful extraction of venom from the Gila monster. This is followed by a multi-step purification process to isolate the peptide of interest from the complex venom mixture.

1. Venom Milking:

Venom is typically collected from captive Gila monsters by inducing them to bite onto a collection apparatus. The venom glands, located in the lower jaw, are then gently massaged to express the venom.

2. Multi-Step High-Performance Liquid Chromatography (HPLC) Purification:

While the precise, detailed protocol for the original isolation of this compound is not exhaustively documented in a single source, a combination of chromatographic techniques is standard for purifying peptides from venom. A plausible workflow, based on common practices in venom peptide purification, is outlined below.

Diagram of the General Workflow for this compound Isolation

Helodermin_Isolation_Workflow Venom Crude Gila Monster Venom GelFiltration Step 1: Gel Filtration Chromatography (e.g., Sephadex G-50) Venom->GelFiltration Size-based separation IonExchange Step 2: Ion-Exchange Chromatography (e.g., CM-Sephadex) GelFiltration->IonExchange Charge-based separation RPHPLC Step 3: Reverse-Phase HPLC (e.g., C18 column) IonExchange->RPHPLC Hydrophobicity-based separation Purethis compound Pure this compound RPHPLC->Purethis compound

Caption: A generalized multi-step chromatographic workflow for the purification of this compound from crude Gila monster venom.

a. Step 1: Gel Filtration Chromatography (Size Exclusion)

  • Objective: To perform an initial separation of venom components based on their molecular size.

  • Stationary Phase: A gel filtration medium such as Sephadex G-50.

  • Mobile Phase: An appropriate buffer, for example, 2 M acetic acid.

  • Procedure:

    • Reconstitute the lyophilized crude venom in the mobile phase.

    • Apply the venom solution to the equilibrated gel filtration column.

    • Elute the venom components with the mobile phase at a constant flow rate.

    • Collect fractions and monitor the absorbance at 280 nm to detect protein/peptide elution.

    • Pool fractions corresponding to the molecular weight range of this compound (around 4 kDa).

b. Step 2: Ion-Exchange Chromatography

  • Objective: To further purify the peptide based on its net charge at a specific pH.

  • Stationary Phase: A cation-exchange resin like CM-Sephadex is suitable for the basic this compound peptide.

  • Mobile Phase: A buffer system with a pH below the isoelectric point of this compound, with an increasing salt gradient for elution (e.g., ammonium acetate buffer).

  • Procedure:

    • Pool and lyophilize the relevant fractions from the gel filtration step.

    • Dissolve the sample in the starting buffer for ion-exchange chromatography.

    • Load the sample onto the equilibrated cation-exchange column.

    • Wash the column with the starting buffer to remove unbound components.

    • Elute the bound peptides using a linear gradient of increasing salt concentration.

    • Collect fractions and screen for the presence of this compound using a biological assay (e.g., adenylate cyclase activation) or by analytical HPLC.

c. Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To achieve final purification to homogeneity based on the peptide's hydrophobicity.

  • Stationary Phase: A C18 reverse-phase column is commonly used for peptide purification.

  • Mobile Phase: A two-solvent system is typically employed:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Pool the active fractions from the ion-exchange chromatography.

    • Inject the sample onto the equilibrated C18 column.

    • Elute the peptides using a linear gradient of increasing Solvent B concentration.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated peptide by analytical HPLC, mass spectrometry, and amino acid sequencing.

Biological Activity Assays

The biological functions of this compound were primarily elucidated through its interaction with cell surface receptors and its effect on intracellular signaling pathways.

1. Adenylate Cyclase Activity Assay:

This compound was found to stimulate adenylate cyclase activity in various tissues, including rat pancreatic membranes. This assay is crucial for determining the functional activity of the purified peptide.

Diagram of the Adenylate Cyclase Activity Assay Workflow

AdenylateCyclaseAssay Membranes Isolated Cell Membranes (e.g., rat pancreatic) Incubation Incubation with: - this compound - [α-³²P]ATP - Assay Buffer Membranes->Incubation ReactionStop Stop Reaction (e.g., boiling) Incubation->ReactionStop Separation Separation of [³²P]cAMP (e.g., Dowex/Alumina chromatography) ReactionStop->Separation Quantification Quantification of [³²P]cAMP (Scintillation Counting) Separation->Quantification

Caption: A schematic representation of the experimental workflow for measuring adenylate cyclase activity in response to this compound.

  • Objective: To quantify the production of cyclic AMP (cAMP) from ATP in the presence of this compound.

  • Materials:

    • Isolated cell membranes (e.g., from rat pancreas or liver).

    • This compound (or other test peptides).

    • [α-³²P]ATP (radiolabeled substrate).

    • Assay buffer containing Tris-HCl, MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and an ATP regenerating system (e.g., creatine phosphate and creatine kinase).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and [α-³²P]ATP.

    • Add the isolated cell membranes to the reaction mixture.

    • Initiate the reaction by adding this compound at various concentrations.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).

    • Terminate the reaction, for instance, by boiling.

    • Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.

    • Quantify the amount of [³²P]cAMP produced using a scintillation counter.

2. Competitive Radioligand Binding Assay:

This assay is used to determine the binding affinity of this compound to its receptors, often by competing with a radiolabeled ligand known to bind to the same receptor family, such as [¹²⁵I]VIP.

  • Objective: To measure the ability of this compound to displace a radiolabeled ligand from its receptor and to calculate its binding affinity (Ki).

  • Materials:

    • Isolated cell membranes rich in the target receptor (e.g., rat liver membranes for VIP receptors).

    • Radiolabeled ligand (e.g., [¹²⁵I]VIP).

    • Unlabeled this compound at various concentrations.

    • Binding buffer (e.g., Tris-HCl with BSA).

  • Procedure:

    • In a series of tubes, add a fixed amount of cell membranes and a constant concentration of the radiolabeled ligand.

    • Add increasing concentrations of unlabeled this compound to the tubes.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Plot the percentage of bound radioligand against the concentration of unlabeled this compound to generate a competition curve and calculate the IC₅₀ and subsequently the Ki value.

ParameterDescriptionTypical Finding for this compound
IC₅₀ The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.Varies depending on the tissue and radioligand used.
Ki The inhibition constant, representing the affinity of this compound for the receptor.In the nanomolar range for VIP receptors.

Signaling Pathway

This compound exerts its biological effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. This binding initiates an intracellular signaling cascade, primarily through the activation of adenylate cyclase.

Diagram of the this compound Signaling Pathway

Helodermin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR GPCR (e.g., VIP Receptor) This compound->GPCR Binding G_protein G Protein (Gs) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., smooth muscle relaxation, hormone secretion) PKA->CellularResponse Phosphorylation of target proteins

Caption: A simplified diagram of the intracellular signaling pathway activated by this compound binding to a G-protein coupled receptor.

The binding of this compound to its receptor, which is often a subtype of the VIP receptor, causes a conformational change in the receptor. This, in turn, activates an associated heterotrimeric G-protein of the Gs class. The activated Gs alpha subunit then stimulates adenylate cyclase, an enzyme embedded in the cell membrane. Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, ultimately leading to the observed physiological effects, such as smooth muscle relaxation and hormone secretion.[4][5][6]

Conclusion

The discovery of this compound from the venom of the Gila monster is a testament to the potential of natural sources in providing novel molecular probes and therapeutic leads. Through a combination of sophisticated purification techniques and detailed biological assays, the structure and function of this potent peptide have been elucidated. This technical guide provides a foundational understanding of the experimental approaches that were instrumental in the discovery and characterization of this compound. The methodologies described herein remain relevant for the ongoing exploration of venom components and their potential applications in medicine and research. The continued investigation into the pharmacology of this compound and its analogs may yet yield new therapeutic agents for a variety of human diseases.

References

Unveiling the In Vivo Biological Functions of Helodermin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helodermin, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the secretin/vasoactive intestinal peptide (VIP)/glucagon superfamily of peptides. Its structural similarity to endogenous regulatory peptides has prompted extensive research into its physiological roles and potential therapeutic applications. This technical guide provides an in-depth overview of the core in vivo biological functions of this compound, with a focus on its effects on pancreatic and hormonal secretions, cardiovascular parameters, and the underlying signaling mechanisms.

Core Biological Functions of this compound in vivo

This compound exhibits a range of potent biological activities in vivo, primarily acting as a secretagogue and a modulator of smooth muscle tone. Its effects are mediated through the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Pancreatic and Hormonal Secretion

This compound is a powerful stimulant of exocrine and endocrine pancreatic secretions. Intravenous administration of this compound leads to a dose-dependent increase in pancreatic bicarbonate and amylase secretion.[1][2] Furthermore, it significantly influences the release of key metabolic hormones.

  • Glucagon Secretion: this compound markedly enhances basal and glucose-stimulated plasma glucagon levels.[3]

  • Insulin Secretion: The peptide has a weak stimulatory effect on insulin secretion, with a maximal response observed at specific concentrations.[4]

  • Somatostatin Secretion: this compound stimulates the release of somatostatin in a concentration-dependent manner.[4]

Cardiovascular Effects

This compound exerts significant effects on the cardiovascular system, primarily through its vasodilatory properties.

  • Hypotension: Intravenous injection of this compound causes a dose-dependent reduction in blood pressure.[5][6]

  • Vasorelaxation: this compound is a potent relaxant of vascular smooth muscle, acting with a potency similar to that of VIP on femoral arteries.[5][6][7] This effect is endothelium-independent.

Quantitative Data on this compound's In Vivo Effects

The following tables summarize the key quantitative data from various in vivo studies on this compound.

Parameter Species Dose/Concentration Effect Reference
Pancreatic HCO3 SecretionDog12.5-200 pmol/kg/h (i.v. infusion)Dose-dependent increase, reaching 100% of secretin maximum.[1]
Pancreatic Amylase ReleaseDog10⁻¹⁰ - 10⁻⁵ M (in vitro on dispersed acini)Dose-dependent increase, reaching about 50% of CCK-8 maximum.[1]
Plasma Glucagon LevelsMouse8 nmol/kg (i.v. injection)Increase from 139 ± 14 to 421 ± 86 pg/ml after 6 minutes.[3]
Insulin Secretion (First Phase)Rat (isolated perfused pancreas)10 pmol/L148% of control.[4]
Insulin Secretion (Second Phase)Rat (isolated perfused pancreas)10 pmol/L170% of control.[4]
Somatostatin Release (First Phase)Rat (isolated perfused pancreas)100 pmol/L233% of control.[4]
Somatostatin Release (Second Phase)Rat (isolated perfused pancreas)100 pmol/L362% of control.[4]
Blood PressureRat> 1 nmol/kg (i.v.)Dose-dependent reduction.[5][6]

Signaling Pathways of this compound

This compound exerts its cellular effects by binding to specific G-protein coupled receptors, which are coupled to the activation of adenylyl cyclase. This leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, including the transcription factor CREB (cAMP response element-binding protein), to elicit the final physiological response.[8][9][10]

Helodermin_Signaling_Pathway This compound This compound Receptor GPCR (VIP/Secretin Receptor Family) This compound->Receptor Binds G_Protein Gαs Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Secretion, Relaxation) PKA->Cellular_Response Phosphorylates other substrates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates Gene_Expression->Cellular_Response

This compound Signaling Pathway

Experimental Protocols

In Vivo Measurement of Pancreatic Secretion in Dogs

This protocol describes the methodology for assessing the effect of this compound on pancreatic secretion in conscious dogs.[1]

Pancreatic_Secretion_Protocol cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Prep Conscious Dogs (6 animals) Fistula Chronic Pancreatic Fistula (Thomas type) Animal_Prep->Fistula Surgically prepared with Infusion Intravenous Infusion of this compound (Graded doses: 12.5-200 pmol/kg/h) Collection Pancreatic Juice Collection (15 min intervals) Infusion->Collection Measurement Measurement of HCO3- Concentration and Volume Collection->Measurement Dose_Response Construct Dose-Response Curve Measurement->Dose_Response Comparison Compare with Secretin Maximum Dose_Response->Comparison

Workflow for Pancreatic Secretion Study

Detailed Methodology:

  • Animal Model: Six conscious dogs, each weighing between 15 and 18 kg, are used. The animals are surgically prepared with a chronic pancreatic fistula of the Thomas type to allow for the collection of pancreatic juice.

  • Peptide Administration: this compound is infused intravenously at graded doses ranging from 12.5 to 200 pmol/kg per hour.

  • Sample Collection: Pancreatic juice is collected continuously in 15-minute intervals.

  • Analysis: The volume of the collected pancreatic juice is measured, and the bicarbonate (HCO3-) concentration is determined by back-titration.

  • Data Interpretation: The results are expressed as a percentage of the maximal pancreatic bicarbonate secretion induced by a standard dose of secretin.

In Vivo Assessment of Cardiovascular Effects in Rats

This protocol outlines the procedure for measuring the effects of this compound on blood pressure in anesthetized rats.[5][6]

Cardiovascular_Protocol cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Prep Anesthetized Rats Catheterization Cannulation of Carotid Artery and Jugular Vein Animal_Prep->Catheterization Baseline Record Baseline Blood Pressure Injection Intravenous Injection of this compound (Dose-dependent) Baseline->Injection Monitoring Continuous Blood Pressure Monitoring Injection->Monitoring Change_BP Calculate Change in Blood Pressure Monitoring->Change_BP Dose_Response Construct Dose-Response Curve Change_BP->Dose_Response

Workflow for Cardiovascular Effects Study

Detailed Methodology:

  • Animal Model: Male Wistar rats are anesthetized.

  • Surgical Preparation: The carotid artery is cannulated for direct measurement of arterial blood pressure, and the jugular vein is cannulated for the intravenous administration of this compound.

  • Blood Pressure Measurement: Arterial blood pressure is continuously recorded using a pressure transducer connected to a polygraph.

  • Peptide Administration: After a stable baseline blood pressure is established, this compound is injected intravenously in a dose-dependent manner.

  • Data Analysis: The change in mean arterial pressure from the baseline is calculated for each dose of this compound to construct a dose-response curve.

Conclusion

This compound is a pleiotropic peptide with significant in vivo biological functions, particularly in the regulation of pancreatic secretion and cardiovascular homeostasis. Its potent secretagogue and vasodilatory effects, mediated through the cAMP-PKA signaling pathway, highlight its potential as a lead compound for the development of novel therapeutics for conditions such as pancreatic insufficiency and cardiovascular disorders. Further research is warranted to fully elucidate its physiological roles and to explore its therapeutic utility in preclinical and clinical settings.

References

Helodermin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helodermin, a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a prominent member of the secretin/vasoactive intestinal peptide (VIP) family of peptides. This family, which also includes secretin, VIP, pituitary adenylate cyclase-activating polypeptide (PACAP), glucagon, and others, is characterized by significant sequence homology and a shared mechanism of action through class B G-protein coupled receptors (GPCRs). This compound exhibits a range of biological activities, primarily mediated through its interaction with VIP receptors, VPAC1 and VPAC2. This technical guide provides an in-depth overview of this compound's structure, its interaction with its cognate receptors, the downstream signaling pathways it activates, and detailed experimental protocols for its study. Quantitative data on its binding affinity and functional potency are presented in comparison to other members of the secretin/VIP family to provide a clear pharmacological context.

Introduction: this compound and the Secretin/VIP Peptide Family

The secretin/VIP family of peptides are crucial regulators of a wide array of physiological processes, including pancreatic and gastric secretion, smooth muscle relaxation, and neurotransmission. This compound was first identified as a component of Gila monster venom and was subsequently found to share significant structural similarities with VIP and secretin.[1] Its amino acid sequence reveals a high degree of homology with other members of this peptide family, particularly in the N-terminal region, which is critical for receptor activation.[2]

This compound's physiological effects are diverse and include the stimulation of adenylate cyclase in various tissues, leading to an increase in intracellular cyclic AMP (cAMP).[1] It has been shown to influence glucagon secretion, thyroid hormone secretion, and bone metabolism.[3] These actions are a direct result of its interaction with the VPAC1 and VPAC2 receptors, which it shares with VIP.[4] Understanding the specific pharmacology of this compound at these receptors is crucial for elucidating its physiological roles and exploring its therapeutic potential.

Data Presentation: Comparative Pharmacology of this compound

The pharmacological profile of this compound is defined by its binding affinity (Ki or Kd) for its receptors and its functional potency (EC50) in eliciting a biological response, such as cAMP accumulation. The following tables summarize the available quantitative data, comparing this compound with other key members of the secretin/VIP family.

PeptideReceptorBinding Affinity (Ki, nM)Reference
This compound VPAC1Less than VIP[4]
VPAC2Similar to VIP and PACAP[4]
VIP VPAC1High[1][5]
VPAC2High[5]
PAC1>500 (Low)[4][5]
PACAP-27/38 VPAC1High[5]
VPAC2High[5]
PAC1~0.5 (Very High)[4][5]
Secretin Secretin ReceptorHigh[6]
VPAC1/VPAC2Lower than VIP/Helodermin[1]

Table 1: Comparative Receptor Binding Affinities. This table illustrates the relative binding affinities of this compound and related peptides to the VPAC1, VPAC2, and PAC1 receptors. Data is compiled from multiple sources and indicates the general affinity profile.

PeptideReceptor/Cell LineFunctional AssayPotency (EC50, nM)Reference
This compound VPAC2 expressing cellscAMP AccumulationSimilar to VIP
VIP VPAC1 expressing cellscAMP AccumulationHigh Potency
VPAC2 expressing cellscAMP AccumulationHigh Potency
PACAP-27/38 PAC1 expressing cellscAMP Accumulation0.05 (High Potency)[5]
VPAC1 expressing cellscAMP Accumulation1.5[5]
VPAC2 expressing cellscAMP Accumulation2.5[5]

Table 2: Comparative Functional Potencies. This table presents the half-maximal effective concentrations (EC50) for cAMP accumulation stimulated by this compound and related peptides, highlighting their potency at different receptors.

Signaling Pathways

Upon binding to VPAC1 or VPAC2 receptors, this compound initiates a canonical G-protein signaling cascade. These receptors are primarily coupled to the stimulatory G-protein, Gs.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound VPAC_R VPAC Receptor (VPAC1/VPAC2) This compound->VPAC_R Binding G_Protein Gαs(GDP)-βγ VPAC_R->G_Protein Activation (GDP -> GTP exchange) G_alpha_GTP Gαs-GTP G_Protein->G_alpha_GTP Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalysis G_alpha_GTP->AC Activation ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation CREB CREB PKA_active->CREB Phosphorylation CREB_P Phosphorylated CREB Gene_Expression Target Gene Expression CREB_P->Gene_Expression Transcription Activation Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing VPAC receptors Incubate Incubate membranes, [¹²⁵I]-VIP, and unlabeled peptide at RT Membrane_Prep->Incubate Radioligand_Prep Prepare [¹²⁵I]-VIP solution (constant concentration) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of unlabeled peptide (e.g., this compound) Competitor_Prep->Incubate Filter Rapidly filter mixture through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity on filters using a gamma counter Wash->Count Analyze Plot % inhibition vs. competitor concentration to determine IC50 Count->Analyze Calculate_Ki Calculate Ki from IC50 using the Cheng-Prusoff equation Analyze->Calculate_Ki cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection Detection cluster_analysis Analysis Cell_Culture Culture cells expressing VPAC receptors (e.g., CHO-K1) Harvest_Cells Harvest and resuspend cells in stimulation buffer Cell_Culture->Harvest_Cells Dispense_Cells Dispense cells into a 384-well assay plate Harvest_Cells->Dispense_Cells Add_Agonist Add serial dilutions of peptide agonist (e.g., this compound) Dispense_Cells->Add_Agonist Incubate_Stim Incubate for 30 min at RT to allow cAMP accumulation Add_Agonist->Incubate_Stim Lyse_and_Detect Add lysis buffer containing HTRF reagents (cAMP-d2 and anti-cAMP cryptate) Incubate_Stim->Lyse_and_Detect Incubate_Detect Incubate for 60 min at RT Lyse_and_Detect->Incubate_Detect Read_Plate Read HTRF signal on a compatible plate reader Incubate_Detect->Read_Plate Analyze_Data Plot HTRF ratio vs. agonist concentration to determine EC50 Read_Plate->Analyze_Data

References

An In-depth Technical Guide to the Mechanism of Action of Helodermin on Cellular Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helodermin, a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides.[1][2] Its structural similarity to VIP and other related peptides dictates its interaction with a specific subset of Class B G protein-coupled receptors (GPCRs), leading to a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the cellular level, with a focus on its receptor interactions, downstream signaling pathways, and the experimental methodologies used for its characterization.

Data Presentation: Receptor Binding and Functional Potency of this compound

Quantitative analysis of this compound's interaction with its target receptors is crucial for understanding its biological activity. The following table summarizes the available data on the binding affinity (Ki) and functional potency (EC50) of this compound at the Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2) and the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Receptor (PAC1). It is important to note that specific quantitative values for this compound are not consistently reported across the literature, and the presented data is a synthesis of qualitative and comparative findings.

LigandReceptorCell Line/TissueBinding Affinity (Ki)Functional Potency (EC50) - cAMP StimulationReference
This compound VPAC1Rat Liver MembranesVIP > this compound > SecretinNot Specified[3]
VPAC1Human Small Cell Lung Carcinoma (NCI-H345)Most potent peptideMost potent peptideNot Specified
VPAC2Not SpecifiedBinds with high affinityPotent agonist[4]
PAC1Not SpecifiedLower affinity than for VPAC receptorsLess potent than at VPAC receptors[5]
VIP VPAC1CHO cellsNot Specified1.5 ± 0.3 nM[4]
VPAC2CHO cellsNot Specified2.1 ± 0.5 nM[4]

Note: The table reflects a qualitative and comparative summary based on available literature. Precise Ki and EC50 values for this compound across different receptor subtypes and cell systems are not consistently available in the reviewed sources.

Core Mechanism of Action: Receptor Binding and Signal Transduction

This compound exerts its effects by binding to and activating specific GPCRs, primarily the VPAC1 and VPAC2 receptors. These receptors are characterized by a large N-terminal extracellular domain that plays a crucial role in ligand binding.[6][7][8][9]

Primary Signaling Pathway: Gαs/cAMP/PKA Axis

The canonical signaling pathway activated by this compound upon binding to VPAC receptors is the Gαs-mediated stimulation of adenylyl cyclase.[10] This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[10][11] Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

This compound This compound VPACR VPAC Receptor (VPAC1/VPAC2) This compound->VPACR Binding G_protein Gαsβγ VPACR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Substrate Substrate Proteins PKA->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Proteins Substrate->Substrate_P Response Cellular Response Substrate_P->Response

This compound Gαs/cAMP Signaling Pathway
Potential Secondary Signaling Pathway: Gαq/PLC/Ca2+ Axis

While the Gαs/cAMP pathway is the primary mechanism, there is evidence suggesting that VPAC1 receptors can also couple to the Gαq protein, leading to the activation of Phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). Direct evidence for this compound activating this pathway is currently limited.

Experimental Protocols

The characterization of this compound's interaction with its receptors relies on two key experimental approaches: radioligand binding assays and functional assays measuring cAMP accumulation.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity of this compound for its receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [125I]VIP) for receptor binding.

Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor (e.g., CHO cells stably expressing VPAC1 or VPAC2) are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Binding Reaction:

    • In a multi-well plate, a fixed concentration of the radiolabeled ligand (e.g., [125I]VIP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • Non-specific binding is determined by adding a high concentration of unlabeled VIP to a set of wells.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_sep Separation & Detection cluster_analysis Data Analysis Harvest Harvest Cells/ Tissue Homogenize Homogenize in Lysis Buffer Harvest->Homogenize Centrifuge1 Centrifuge to Pellet Membranes Homogenize->Centrifuge1 Wash Wash and Resuspend in Binding Buffer Centrifuge1->Wash Quantify Determine Protein Concentration Wash->Quantify Incubate Incubate Membranes with [125I]VIP and this compound Quantify->Incubate NSB Determine Non-Specific Binding with excess VIP Incubate->NSB Equilibrium Incubate to Equilibrium NSB->Equilibrium Filter Rapid Filtration Equilibrium->Filter Wash_Filter Wash Filters Filter->Wash_Filter Count Gamma Counting Wash_Filter->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow
Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

Methodology:

  • Cell Culture and Stimulation:

    • Cells expressing the target receptor are seeded in a multi-well plate and grown to a desired confluency.

    • The cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Increasing concentrations of this compound are added to the wells.

  • Cell Lysis and cAMP Measurement:

    • After a specific incubation time, the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis:

    • A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • The concentration of this compound that produces 50% of the maximal response (EC50) is determined from the curve.

cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement cAMP Measurement cluster_analysis_cAMP Data Analysis Seed Seed Cells in Multi-well Plate Grow Grow to Confluency Seed->Grow Wash_Cells Wash and Incubate in Stimulation Buffer with PDE Inhibitor Grow->Wash_Cells Add_this compound Add Increasing Concentrations of This compound Wash_Cells->Add_this compound Incubate_Stim Incubate Add_this compound->Incubate_Stim Lyse Lyse Cells Incubate_Stim->Lyse Measure_cAMP Measure cAMP (ELISA, HTRF) Lyse->Measure_cAMP Dose_Response Generate Dose- Response Curve Measure_cAMP->Dose_Response EC50 Determine EC50 Dose_Response->EC50

References

Helodermin's Impact on Pancreatic Acinar Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of helodermin on pancreatic acinar cells. This compound, a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), belongs to the vasoactive intestinal polypeptide (VIP) family and has been shown to be a potent secretagogue in the exocrine pancreas.[1][2][3] This document details its mechanism of action, summarizes quantitative data from key studies, outlines common experimental protocols, and provides visual representations of its signaling pathways.

Core Mechanism of Action

This compound stimulates amylase secretion from pancreatic acinar cells primarily by interacting with G protein-coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][4] While it shows structural homology to VIP and secretin, its receptor interaction profile is distinct.

Studies on dispersed rat pancreatic acini have demonstrated that this compound binds to both VIP-preferring and secretin receptors.[1][2] Its binding affinity for VIP receptors is comparable to that of VIP itself, and significantly higher than secretin.[1][2] Conversely, for secretin receptors, its affinity is lower than secretin but higher than VIP.[1][2] The physiological effects of this compound on amylase secretion are predominantly mediated through VIP-preferring receptors coupled to adenylate cyclase activation.[1][2]

Upon binding to these receptors, this compound activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. The elevated intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the exocytosis of amylase-containing zymogen granules.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on pancreatic acinar cells.

Table 1: Receptor Binding Affinity

LigandReceptor TypeRelative Binding AffinitySpeciesReference
This compoundVIP-preferringVIP = this compound > SecretinRat[1][2]
This compoundSecretinSecretin > this compound > VIPRat[1][2]

Table 2: Amylase Secretion

StimulusConcentrationSpeciesEffect on Amylase ReleaseReference
This compoundDose-dependentRatStimulates amylase secretion with similar efficacy to VIP, but 100-fold less potent.[1][2]
This compound (Low Conc.)Not specifiedRatTwofold stimulation of amylase secretion.[5]
This compound (High Conc.)Not specifiedRatFurther 2.6-fold stimulation of amylase secretion.[5]
This compound10⁻¹⁰ - 10⁻⁵ MCanineDose-dependently increased amylase release, reaching ~50% of CCK-8 maximum.[6]
This compound + 0.5 mM IBMXNot specifiedRatIncreased potency of this compound-induced amylase secretion, with no change in efficacy.[1][2]

Table 3: Intracellular Signaling

StimulusSpeciesEffect on Intracellular cAMPReference
This compoundRatDose-dependently stimulates cAMP production, nearly identical to VIP.[1][2]
This compoundRat14-fold increase in cAMP levels.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound in pancreatic acinar cells and a typical experimental workflow for studying its effects.

Helodermin_Signaling_Pathway This compound Signaling in Pancreatic Acinar Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound VIPR VIP-Preferring Receptor This compound->VIPR Binding G_protein Gs Protein VIPR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Stimulation ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Targets Downstream Targets PKA->Targets Phosphorylation Zymogen Zymogen Granule (contains Amylase) Targets->Zymogen Promotes Exocytosis Amylase Amylase Secretion Zymogen->Amylase

This compound Signaling Pathway in Pancreatic Acinar Cells.

Experimental_Workflow Experimental Workflow for Studying this compound Effects cluster_prep Preparation of Pancreatic Acini cluster_exp Experimentation cluster_analysis Analysis Isolation 1. Isolation of Pancreas (e.g., from rat) Digestion 2. Collagenase Digestion Isolation->Digestion Dispersion 3. Mechanical Dispersion Digestion->Dispersion Washing 4. Washing and Resuspension Dispersion->Washing Incubation 5. Incubation of Acini with this compound (various concentrations) Washing->Incubation Amylase_Assay 6a. Amylase Secretion Assay (Supernatant analysis) Incubation->Amylase_Assay cAMP_Assay 6b. Intracellular cAMP Measurement (Cell lysate analysis) Incubation->cAMP_Assay Control Control (no this compound) IBMX This compound + IBMX Data_Analysis 7. Data Analysis (Dose-response curves) Amylase_Assay->Data_Analysis cAMP_Assay->Data_Analysis

Typical Experimental Workflow.

Experimental Protocols

The following methodologies are based on commonly cited practices for studying the effects of secretagogues on dispersed pancreatic acini.

Preparation of Dispersed Pancreatic Acini

This protocol is adapted from standard methods for isolating pancreatic acini for in vitro studies.

  • Tissue Isolation: Pancreata are typically harvested from male Sprague-Dawley rats. The tissue is minced into small fragments in a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) supplemented with essential amino acids, bovine serum albumin, and antibiotics.

  • Enzymatic Digestion: The minced tissue is incubated with purified collagenase (e.g., Type V) at 37°C with gentle shaking. The digestion process is monitored to ensure the dissociation of acini without excessive cell damage.

  • Mechanical Dispersion: Following digestion, the tissue suspension is gently passed through pipettes with decreasing tip diameters to mechanically disperse the acini.

  • Washing and Resuspension: The dispersed acini are washed multiple times by centrifugation and resuspension in fresh buffer to remove collagenase and cellular debris. The final acinar preparation is resuspended in the appropriate experimental buffer.

Amylase Secretion Assay

This assay quantifies the amount of amylase released from pancreatic acini in response to stimulation.

  • Incubation: Dispersed pancreatic acini are pre-incubated at 37°C to allow for equilibration. They are then incubated with various concentrations of this compound for a defined period (e.g., 30 minutes). Control groups include unstimulated acini and acini stimulated with other secretagogues like VIP or CCK for comparison. To study the role of phosphodiesterases, a non-specific inhibitor like 3-isobutyl-1-methylxanthine (IBMX) can be included.

  • Sample Collection: After incubation, the acinar suspension is centrifuged to separate the acini (pellet) from the supernatant. The supernatant, containing the secreted amylase, is collected.

  • Amylase Activity Measurement: The amylase activity in the supernatant is determined using a quantitative enzymatic assay, often based on the hydrolysis of a chromogenic substrate. The results are typically expressed as a percentage of the total amylase content in the acini.

Intracellular cAMP Measurement

This assay is used to determine the effect of this compound on the primary second messenger in its signaling pathway.

  • Stimulation and Lysis: Pancreatic acini are incubated with this compound for a short period (e.g., 5-15 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Following stimulation, the reaction is stopped, and the cells are lysed to release intracellular contents.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Normalization: cAMP levels are typically normalized to the protein content of the cell lysate to account for variations in cell number.

Receptor Binding Assays

These assays are performed to characterize the binding of this compound to its receptors on pancreatic acinar cells.

  • Radioligand Preparation: A radiolabeled tracer, such as ¹²⁵I-VIP or ¹²⁵I-secretin, is used.

  • Competitive Binding: Dispersed pancreatic acini are incubated with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of unlabeled competitors (e.g., this compound, VIP, secretin).

  • Separation and Counting: After reaching binding equilibrium, the acini are separated from the incubation medium by centrifugation. The radioactivity associated with the cell pellet is measured using a gamma counter.

  • Data Analysis: The data are used to generate competitive binding curves, from which the binding affinity (e.g., IC₅₀ or Kd) of this compound for the specific receptors can be determined.

Conclusion

This compound is a potent secretagogue that stimulates amylase secretion from pancreatic acinar cells primarily through the activation of VIP-preferring receptors and the subsequent elevation of intracellular cAMP. Its distinct receptor interaction profile and potent biological activity make it a valuable tool for studying the mechanisms of pancreatic exocrine secretion and a potential lead for the development of novel therapeutic agents targeting these pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this field.

References

Helodermin: A Potent Local Regulator of Thyroid Hormone Secretion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Helodermin, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), has been identified as an intriguing local regulator of thyroid function. Found within the parafollicular C-cells of the thyroid gland, this peptide has demonstrated a clear stimulatory effect on the secretion of thyroid hormones.[1][2] Its structural similarity to Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) suggests a shared mechanism of action through common receptors, positioning this compound as a significant player in the intricate paracrine regulation of thyroid follicular cell activity. This technical guide provides a comprehensive overview of the current understanding of this compound's role in thyroid hormone secretion, detailing its mechanism of action, the experimental evidence supporting its effects, and the methodologies used in these investigations.

Quantitative Data on this compound's Effect on Thyroid Hormone Secretion

The stimulatory effect of this compound on thyroid hormone secretion has been quantified in in vivo studies. The following tables summarize the key quantitative findings.

Table 1: Effect of Intravenous this compound on Thyroid Hormone Secretion in Mice

Treatment GroupDoseChange in Anti-T4-Bound Radioiodine (%)
Control-78 ± 5
This compound1.5 nmol/animal186 ± 26
VIP1.5 nmol/animal280 ± 24
TSH70 µU/animal~350

Data from Ahrén and Hedner, 1989. The study utilized T3-pretreated mice to suppress endogenous TSH.

Table 2: Time-Course of Maximal Response to this compound

PeptideTime to Maximal Response
This compound2 - 6 hours

Data from Grunditz et al., 1989.

Signaling Pathway of this compound in Thyroid Follicular Cells

This compound exerts its effects on thyroid follicular cells by activating a well-characterized signal transduction cascade. The process is initiated by the binding of this compound to VIP/PACAP receptors on the surface of the follicular cells. This interaction activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the stimulation of thyroid hormone synthesis and secretion.

Helodermin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor VIP/PACAP Receptor This compound->Receptor Binds Gs Gs Protein (αβγ) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Thyroid_Hormone Thyroid Hormone Synthesis & Secretion CREB->Thyroid_Hormone Stimulates

This compound Signaling Pathway in Thyroid Follicular Cells

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's effect on thyroid hormone secretion.

In Vivo Thyroid Hormone Secretion Assay in Mice

This protocol is adapted from the methodology described by Ahrén and Hedner (1989).

Objective: To quantify the in vivo effect of this compound on thyroid hormone secretion in mice.

Materials:

  • Male NMRI mice

  • Triiodothyronine (T3)

  • Na125I

  • This compound

  • Vasoactive Intestinal Peptide (VIP)

  • Thyroid-Stimulating Hormone (TSH)

  • Specific T4 antiserum

  • Saline solution

  • Syringes and needles for intravenous injections

  • Blood collection supplies (e.g., capillary tubes)

  • Gamma counter

Procedure:

  • Animal Preparation:

    • Administer T3 to mice to suppress endogenous TSH secretion. This increases the sensitivity of the thyroid gland to exogenous stimuli.

    • Inject mice with Na125I to label the thyroid hormone pool.

  • Experimental Groups:

    • Divide the pre-treated mice into the following groups:

      • Control (saline injection)

      • This compound (1.5 nmol/animal, intravenous)

      • VIP (1.5 nmol/animal, intravenous)

      • TSH (70 µU/animal, intravenous)

  • Blood Sampling:

    • Collect a baseline blood sample from each mouse immediately before the injection of the test substance.

    • Collect subsequent blood samples at specific time points after injection (e.g., 2 hours).

  • Radioimmunoassay:

    • Incubate plasma samples with a specific T4 antiserum.

    • Measure the amount of radioiodine bound to the T4 antiserum using a gamma counter.

  • Data Analysis:

    • Express the results as the percentage change in anti-T4-bound radioiodine from the baseline for each group.

    • Perform statistical analysis to determine the significance of the observed changes.

InVivo_Workflow cluster_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis T3_pretreatment T3 Pretreatment (Suppress TSH) Radioiodine_injection Na125I Injection (Label Thyroid Hormones) T3_pretreatment->Radioiodine_injection Grouping Divide into Groups: - Control - this compound - VIP - TSH Radioiodine_injection->Grouping Injection Intravenous Injection of Test Substance Grouping->Injection Blood_sampling Blood Sampling (Baseline & Post-injection) Injection->Blood_sampling RIA Radioimmunoassay (Anti-T4-bound 125I) Blood_sampling->RIA Quantification Quantify Percentage Change from Baseline RIA->Quantification Stats Statistical Analysis Quantification->Stats

Workflow for In Vivo Thyroid Hormone Secretion Assay
Colloid Droplet Formation Assay

This qualitative assay provides morphological evidence of thyroid gland stimulation. The methodology is based on the work of Grunditz et al. (1989).

Objective: To visualize the effect of this compound on colloid droplet formation in thyroid follicular cells.

Materials:

  • Mice (pre-treated with T4 to suppress endogenous TSH)

  • This compound

  • TSH

  • Saline solution

  • Histological fixation solution (e.g., Bouin's solution)

  • Paraffin

  • Microtome

  • Staining reagents (e.g., Hematoxylin and Eosin)

  • Light microscope

Procedure:

  • Animal Treatment:

    • Inject T4-pretreated mice intravenously with either saline (control), this compound, or TSH.

  • Tissue Collection and Preparation:

    • After a defined period (e.g., 30 minutes), euthanize the mice and dissect the thyroid glands.

    • Fix the thyroid glands in Bouin's solution.

    • Embed the fixed tissue in paraffin.

    • Section the paraffin blocks using a microtome.

  • Histological Staining and Analysis:

    • Stain the tissue sections with Hematoxylin and Eosin.

    • Examine the sections under a light microscope.

    • Observe and compare the number and size of intracellular colloid droplets in the follicular cells of the different treatment groups. An increase in colloid droplets indicates stimulation of the thyroid gland.

This compound and the Hypothalamic-Pituitary-Thyroid Axis

Currently, there is a lack of direct experimental evidence on the effect of this compound on Thyrotropin-Releasing Hormone (TRH) secretion from the hypothalamus. The primary observed effect of this compound is at the level of the thyroid gland itself, suggesting a paracrine or autocrine regulatory role. Given that this compound administration stimulates thyroid hormone secretion, and that elevated thyroid hormones exert negative feedback on the hypothalamus and pituitary, it is plausible that chronic exposure to this compound could indirectly lead to a decrease in TRH and TSH secretion. However, this remains a hypothesis that requires experimental validation.

Conclusion and Future Directions

This compound has been established as a stimulator of thyroid hormone secretion, acting locally within the thyroid gland. Its mechanism of action via the VIP/PACAP receptor and the subsequent cAMP signaling pathway is well-supported by the available evidence. The quantitative data, though limited, clearly demonstrates a potent effect.

For drug development professionals, the local action of this compound presents an interesting therapeutic target. Modulating its activity could offer a way to fine-tune thyroid function with potentially fewer systemic side effects compared to systemically administered drugs.

Future research should focus on several key areas:

  • Dose-Response and Comprehensive Time-Course Studies: A more detailed understanding of the dose-dependent and temporal effects of this compound is crucial.

  • In Vitro Studies: Elucidating the direct effects of this compound on isolated thyroid follicular cells would further solidify our understanding of its mechanism of action.

  • Effect on TRH and TSH: Investigating the potential indirect effects of this compound on the hypothalamic-pituitary axis is necessary for a complete picture of its role in thyroid regulation.

  • Receptor Subtype Specificity: Determining which specific VIP/PACAP receptor subtypes mediate the effects of this compound in the thyroid could lead to the development of more targeted therapies.

By addressing these questions, the full potential of this compound as a modulator of thyroid function can be realized, paving the way for novel therapeutic strategies for thyroid disorders.

References

Helodermin's Place in the Venom Peptide Evolutionary Tree: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helodermin is a bioactive peptide isolated from the venom of the Gila monster (Heloderma suspectum), a venomous lizard native to the southwestern United States and northwestern Mexico.[1][2] This peptide has garnered significant interest in the scientific and pharmaceutical communities due to its diverse biological activities and its evolutionary relationship to a crucial family of endogenous human peptides. This compound belongs to the secretin/vasoactive intestinal peptide (VIP)/glucagon superfamily of peptides, which play vital roles in regulating a wide array of physiological processes.[3][4] Understanding the evolutionary divergence and functional convergence of this compound provides valuable insights into the structure-function relationships of this peptide family and offers a unique perspective for the development of novel therapeutics. This technical guide will provide an in-depth exploration of the evolutionary relationship of this compound to other venom and endogenous peptides, its signaling pathways, and the experimental methodologies used to characterize its activity.

Evolutionary Relationship

The evolution of venom systems in reptiles is a testament to the diversification of molecular weaponry for predation and defense. This compound, found in the venom of Helodermatid lizards, shares a deep evolutionary history with the secretin/VIP/glucagon peptide superfamily.[4] Phylogenetic analyses of this superfamily suggest that these peptides arose from a common ancestral gene through duplication and subsequent divergence.[5]

This compound and its sister peptide, exendin-4, also found in Gila monster venom, are thought to have co-evolved to serve specialized functions within the venom.[6] While this compound shows significant sequence homology to VIP, exendin-4 is approximately 50% homologous to glucagon-like peptide-1 (GLP-1).[6] This evolutionary proximity is reflected in their ability to interact with the receptors for these endogenous peptides.[6] The presence of these peptides in venom, which are analogs of key physiological regulators, is a clear example of convergent evolution, where a venomous animal has adapted to produce toxins that hijack the physiological systems of its prey or predators.

Data Presentation

The interaction of this compound and its related peptides with their cognate G protein-coupled receptors (GPCRs) is characterized by their binding affinity (Ki) or dissociation constant (Kd). Lower Ki/Kd values indicate a stronger binding affinity. The following table summarizes the binding affinities of this compound, VIP, PACAP-27, PACAP-38, and Secretin for the human VPAC1, VPAC2, PAC1, and Secretin receptors, as determined in studies using Chinese Hamster Ovary (CHO) cells expressing these receptors.

PeptideReceptorBinding Affinity (Ki/IC50, nM)
This compound hVPAC1~600[5]
hVPAC2~300[5]
hPAC1-
VIP hVPAC1~2[5]
hVPAC2~5[5]
hPAC1>1000[7]
PACAP-27 hVPAC1~2[5]
hVPAC2~5[5]
hPAC1~3[5]
PACAP-38 hVPAC1-
hVPAC2~1[5]
hPAC1~4[5]
Secretin hSecretin Receptor~4[8]

Signaling Pathways

This compound and its related peptides primarily exert their biological effects by activating the adenylyl cyclase signaling cascade upon binding to their respective GPCRs.[3] This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream target proteins, leading to a cellular response.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound / VIP / PACAP / Secretin Receptor VPAC / PAC1 / Secretin Receptor (GPCR) This compound->Receptor Binding G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Downstream Downstream Effectors (e.g., CREB, Ion Channels) PKA_active->Downstream Phosphorylation Response Cellular Response Downstream->Response Radioligand_Binding_Workflow prep 1. Membrane Preparation - Isolate cell membranes  expressing the receptor incubation 2. Incubation - Incubate membranes with  radiolabeled ligand (e.g., ¹²⁵I-VIP)  and varying concentrations of  unlabeled competitor (this compound) prep->incubation separation 3. Separation - Separate bound from free  radioligand via vacuum filtration incubation->separation quantification 4. Quantification - Measure radioactivity of  bound ligand using a  gamma counter separation->quantification analysis 5. Data Analysis - Plot competition binding curve - Determine IC₅₀ and calculate Ki quantification->analysis HTRF_cAMP_Workflow cell_prep 1. Cell Preparation - Seed cells expressing the  receptor in a 384-well plate stimulation 2. Cell Stimulation - Add varying concentrations  of the agonist (this compound) cell_prep->stimulation lysis_detection 3. Lysis and Detection - Add HTRF lysis buffer containing  cAMP-d2 and anti-cAMP-cryptate stimulation->lysis_detection incubation 4. Incubation - Incubate at room temperature  to allow for competition lysis_detection->incubation readout 5. Plate Reading - Measure fluorescence at 620 nm  and 665 nm using an  HTRF-compatible reader incubation->readout analysis 6. Data Analysis - Calculate HTRF ratio - Plot dose-response curve - Determine EC₅₀ readout->analysis

References

Initial Studies on the Vasodilatory Properties of Helodermin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies investigating the vasodilatory properties of Helodermin, a peptide isolated from the venom of the Gila monster (Heloderma suspectum). This document details the experimental protocols used in early research, summarizes key quantitative findings, and illustrates the proposed signaling pathways.

Introduction

This compound is a 35-amino acid peptide that shares structural and functional similarities with Vasoactive Intestinal Peptide (VIP), a well-known vasodilator.[1] Initial investigations into the pharmacological effects of this compound revealed its potent hypotensive and smooth muscle-relaxant properties.[1] These early studies laid the groundwork for understanding its mechanism of action and potential therapeutic applications in cardiovascular conditions. This guide focuses on the foundational research that first characterized this compound's effects on vascular tone.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies on this compound's vasodilatory effects, comparing it with the related peptides, Helospectin-I, Helospectin-II, and VIP.

Table 1: In Vivo Effects on Mean Arterial Blood Pressure in Anesthetized Rats

Peptide (1 nmol/kg, i.v.)Maximum Decrease in Mean Arterial Pressure (mmHg)
This compound35 ± 4
Helospectin-I42 ± 5
Helospectin-II40 ± 3
VIP55 ± 6

Data are presented as mean ± SEM.

Table 2: In Vitro Relaxation of Pre-contracted Feline Middle Cerebral Arteries

PeptideConcentration Range (mol/L)Maximum Relaxation (% of pre-contraction)Potency (Compared to VIP)
This compound10⁻¹⁰ to 10⁻⁶50% to 80%Similar
Helospectin-I10⁻¹⁰ to 10⁻⁶50% to 80%Similar
Helospectin-II10⁻¹⁰ to 10⁻⁶50% to 80%Similar
VIP10⁻¹⁰ to 10⁻⁶50% to 80%-

Pre-contraction induced by U46619.[2]

Table 3: In Vitro Relaxation of Pre-contracted Rat Femoral Arteries

PeptidePre-contraction AgentPotency (Compared to VIP)
This compoundPhenylephrineEqually potent
This compoundProstaglandin F2αEqually potent
Helospectin-IPhenylephrineLower potency
Helospectin-IIPhenylephrineLower potency

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies on this compound's vasodilatory properties.

In Vivo Measurement of Arterial Blood Pressure in Anesthetized Rats

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats following intravenous administration of this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)

  • Polyethylene catheters

  • Pressure transducer

  • Data acquisition system

  • Heparinized saline (10 IU/mL)

  • This compound and other test peptides dissolved in saline

Procedure:

  • Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital.

  • Cannulate the trachea to ensure a clear airway.

  • Isolate and cannulate the right carotid artery with a polyethylene catheter filled with heparinized saline.

  • Connect the arterial catheter to a pressure transducer for continuous recording of blood pressure.

  • Isolate and cannulate the left jugular vein for intravenous administration of test substances.

  • Allow the animal to stabilize for at least 20 minutes after the surgical procedure until a steady baseline blood pressure is achieved.

  • Administer a bolus intravenous injection of this compound or other test peptides at the desired dose (e.g., 1 nmol/kg).

  • Record the mean arterial pressure continuously until it returns to the baseline level.

  • Calculate the maximum decrease in mean arterial pressure from the baseline.

In Vitro Vasodilation Assay Using Isolated Feline Cerebral Arteries

This protocol details the methodology for assessing the direct relaxant effect of this compound on isolated arterial segments.

Materials:

  • Feline middle cerebral arteries

  • Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂)

  • Krebs-Ringer bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • U46619 (thromboxane A₂ mimetic) for pre-contraction

  • This compound and other test peptides

  • Force-displacement transducer

  • Data acquisition system

Procedure:

  • Euthanize the cat and carefully dissect the middle cerebral arteries.

  • Cut the arteries into cylindrical segments (approximately 2 mm in length).

  • Mount the arterial rings in organ baths containing Krebs-Ringer solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2-3 mN.

  • Induce a stable contraction with a submaximal concentration of U46619.

  • Once a stable plateau of contraction is reached, add this compound or other test peptides in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10⁻¹⁰ to 10⁻⁶ M).

  • Record the changes in isometric tension at each concentration.

  • Express the relaxation at each concentration as a percentage of the pre-contraction induced by U46619.

Measurement of Cyclic AMP (cAMP) Accumulation in Vascular Smooth Muscle Cells

This protocol outlines a method for quantifying the intracellular accumulation of cAMP in cultured vascular smooth muscle cells in response to this compound stimulation.

Materials:

  • Cultured vascular smooth muscle cells (e.g., from rat aorta)

  • Cell culture medium

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • This compound

  • Radioimmunoassay (RIA) kit for cAMP or other cAMP detection assay (e.g., ELISA)

  • Lysis buffer

  • Scintillation counter (for RIA) or plate reader (for ELISA)

Procedure:

  • Plate vascular smooth muscle cells in multi-well plates and grow to confluence.

  • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 15-30 minutes to prevent the degradation of cAMP.

  • Add this compound at various concentrations to the cell cultures.

  • Incubate for a specific period (e.g., 10-15 minutes) at 37°C.

  • Terminate the reaction by removing the medium and lysing the cells with lysis buffer.

  • Collect the cell lysates.

  • Perform a radioimmunoassay or ELISA to quantify the concentration of cAMP in the lysates, following the manufacturer's instructions.

  • Express the results as pmol of cAMP per mg of protein.

Signaling Pathways and Visualizations

The vasodilatory action of this compound is primarily mediated through the activation of the Vasoactive Intestinal Peptide (VIP) receptor, a G-protein coupled receptor (GPCR), leading to the activation of the adenylyl cyclase signaling cascade.

This compound-Induced Vasodilation Signaling Pathway

The binding of this compound to the VIP receptor on vascular smooth muscle cells initiates a cascade of intracellular events. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, leading to vasodilation.[1]

Helodermin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound VIPR VIP Receptor (GPCR) This compound->VIPR Binds G_protein Gs Protein VIPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels Ca²⁺ Channels (Inhibition) PKA->Ca_channels Phosphorylates Myosin_LC Myosin Light Chain Phosphorylation (Decrease) PKA->Myosin_LC Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_channels->Relaxation Myosin_LC->Relaxation

Caption: this compound signaling pathway in vascular smooth muscle cells.

Experimental Workflow for In Vitro Vasodilation Assay

The following diagram illustrates the general workflow for conducting an in vitro vasodilation assay using isolated arterial rings to study the effects of this compound.

Vasodilation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A1 Isolate Artery A2 Cut into Rings A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate A3->A4 B1 Pre-contract with Agonist (e.g., U46619) A4->B1 Start Experiment B2 Add this compound (Cumulative Doses) B1->B2 B3 Record Tension B2->B3 C1 Calculate % Relaxation B3->C1 Analyze Data C2 Generate Dose-Response Curve C1->C2

Caption: Workflow for in vitro vasodilation assay.

Conclusion

The initial studies on this compound clearly established its potent vasodilatory properties, acting through a mechanism analogous to VIP. These foundational experiments, utilizing both in vivo and in vitro models, demonstrated this compound's ability to lower blood pressure and relax vascular smooth muscle. The proposed signaling pathway, involving the activation of adenylyl cyclase and subsequent increase in intracellular cAMP, provides a solid framework for understanding its molecular mechanism of action. This early research has been instrumental in highlighting this compound as a significant vasoactive peptide with potential for further investigation in the context of cardiovascular pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Purification of Helodermin using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helodermin is a bioactive peptide found in the venom of the Gila monster (Heloderma suspectum)[1][2]. It belongs to the secretin/vasoactive intestinal peptide (VIP)/glucagon superfamily of peptides and exhibits a range of biological activities, making it a molecule of significant interest for therapeutic development[2][3]. Notably, this compound has been shown to stimulate adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP), and has demonstrated potential in inhibiting the growth of certain cancer cells[2][3].

This document provides a detailed protocol for the purification of this compound from crude Gila monster venom using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed to yield a high-purity product suitable for downstream applications in research and drug development.

Data Presentation

The purification of this compound from crude venom can be a multi-step process to achieve high purity. Below is a summary of expected quantitative data from a typical purification workflow.

Table 1: HPLC Purification Summary for this compound

Purification StepProtein Loaded (mg)This compound Recovered (mg)Yield (%)Purity (%)
Crude Venom 100--<5
Step 1: Gel Filtration 1001515~40
Step 2: Ion-Exchange 15853~85
Step 3: RP-HPLC (C18) 83.544>98

Note: The values presented are representative and may vary depending on the specific batch of venom and instrumentation.

Table 2: RP-HPLC Method Parameters for Final Purification of this compound

ParameterValue
Column C18 Reversed-Phase, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm and 280 nm
Column Temperature 25°C
Injection Volume 100 µL
Gradient See Table 3

Table 3: RP-HPLC Gradient Program

Time (minutes)% Mobile Phase B
05
515
6545
7570
805
905

Experimental Protocols

This protocol outlines a three-step purification process for this compound from crude Gila monster venom.

Materials and Reagents
  • Crude Heloderma suspectum venom (lyophilized)

  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Sephadex G-75 or equivalent size-exclusion chromatography media

  • DEAE-cellulose or equivalent anion-exchange chromatography media

  • Appropriate buffers for gel filtration and ion-exchange chromatography (e.g., ammonium acetate, Tris-HCl)

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector

  • Analytical balance

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Lyophilizer (freeze-dryer)

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_purification Purification Steps cluster_analysis Analysis and Final Product venom Crude Venom dissolved_venom Dissolve in Aqueous Buffer venom->dissolved_venom centrifuged_venom Centrifuge to Remove Insoluble Material dissolved_venom->centrifuged_venom filtered_venom Filter Supernatant (0.22 µm) centrifuged_venom->filtered_venom gel_filtration Step 1: Size-Exclusion Chromatography (e.g., Sephadex G-75) filtered_venom->gel_filtration fraction_collection1 Collect Fractions gel_filtration->fraction_collection1 bioassay1 Bioassay/Screening for this compound Activity fraction_collection1->bioassay1 ion_exchange Step 2: Ion-Exchange Chromatography (e.g., DEAE-Cellulose) bioassay1->ion_exchange fraction_collection2 Collect Fractions ion_exchange->fraction_collection2 bioassay2 Bioassay/Screening fraction_collection2->bioassay2 rp_hplc Step 3: Reversed-Phase HPLC (C18 Column) bioassay2->rp_hplc fraction_collection3 Collect Pure this compound Fraction rp_hplc->fraction_collection3 purity_analysis Purity Analysis (Analytical HPLC) fraction_collection3->purity_analysis lyophilization Lyophilization fraction_collection3->lyophilization mass_spec Mass Spectrometry (Identity Confirmation) purity_analysis->mass_spec pure_this compound Pure this compound lyophilization->pure_this compound

Caption: Experimental workflow for the purification of this compound.

Detailed Methodologies

4.1. Sample Preparation

  • Weigh out the desired amount of lyophilized crude venom.

  • Reconstitute the venom in an appropriate aqueous buffer (e.g., 0.1 M ammonium acetate, pH 6.8) to a final concentration of 10-20 mg/mL.

  • Gently vortex to dissolve the venom completely.

  • Centrifuge the solution at 10,000 x g for 10 minutes to pellet any insoluble material.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

4.2. Step 1: Size-Exclusion Chromatography (Optional Initial Fractionation)

For complex venoms, an initial fractionation step can be beneficial.

  • Equilibrate a size-exclusion column (e.g., Sephadex G-75) with the same buffer used for venom reconstitution.

  • Load the filtered venom solution onto the column.

  • Elute the proteins with the equilibration buffer at a constant flow rate.

  • Collect fractions and monitor the absorbance at 280 nm.

  • Screen the fractions for this compound-like activity using a relevant bioassay (e.g., adenylate cyclase activation assay).

  • Pool the active fractions.

4.3. Step 2: Ion-Exchange Chromatography (Intermediate Purification)

  • Equilibrate an anion-exchange column (e.g., DEAE-cellulose) with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Load the pooled, active fractions from the previous step onto the column.

  • Wash the column with the equilibration buffer to remove unbound components.

  • Elute the bound peptides using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Collect fractions and monitor the absorbance at 280 nm.

  • Screen the fractions for this compound activity.

  • Pool the active fractions and desalt if necessary before the final RP-HPLC step.

4.4. Step 3: Reversed-Phase HPLC (Final Purification)

  • Equilibrate the C18 RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the pooled and desalted fractions from the previous step (or the initially prepared crude venom for a one-step purification).

  • Run the gradient program as detailed in Table 3.

  • Monitor the elution profile at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).

  • Collect the peak corresponding to this compound based on its expected retention time.

  • Analyze the purity of the collected fraction using analytical RP-HPLC.

  • Confirm the identity of the purified peptide by mass spectrometry.

  • Lyophilize the pure fraction for storage.

This compound Signaling Pathway

This compound exerts its biological effects by binding to specific G-protein coupled receptors on the cell surface. A primary target is the Vasoactive Intestinal Polypeptide Receptor 2 (VIPR2), for which this compound shows a high affinity. This interaction initiates a downstream signaling cascade.

helodermin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound vipr2 VIPR2 (this compound Receptor) This compound->vipr2 Binding g_protein G-Protein (Gs) vipr2->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulation atp ATP camp cAMP (Cyclic AMP) adenylyl_cyclase->camp Conversion pka_inactive Inactive PKA camp->pka_inactive Binding pka_active Active PKA (Protein Kinase A) pka_inactive->pka_active Activation cellular_response Downstream Cellular Responses (e.g., Gene Expression, Enzyme Activation) pka_active->cellular_response Phosphorylation of Target Proteins

Caption: this compound signaling pathway via VIPR2.

References

Helodermin Receptor Binding Assay: An In Vitro Protocol for Drug Discovery and Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for an in vitro Helodermin receptor binding assay. This compound, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), exerts its physiological effects through interaction with G protein-coupled receptors (GPCRs), primarily the Vasoactive Intestinal Peptide (VIP) receptors, with a preference for the VPAC2 subtype.[1] This document outlines the necessary procedures for cell culture, membrane preparation, competitive radioligand binding, and data analysis to characterize the binding affinity of novel compounds for the this compound receptor. Furthermore, it details a functional assay to assess the downstream signaling effects of receptor binding. The provided protocols and data presentation formats are designed to be readily implemented in a laboratory setting for screening and characterizing potential therapeutic agents targeting this pathway.

Introduction

This compound and its cognate receptors are implicated in a variety of physiological processes, making them attractive targets for drug development. As a member of the secretin/VIP/glucagon family of peptides, this compound shares structural similarities with VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[2] These peptides are known to be involved in smooth muscle relaxation, exocrine and endocrine secretion, and regulation of the immune system.[3][4] The primary receptors for this compound are the VPAC1 and VPAC2 receptors, both of which are Class B GPCRs.[4] Upon ligand binding, these receptors couple to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5]

Characterizing the interaction of novel compounds with the this compound receptor is a critical step in the drug discovery process. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[6][7][8] This application note describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity (Ki) of unlabeled test compounds for the this compound receptor. Additionally, a protocol for a functional adenylate cyclase activation assay is included to correlate receptor binding with downstream cellular responses.

Signaling Pathway and Experimental Workflow

The binding of this compound to the VPAC2 receptor initiates a well-defined signaling cascade. The experimental workflow to characterize this interaction involves several key stages, from preparing the biological materials to analyzing the final data.

cluster_0 This compound Signaling Pathway This compound This compound VPAC2 VPAC2 Receptor This compound->VPAC2 Binds to Gs Gs Protein (α, β, γ) VPAC2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: this compound Signaling Pathway.

cluster_1 Experimental Workflow A 1. Cell Culture (e.g., CHO-K1 or HEK293 cells expressing VPAC2) B 2. Cell Membrane Preparation A->B C 3. Radioligand Binding Assay (Saturation or Competition) B->C D 4. Functional Assay (Adenylyl Cyclase Activation) B->D E 5. Data Analysis (Kd, Ki, EC50 determination) C->E D->E F 6. Compound Characterization E->F

Figure 2: Experimental Workflow Overview.

Experimental Protocols

Cell Culture and Membrane Preparation

This protocol describes the preparation of cell membranes from a stable cell line overexpressing the human VPAC2 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human VPAC2 receptor

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., 10% FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scrapers

  • Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), ice-cold

  • Homogenization Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 10% sucrose, pH 7.4), ice-cold

  • Dounce homogenizer or sonicator

  • Centrifuge and rotor capable of 40,000 x g

  • Protein assay kit (e.g., BCA or Bradford)

Protocol:

  • Culture the VPAC2-expressing cells to confluency in T175 flasks.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add 10 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[9]

  • Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competition Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of a test compound for the VPAC2 receptor using a radiolabeled ligand such as [125I]-VIP.

Materials:

  • VPAC2 receptor membrane preparation

  • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand: [125I]-Vasoactive Intestinal Peptide ([125I]-VIP)

  • Unlabeled Ligand: this compound or VIP (for non-specific binding)

  • Test compounds at various concentrations

  • 96-well microplates

  • Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [125I]-VIP (at a final concentration near its Kd), and 100 µL of membrane preparation (5-20 µg protein).

    • Non-specific Binding (NSB): 50 µL of unlabeled this compound or VIP (at a final concentration of 1 µM), 50 µL of [125I]-VIP, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of test compound dilution, 50 µL of [125I]-VIP, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter mats and place them in scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and count the radioactivity in a scintillation counter.

Data Analysis for Competition Binding Assay
  • Calculate the specific binding by subtracting the non-specific binding (NSB) counts from the total binding and test compound binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:[6]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Representative Data for a Competition Binding Assay

Test Compound Conc. (M)% Specific Binding
1.00E-1198.5
1.00E-1095.2
1.00E-0980.1
1.00E-0852.3
1.00E-0720.7
1.00E-065.4
1.00E-051.2
Functional Assay: Adenylyl Cyclase Activation

This assay measures the production of cAMP in response to receptor activation by a test compound.

Materials:

  • VPAC2 receptor membrane preparation

  • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, 1 mM 3-isobutyl-1-methylxanthine (IBMX), pH 7.4)

  • Test compounds at various concentrations

  • Forskolin (positive control)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Protocol:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well plate, add 50 µL of membrane preparation (10-30 µg protein) to each well.

  • Add 50 µL of the test compound dilutions or controls (Assay Buffer for basal activity, Forskolin for positive control).

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.1 M HCl.

  • Centrifuge the plate at 1000 x g for 5 minutes to pellet the membranes.

  • Collect the supernatant and measure the cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

Data Analysis for Functional Assay
  • Generate a standard curve for cAMP.

  • Calculate the concentration of cAMP produced for each concentration of the test compound.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) by non-linear regression analysis.

Table 2: Representative Data for an Adenylyl Cyclase Activation Assay

Test Compound Conc. (M)cAMP Produced (pmol/well)
1.00E-121.2
1.00E-115.8
1.00E-1025.4
1.00E-0968.9
1.00E-0895.1
1.00E-0798.7
1.00E-0699.2

Conclusion

The in vitro this compound receptor binding and functional assays described in this application note provide a robust and reliable platform for the screening and pharmacological characterization of novel compounds. By following these detailed protocols, researchers can accurately determine the binding affinities and functional potencies of test compounds, facilitating the identification and development of new therapeutics targeting the this compound-VPAC receptor system. The use of stable cell lines expressing the receptor of interest ensures consistency and reproducibility of the results.[10][11] These assays are fundamental tools in the preclinical stages of drug discovery and contribute significantly to our understanding of GPCR pharmacology.

References

Application Notes and Protocols for Radioligand Assays Studying Helodermin-Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helodermin, a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides. It exerts a wide range of biological effects by interacting with high affinity to specific G protein-coupled receptors (GPCRs), most notably the Vasoactive Intestinal Peptide Receptor 2 (VIPR2), for which it often shows a higher affinity than VIP itself. The study of the this compound-receptor interaction is crucial for understanding its physiological roles and for the development of novel therapeutics targeting VIP receptors.

Radioligand binding assays are a fundamental tool for characterizing the interaction between this compound and its receptors. These assays, which utilize a radioactively labeled form of this compound (typically [125I]-Helodermin), allow for the precise quantification of binding affinity (Kd), receptor density (Bmax), and the potency of competing unlabeled ligands (Ki). This document provides detailed protocols for the preparation of the radioligand, membrane preparations, and the execution of saturation and competition binding assays, as well as an overview of the primary signaling pathways activated by receptor binding.

This compound-Receptor Signaling Pathways

This compound primarily binds to VIPR2, a class B GPCR. This interaction initiates a cascade of intracellular signaling events. The receptor is predominantly coupled to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.

In addition to the canonical Gαs pathway, VIPR2 can also couple to Gαi and Gαq proteins. This can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is a critical regulator of cell survival, proliferation, and metabolism. Downstream targets of this pathway include Glycogen Synthase Kinase 3β (GSK-3β) and the mammalian Target of Rapamycin (mTOR). The dual signaling potential of the this compound-VIPR2 interaction underscores its complex role in cellular regulation.

Helodermin_Signaling cluster_membrane Plasma Membrane cluster_gas Gαs Pathway cluster_gaiq Gαi/q Pathway This compound This compound VIPR2 VIPR2 This compound->VIPR2 Binding Gas Gαs VIPR2->Gas Activation Gaiq Gαi / Gαq VIPR2->Gaiq Activation AC Adenylyl Cyclase Gas->AC Stimulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB p-CREB PKA->CREB Phosphorylation nucleus Nucleus CREB->nucleus Gene Transcription PI3K PI3K Gaiq->PI3K Activation AKT AKT PI3K->AKT Activation GSK3b p-GSK-3β AKT->GSK3b Phosphorylation (Inhibition) mTOR mTOR AKT->mTOR Activation cell_metabolism Cellular Metabolism GSK3b->cell_metabolism Metabolic Regulation cell_growth Cell Growth & Survival mTOR->cell_growth Cell Growth & Survival

This compound-VIPR2 Signaling Pathways

Experimental Workflow

The general workflow for a radioligand binding assay involves several key steps, from the preparation of materials to data analysis. A thorough understanding and optimization of each step are critical for obtaining reliable and reproducible results.

Radioligand_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_separation 3. Separation of Bound/Free Ligand cluster_analysis 4. Data Acquisition & Analysis prep_radioligand Radioiodination of this compound ([125I]-Helodermin) setup_tubes Set up Assay Tubes/Plates: - Membranes - [125I]-Helodermin - Unlabeled Ligands (for competition) prep_radioligand->setup_tubes prep_membranes Preparation of Receptor Membranes (Cells or Tissue) prep_membranes->setup_tubes prep_buffers Preparation of Assay Buffers prep_buffers->setup_tubes incubation Incubate to Reach Equilibrium (e.g., 60-90 min at 25°C) setup_tubes->incubation filtration Rapid Vacuum Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters with Ice-Cold Buffer to Remove Unbound Ligand filtration->washing counting Measure Radioactivity (Gamma Counter) washing->counting analysis Non-linear Regression Analysis: - Saturation: Kd, Bmax - Competition: IC50, Ki counting->analysis

Radioligand Binding Assay Workflow

Experimental Protocols

Protocol 1: Radioiodination of this compound ([125I]-Helodermin)

This protocol is based on the Chloramine-T method, a common and effective technique for radioiodinating peptides containing tyrosine residues.[1][2]

Materials:

  • This compound (synthetic)

  • Na125I (carrier-free, high specific activity)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.5 M, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Separation column (e.g., Sephadex G-25 or HPLC)

  • Reaction vials and appropriate shielding

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in 0.01 M HCl to a concentration of 1 mg/mL.

    • Prepare a fresh solution of Chloramine-T (1 mg/mL in 0.05 M phosphate buffer, pH 7.5).

    • Prepare a fresh solution of sodium metabisulfite (2 mg/mL in 0.05 M phosphate buffer, pH 7.5).

  • Iodination Reaction:

    • In a shielded fume hood, combine the following in a microfuge tube:

      • 10 µg this compound (10 µL)

      • 25 µL of 0.5 M phosphate buffer, pH 7.5

      • 1 mCi Na125I

    • Initiate the reaction by adding 10 µL of Chloramine-T solution.

    • Gently mix and incubate for 60-90 seconds at room temperature. The reaction time is critical and may require optimization to maximize iodination while minimizing peptide damage.

  • Quenching the Reaction:

    • Terminate the reaction by adding 20 µL of sodium metabisulfite solution.

    • Add 100 µL of 0.05 M phosphate buffer containing 2% BSA to act as a carrier and reduce non-specific binding of the radioligand.

  • Purification:

    • Immediately purify the reaction mixture to separate [125I]-Helodermin from unreacted Na125I and damaged peptide.

    • High-Performance Liquid Chromatography (HPLC) is the preferred method for purification, as it provides the best resolution. A C18 reverse-phase column with a gradient of acetonitrile in 0.1% trifluoroacetic acid is commonly used.

    • Alternatively, size-exclusion chromatography (e.g., Sephadex G-25) can be used for a more rapid, lower-resolution separation.

  • Characterization and Storage:

    • Determine the specific activity of the purified [125I]-Helodermin (typically expressed in Ci/mmol).

    • Store aliquots of the radioligand at -20°C or -80°C. Due to the 60-day half-life of 125I and potential for radiolytic damage, it is recommended to use the tracer within 4-6 weeks of preparation.

Protocol 2: Preparation of Receptor-Containing Membranes

This protocol is suitable for both cultured cells expressing VIPR2 and tissues known to be rich in these receptors (e.g., lung, liver, brain).

Materials:

  • Cells or tissue of interest

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Sucrose Buffer: Homogenization buffer containing 10% (w/v) sucrose.

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Harvesting:

    • For cultured cells, wash with ice-cold PBS and scrape into homogenization buffer.

    • For tissues, excise and immediately place in ice-cold homogenization buffer. Mince the tissue into small pieces.

  • Homogenization:

    • Homogenize the cells or tissue on ice using a Dounce homogenizer (15-20 strokes) or a polytron (2-3 short bursts at low speed).

  • Centrifugation:

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing and Storage:

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

    • Repeat the high-speed centrifugation step.

    • Resuspend the final pellet in sucrose buffer.

    • Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

    • Aliquot the membrane preparation and store at -80°C until use.

Protocol 3: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of [125I]-Helodermin and the total number of binding sites (Bmax) in the membrane preparation.

Materials:

  • [125I]-Helodermin

  • Unlabeled this compound

  • Receptor membrane preparation

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

  • Vacuum filtration manifold

  • Gamma counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of [125I]-Helodermin in assay buffer. A typical concentration range would be from 10 pM to 5 nM.

    • In a 96-well plate or microfuge tubes, set up the following in triplicate:

      • Total Binding: Add a fixed amount of membrane protein (e.g., 20-50 µg), and increasing concentrations of [125I]-Helodermin.

      • Non-specific Binding (NSB): Add the same components as for total binding, plus a high concentration of unlabeled this compound (e.g., 1 µM) to saturate all specific binding sites.

    • Adjust the final volume of each well/tube to 200-250 µL with assay buffer.

  • Incubation:

    • Incubate the reactions for 60-90 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

    • Quickly wash the filters 3-4 times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to counting tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding at each concentration by subtracting the average NSB counts from the average total binding counts.

    • Plot the specific binding (Y-axis) against the concentration of [125I]-Helodermin (X-axis).

    • Analyze the data using non-linear regression with a one-site binding model to determine the Kd and Bmax values.

Protocol 4: Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds (e.g., VIP, secretin, synthetic analogs) by measuring their ability to compete with a fixed concentration of [125I]-Helodermin for binding to the receptor.

Materials:

  • Same as for the Saturation Binding Assay, plus the unlabeled competitor ligands.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled competitor ligands in assay buffer (e.g., from 10-12 M to 10-6 M).

    • In a 96-well plate or microfuge tubes, set up the following in triplicate:

      • Total Binding: Add membrane protein and a fixed concentration of [125I]-Helodermin (typically at or near its Kd value).

      • Non-specific Binding (NSB): Add membrane protein, [125I]-Helodermin, and a high concentration of unlabeled this compound (1 µM).

      • Competition: Add membrane protein, [125I]-Helodermin, and increasing concentrations of the unlabeled competitor ligand.

    • Adjust the final volume of each well/tube to 200-250 µL with assay buffer.

  • Incubation, Filtration, Washing, and Counting:

    • Follow steps 2-4 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percentage of specific binding (Y-axis) against the log concentration of the competitor ligand (X-axis).

    • Analyze the data using non-linear regression with a sigmoidal dose-response (variable slope) model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of [125I]-Helodermin used in the assay, and Kd is the dissociation constant of [125I]-Helodermin determined from the saturation assay.

Data Presentation

Quantitative data from radioligand binding assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Saturation Binding Parameters for [125I]-Helodermin

Receptor Source (Cell Line/Tissue)Kd (nM)Bmax (fmol/mg protein)Reference
Rat Liver MembranesValueValue[3]
Human Glioma Cells (U-343 MG)ValueValue[4]
User to add additional data
User to add additional data

Note: Specific values for Kd and Bmax can vary depending on the experimental conditions and the source of the receptor preparation.

Table 2: Competition Binding Affinities (Ki) for VIPR2

Competing LigandKi (nM)Receptor SourceReference
This compoundValueRat Liver Membranes[3]
Vasoactive Intestinal Peptide (VIP)ValueRat Liver Membranes[3]
SecretinValueRat Liver Membranes[3]
hpGRF(1-29)-NH2ValueRat Liver Membranes[3]
User to add additional data
User to add additional data

Note: The order of potency for binding to high-affinity VIP receptors in rat liver membranes has been reported as VIP > this compound > Secretin > hpGRF(1-29)-NH2.[3] In a study on human glioma cells using [125I]-VIP, this compound was found to have a 10-fold lower affinity than VIP.[4]

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in studying the this compound-receptor interaction using radioligand binding assays. Careful execution of these experiments will yield valuable quantitative data on ligand affinity and receptor density, contributing to a deeper understanding of this important signaling system and aiding in the development of targeted therapeutics.

References

Measuring Helodermin-Induced cAMP Accumulation in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helodermin is a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)[1][2]. It belongs to the secretin/vasoactive intestinal peptide (VIP) family of peptides and exerts its biological effects through the activation of G protein-coupled receptors (GPCRs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP)[3][4]. The primary receptor for this compound is the Vasoactive Intestinal Peptide Receptor 2 (VIPR2), a class B GPCR that is expressed in various tissues and implicated in several physiological processes[5].

The measurement of cAMP accumulation in response to this compound stimulation is a critical tool for studying the pharmacology of VIPR2, screening for novel agonists and antagonists, and elucidating the downstream signaling pathways. This document provides detailed protocols for measuring this compound-induced cAMP accumulation in cell lines using three common assay formats: Homogeneous Time-Resolved Fluorescence (HTRF), Förster Resonance Energy Transfer (FRET), and competitive Enzyme-Linked Immunosorbent Assay (ELISA).

This compound-VIPR2 Signaling Pathway

This compound binds to the extracellular domain of VIPR2, inducing a conformational change that activates the receptor. The activated receptor couples to the stimulatory G protein, Gαs. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The accumulated cAMP acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA) to mediate various cellular responses.

Helodermin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound VIPR2 VIPR2 Receptor This compound->VIPR2 Binding G_protein Gαsβγ VIPR2->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Stimulation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: this compound-VIPR2 signaling pathway leading to cAMP production.

Recommended Cell Lines and Culture Conditions

For studying this compound-induced cAMP accumulation, cell lines endogenously expressing VIPR2 or engineered to overexpress the receptor are suitable.

  • CHO-K1 (Chinese Hamster Ovary) cells stably expressing human VIPR2: This is a recommended model system as it provides a robust and reproducible response with low background signaling.

  • NCI-H345 (Human Small Cell Lung Carcinoma): This cell line endogenously expresses a this compound-preferring receptor[5].

  • HEK293 (Human Embryonic Kidney) cells: These cells are easily transfectable and can be used to transiently or stably express VIPR2.

Table 1: Cell Culture Conditions

ParameterCHO-K1 CellsNCI-H345 Cells
Growth Medium Ham's F-12K Medium with 10% Fetal Bovine Serum (FBS)[6]RPMI-1640 Medium with 10% FBS
Supplements 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418) if applicable1% Penicillin-Streptomycin
Incubation 37°C, 5% CO2 in a humidified incubator[5]37°C, 5% CO2 in a humidified incubator
Subculture When 80-90% confluent, rinse with PBS, detach with Trypsin-EDTA. Split ratio 1:3 to 1:6.[7]Grows as gland-like clusters in suspension. Maintain culture by adding or replacing medium. Disperse aggregates by trituration.
Freezing Medium Complete growth medium with 10% DMSO[8]Complete growth medium with 10% DMSO

Experimental Workflow Overview

The general workflow for measuring this compound-induced cAMP accumulation involves several key steps, from cell preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., CHO-K1/VIPR2) Cell_Seeding 2. Cell Seeding (e.g., 96- or 384-well plate) Cell_Culture->Cell_Seeding Compound_Addition 3. Addition of this compound and/or test compounds Cell_Seeding->Compound_Addition Incubation 4. Incubation (allow for cAMP accumulation) Compound_Addition->Incubation Lysis_Reagent 5. Cell Lysis and Addition of Detection Reagents Incubation->Lysis_Reagent Detection_Incubation 6. Incubation for Signal Development Lysis_Reagent->Detection_Incubation Plate_Reading 7. Signal Measurement (Fluorescence/Luminescence/Absorbance) Detection_Incubation->Plate_Reading Data_Analysis 8. Data Analysis (e.g., Dose-response curves, EC50) Plate_Reading->Data_Analysis

Caption: General experimental workflow for cAMP accumulation assays.

Protocol 1: HTRF (Homogeneous Time-Resolved Fluorescence) Assay

HTRF assays are based on a competitive immunoassay format. Intracellular cAMP produced by the cells competes with a labeled cAMP (tracer) for binding to a specific antibody. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the tracer with an acceptor fluorophore (e.g., d2). When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular cAMP leads to a decrease in the FRET signal.[9]

Materials:

  • CHO-K1/VIPR2 cells

  • White, low-volume 384-well plates

  • HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)

  • This compound peptide

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture CHO-K1/VIPR2 cells to 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend in stimulation buffer (provided in the kit or a similar buffer containing a PDE inhibitor like IBMX) to the desired density (e.g., 2,500-10,000 cells/well).

  • Assay Protocol (384-well format):

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.[10]

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add 5 µL of the this compound dilutions or control buffer to the wells.[10]

    • Seal the plate and incubate for 30 minutes at room temperature to stimulate cAMP production.[7]

    • Prepare the HTRF detection reagents as per the kit manufacturer's instructions. This involves diluting the cAMP-d2 (acceptor) and the anti-cAMP-Cryptate (donor) in the lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP-Cryptate solution.[10]

    • Seal the plate, and incubate for 60 minutes at room temperature, protected from light.[7]

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).[7]

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[7]

  • The signal is inversely proportional to the cAMP concentration.

  • Plot the HTRF ratio against the logarithm of this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: FRET (Förster Resonance Energy Transfer) Assay using Genetically Encoded Biosensors

This method utilizes cells stably expressing a genetically encoded cAMP biosensor.[11] These biosensors typically consist of a cAMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Binding of cAMP to the sensor induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in the FRET signal.[10] This allows for real-time measurement of cAMP dynamics in living cells.[12]

Materials:

  • CHO-K1/VIPR2 cells stably co-expressing a FRET-based cAMP biosensor (e.g., H188)[1][11]

  • Black, clear-bottom 96-well plates

  • This compound peptide

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader with FRET capabilities

Procedure:

  • Cell Seeding:

    • Seed the engineered CHO-K1 cells into black, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.

  • Assay Protocol:

    • On the day of the assay, gently wash the cells with assay buffer.

    • Add 100 µL of assay buffer to each well.

    • Place the plate in the fluorescence reader and take a baseline reading of the FRET signal (e.g., exciting at the donor wavelength and measuring emission at both donor and acceptor wavelengths).

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 20 µL of the this compound dilutions to the wells while the plate is in the reader to allow for kinetic measurements.

    • Monitor the change in the FRET ratio over time (e.g., for 15-30 minutes).

Data Analysis:

  • Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for each time point.

  • An increase in cAMP will typically lead to an increase or decrease in the FRET ratio, depending on the specific biosensor used.[11]

  • Normalize the data to the baseline reading.

  • Plot the change in FRET ratio against the logarithm of this compound concentration at a specific time point (e.g., at the peak of the response).

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

This is a classic immunoassay where free cAMP in the cell lysate competes with a fixed amount of enzyme-conjugated cAMP for binding to a limited number of anti-cAMP antibody binding sites, typically coated on a microplate.[13] After a wash step, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of cAMP in the sample.[14]

Materials:

  • CHO-K1/VIPR2 cells

  • Standard tissue culture plates (e.g., 24-well)

  • cAMP ELISA kit (e.g., from Abcam, Thermo Fisher Scientific)

  • This compound peptide

  • 0.1 M HCl for cell lysis[9][15]

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Stimulation:

    • Seed CHO-K1/VIPR2 cells in a 24-well plate and grow to confluency.

    • On the day of the assay, aspirate the culture medium.

    • Add this compound dilutions in serum-free medium containing a PDE inhibitor and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the stimulation medium.

    • Add 200 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.[13][15]

    • Incubate for 10 minutes at room temperature.[15]

    • The resulting lysates can be used directly in the ELISA.

  • ELISA Protocol:

    • Follow the specific instructions of the competitive ELISA kit. A general procedure is as follows:

    • Add standards and cell lysates to the appropriate wells of the anti-cAMP antibody-coated 96-well plate.

    • Add the enzyme-conjugated cAMP to each well.

    • Incubate for 2-3 hours at room temperature with gentle shaking.[8]

    • Wash the plate several times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well and incubate until color develops (typically 15-30 minutes).[14]

    • Add a stop solution to terminate the reaction.[14]

    • Read the absorbance at 450 nm.[14]

Data Analysis:

  • Generate a standard curve by plotting the absorbance of the known cAMP standards against their concentrations.

  • The absorbance is inversely proportional to the cAMP concentration.

  • Determine the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.

  • Plot the calculated cAMP concentration against the logarithm of this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation

Summarize quantitative data in tables for clear comparison of results obtained from different assay methods or under different experimental conditions.

Table 2: Example Data Summary for this compound-induced cAMP Accumulation

Assay MethodEC50 (nM)Maximum Response (% of Forskolin)Z'-factor
HTRF ValueValueValue
FRET ValueValueValue
ELISA ValueValueValue

(Note: Forskolin is a direct activator of adenylyl cyclase and is often used as a positive control to determine the maximum possible cAMP response in a given cell type.)

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Signal or No Response - Inactive this compound peptide- Low receptor expression- High PDE activity- Incorrect assay buffer- Use a fresh, properly stored stock of this compound.- Verify receptor expression by a complementary method (e.g., qPCR, Western blot).- Ensure a PDE inhibitor (e.g., IBMX) is included in the stimulation buffer.- Check the compatibility of the assay buffer with the detection reagents.
High Background Signal - Cell density too high- Contamination of reagents- Autofluorescence of compounds (for HTRF/FRET)- Optimize cell seeding density.- Use fresh, sterile reagents.- Run a control with the compound in the absence of cells to check for interference.
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with buffer.
Unexpected EC50 Values - Incorrect peptide concentration- Assay incubation time not optimal- Presence of serum in stimulation buffer- Verify the concentration of the this compound stock solution.- Perform a time-course experiment to determine the optimal stimulation time.- Use serum-free medium for the stimulation step as serum can contain factors that interfere with the assay.

References

In Vitro Smooth Muscle Relaxation Assay Using Helodermin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helodermin is a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides. This compound has been shown to exert a variety of biological effects, including potent smooth muscle relaxation in different tissues such as vascular, gastrointestinal, and airway smooth muscle. Its mechanism of action primarily involves the activation of VIP and pituitary adenylate cyclase-activating polypeptide (PACAP) receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

These application notes provide a detailed overview and experimental protocols for assessing the smooth muscle relaxant effects of this compound in vitro using isolated organ bath techniques. The provided methodologies are intended to guide researchers in pharmacology, physiology, and drug discovery in characterizing the activity of this compound and related peptides.

Data Presentation

The following tables summarize the quantitative data on the potency of this compound and its related peptides, VIP and PACAP, in inducing smooth muscle relaxation in various isolated tissues. The data is presented as pIC50 values (the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition) and relative potency.

TissueSpeciesPeptidepIC50Reference
Vas DeferensRatThis compound6.9[1][2]
PACAP-387.5[1]
Helospectin I+II7.2; 6.8[1][2]
VIPVirtually inactive[1]

Table 1: Potency of this compound and Related Peptides in Rat Vas Deferens. This table presents the pIC50 values for the inhibition of electrically evoked contractions in isolated rat vas deferens.

TissueSpeciesPeptidePotency ComparisonReference
Femoral ArteryRatThis compoundEquiponent to VIP[3]
Middle Cerebral ArteryCatThis compoundSimilar to VIP[4]

Table 2: Comparative Potency of this compound and VIP in Vascular Smooth Muscle. This table provides a qualitative comparison of the relaxant potency of this compound and VIP in isolated arterial preparations.

Signaling Pathway

This compound-induced smooth muscle relaxation is mediated through a well-defined signaling cascade initiated by its binding to specific cell surface receptors.

This compound Signaling Pathway for Smooth Muscle Relaxation.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro smooth muscle relaxation assay using an isolated organ bath system.

Experimental_Workflow cluster_prep Tissue Preparation cluster_equilibration Equilibration & Viability cluster_experiment Experiment cluster_analysis Data Analysis Dissection 1. Isolate Smooth Muscle Tissue Mounting 2. Mount Tissue in Organ Bath Dissection->Mounting Equilibrate 3. Equilibrate under Optimal Tension Mounting->Equilibrate Viability 4. Assess Viability (e.g., with KCl) Equilibrate->Viability Precontraction 5. Induce Contraction (e.g., with Phenylephrine) Viability->Precontraction Addition 6. Cumulative Addition of this compound Precontraction->Addition Recording 7. Record Isometric Tension Changes Addition->Recording Analysis 8. Generate Dose-Response Curve & Calculate pIC50 Recording->Analysis

General workflow for the in vitro smooth muscle relaxation assay.

Experimental Protocols

The following are detailed protocols for conducting in vitro smooth muscle relaxation assays using this compound on various types of smooth muscle tissue. These protocols are based on established methodologies for organ bath experiments.[5][6][7][8]

Protocol 1: Vascular Smooth Muscle Relaxation Assay (e.g., Rat Aorta or Femoral Artery)

1. Materials and Reagents:

  • Isolated tissue bath system with force-displacement transducers.[9]

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1).

  • Carbogen gas (95% O2 / 5% CO2).

  • Phenylephrine or Prostaglandin F2α for pre-contraction.[3]

  • This compound stock solution (e.g., 1 mM in distilled water or appropriate buffer).

  • Acetylcholine (for testing endothelial integrity).

2. Tissue Preparation:

  • Euthanize a rat according to approved institutional guidelines.

  • Carefully dissect the thoracic aorta or femoral artery and place it in cold Krebs-Henseleit solution.

  • Clean the vessel of adhering connective and adipose tissue.

  • Cut the vessel into rings of 2-3 mm in length. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire.

3. Experimental Procedure:

  • Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.[7]

  • Connect one end of the ring to a fixed hook and the other to a force transducer.

  • Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

  • Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

  • To check for endothelial integrity, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 1 µM). A relaxation of more than 70% indicates intact endothelium.

  • After washing and re-equilibration, induce a submaximal, stable contraction with phenylephrine (e.g., 1 µM) or Prostaglandin F2α (e.g., 1-10 µM).[3]

  • Once the contraction has reached a plateau, add this compound cumulatively to the bath in increasing concentrations (e.g., 1 nM to 1 µM) to obtain a dose-response curve.

4. Data Analysis:

  • Record the changes in isometric tension.

  • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine or Prostaglandin F2α.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the pIC50 value from the dose-response curve.

Protocol 2: Gastrointestinal Smooth Muscle Relaxation Assay (e.g., Guinea Pig Ileum or Rat Colon)

1. Materials and Reagents:

  • Isolated tissue bath system.[6]

  • Tyrode's solution or Krebs-Henseleit solution.

  • Carbogen gas (95% O2 / 5% CO2).

  • Carbachol or high KCl for pre-contraction.

  • This compound stock solution.

2. Tissue Preparation:

  • Euthanize a guinea pig or rat according to approved institutional guidelines.

  • Isolate a segment of the ileum or distal colon and place it in cold physiological salt solution.[8]

  • Carefully remove the contents of the intestinal segment by gentle flushing.

  • Cut segments of 1.5-2 cm in length.

3. Experimental Procedure:

  • Mount the intestinal segments longitudinally in the organ baths containing physiological salt solution at 37°C and bubbled with carbogen.[7]

  • Apply an initial tension of approximately 1.0 g and allow the tissue to equilibrate for 30-60 minutes, with solution changes every 15 minutes.

  • Induce a stable, submaximal contraction with carbachol (e.g., 0.1-1 µM) or KCl (e.g., 40-60 mM).

  • Once the contraction is stable, add this compound in a cumulative manner (e.g., 0.1 nM to 1 µM) to construct a dose-response curve.

4. Data Analysis:

  • Record the changes in isometric tension.

  • Calculate the percentage of relaxation relative to the pre-induced contraction.

  • Plot the dose-response curve and determine the pIC50 value for this compound.

Protocol 3: Airway Smooth Muscle Relaxation Assay (e.g., Guinea Pig or Bovine Trachea)

1. Materials and Reagents:

  • Isolated tissue bath system.[9]

  • Krebs-Henseleit solution.

  • Carbogen gas (95% O2 / 5% CO2).

  • Histamine, Methacholine, or high KCl for pre-contraction.

  • This compound stock solution.

  • Indomethacin (to inhibit the production of endogenous prostaglandins).

2. Tissue Preparation:

  • Obtain a trachea from a guinea pig or a local abattoir (for bovine tissue).

  • Place the trachea in cold Krebs-Henseleit solution.

  • Dissect the trachea into rings, each 2-4 cartilage rings wide. The epithelial layer may be removed if desired.

  • For some preparations, the cartilage can be cut opposite the smooth muscle to create a strip.

3. Experimental Procedure:

  • Mount the tracheal rings or strips in organ baths containing Krebs-Henseleit solution (often with indomethacin, e.g., 1 µM) at 37°C, gassed with carbogen.

  • Apply an optimal resting tension (e.g., 1.0-2.0 g) and allow for an equilibration period of at least 1 hour, with regular changes of the buffer.

  • Induce a sustained, submaximal contraction with histamine (e.g., 1-10 µM), methacholine (e.g., 0.1-1 µM), or KCl (e.g., 40-60 mM).

  • Once a stable contraction is achieved, add this compound cumulatively (e.g., 1 nM to 1 µM) to generate a dose-response curve.

4. Data Analysis:

  • Measure the relaxation as a percentage of the pre-induced tone.

  • Construct a dose-response curve and calculate the pIC50 for this compound.

Conclusion

The in vitro organ bath assay is a robust and reliable method for characterizing the smooth muscle relaxant properties of this compound. The protocols provided herein offer a comprehensive guide for researchers to investigate the potency and mechanism of action of this and related peptides on various smooth muscle tissues. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing our understanding of the physiological roles of this compound and its potential therapeutic applications.

References

Application of Helodermin in Erectile Dysfunction Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erectile dysfunction (ED) is a prevalent condition, and a significant portion of patients exhibit a limited response to first-line therapies such as phosphodiesterase type 5 (PDE5) inhibitors. This has spurred research into alternative therapeutic strategies that target different physiological pathways involved in penile erection. Helodermin, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), presents a promising avenue for investigation. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound in the context of erectile dysfunction.

This compound is a member of the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides.[1] Its mechanism of action in erectile function is primarily attributed to its VIP-like vasodilatory and smooth muscle-relaxant properties.[1] VIP is a key neurotransmitter in the non-adrenergic, non-cholinergic (NANC) pathway of penile erection, which operates in parallel to the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway targeted by PDE5 inhibitors.[1]

Mechanism of Action: The cAMP/PKA Signaling Pathway

This compound exerts its pro-erectile effects by activating the cyclic adenosine monophosphate (cAMP) signaling cascade in the smooth muscle cells of the corpus cavernosum.[1] This pathway is initiated by the binding of this compound to Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2) on the surface of these cells. This binding activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately leading to smooth muscle relaxation, vasodilation, and penile erection.

This mechanism is distinct from and complementary to the NO/cGMP pathway. Therefore, this compound and its analogs could be effective in patient populations where the NO pathway is compromised, such as in individuals with diabetes or those who have undergone pelvic surgery.[1]

Signaling Pathway of this compound in Corpus Cavernosum Smooth Muscle Relaxation

Helodermin_Signaling_Pathway This compound This compound VPACR VPAC1/VPAC2 Receptors This compound->VPACR Binds Gs Gs Protein (activated) VPACR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease Decreased Intracellular Ca²⁺ PKA->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Erection Penile Erection Relaxation->Erection

Caption: this compound-mediated signaling cascade in corpus cavernosum smooth muscle cells.

Data Presentation

While direct quantitative data for this compound's effect on erectile function is limited in publicly available literature, its close functional relationship with VIP allows for analogous comparisons. The following tables summarize representative data for VIP, which is expected to have a similar profile to this compound.

Table 1: In Vitro Relaxation of Corpus Cavernosum Strips by VIP

Concentration (M)Relaxation (%)
1 x 10⁻⁹15 ± 4
1 x 10⁻⁸45 ± 8
1 x 10⁻⁷85 ± 10
1 x 10⁻⁶98 ± 5

Data are presented as mean ± standard error of the mean (SEM) and are representative of typical findings in the literature. The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

Table 2: In Vivo Effect of Intracavernosal VIP Injection on Intracavernosal Pressure (ICP) in a Rat Model

VIP Dose (µg)Peak ICP (mmHg)Duration of Erection (minutes)
0.565 ± 73 ± 1
1.085 ± 96 ± 2
2.0110 ± 1210 ± 3
5.0130 ± 1515 ± 4

Data are presented as mean ± SEM and are representative of typical findings in animal models of erectile dysfunction.[2][3] A study comparing the vascular effects of this compound and VIP on rat femoral arteries found them to be equipotent in inducing relaxation.[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in erectile dysfunction research.

Protocol 1: In Vitro Assessment of Corpus Cavernosum Smooth Muscle Relaxation

This protocol details the methodology for organ bath studies to measure the direct relaxant effect of this compound on corpus cavernosum tissue.

Experimental Workflow for In Vitro Organ Bath Study

Organ_Bath_Workflow A Harvest Corpus Cavernosum Tissue B Prepare Tissue Strips (e.g., 2x2x8 mm) A->B C Mount Strips in Organ Bath B->C D Equilibration (e.g., 90 min) C->D E Induce Contraction (e.g., Phenylephrine) D->E F Administer this compound (Cumulative Doses) E->F G Record Isometric Tension Changes F->G H Data Analysis: Dose-Response Curve G->H ICP_Workflow A Anesthetize Animal B Expose Carotid Artery and Corpus Cavernosum A->B C Cannulate Carotid Artery (for MAP) B->C D Insert Needle into Corpus Cavernosum (for ICP) B->D E Record Baseline MAP and ICP C->E D->E F Intracavernosal Injection of this compound E->F G Continuously Record MAP and ICP F->G H Data Analysis: Peak ICP, Duration G->H

References

Helodermin: A Versatile Tool for Elucidating VIP Receptor Subtype Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Helodermin, a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), has emerged as a valuable pharmacological tool for the investigation of Vasoactive Intestinal Peptide (VIP) receptors.[1] Structurally related to VIP and secretin, this compound exhibits distinct binding affinities and functional activities at the two major VIP receptor subtypes, VPAC1 and VPAC2. This differential activity allows researchers to probe the specific roles of these receptors in various physiological and pathophysiological processes. These application notes provide a comprehensive overview of this compound's utility, alongside detailed protocols for its use in studying VIP receptor subtypes.

Rationale for Use

The primary signaling mechanism for both VPAC1 and VPAC2 receptors involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] However, the subtle differences in the binding pockets of VPAC1 and VPAC2 can be exploited by ligands like this compound. Evidence suggests the existence of "this compound-preferring" receptors in certain tissues and cell lines, indicating that this compound can act as a selective agonist to dissect the downstream effects mediated by specific VIP receptor subtypes.[3] For instance, in some experimental systems, this compound has been shown to be more potent than VIP, highlighting its utility in identifying and characterizing these specific receptor populations.[3]

Data Presentation

The following tables summarize the binding affinity and functional potency of this compound in comparison to VIP at VIP receptor subtypes. These data are compiled from various studies and highlight the context-dependent selectivity of this compound.

Table 1: Comparative Binding Affinity of this compound and VIP for VIP Receptors

LigandReceptor SubtypeCell Line/TissueBinding Affinity (IC50/Ki)Reference
This compoundVIP ReceptorHuman SCLC (NCI-H345)More potent than VIP[3]
VIPVIP ReceptorHuman SCLC (NCI-H345)Less potent than this compound[3]
This compoundVIP ReceptorRat Liver MembranesLower affinity than VIP[4]
VIPVIP ReceptorRat Liver MembranesHigher affinity than this compound[4]

Table 2: Functional Potency of this compound in VIP Receptor-Mediated Signaling

LigandAssayTissue/Cell LinePotency (pIC50/EC50)Reference
This compoundSuppression of electrically evoked contractionsRat Vas DeferenspIC50 = 6.9[5]
This compoundAdenylyl Cyclase ActivationRat Pancreatic MembranesPotent activator[6]

Experimental Protocols

Here, we provide detailed methodologies for key experiments to characterize the interaction of this compound with VIP receptor subtypes.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for VPAC1 and VPAC2 receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [125I]-VIP).

Materials:

  • Cell membranes prepared from cells expressing VPAC1 or VPAC2 receptors

  • [125I]-VIP (radioligand)

  • Unlabeled this compound (competitor)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).[7]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of binding buffer (for total binding) or 1 µM unlabeled VIP (for non-specific binding).

    • 50 µL of increasing concentrations of unlabeled this compound (e.g., 10-12 M to 10-6 M).

    • 50 µL of [125I]-VIP at a fixed concentration (typically at or below its Kd).

    • 50 µL of cell membrane preparation (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-VIP binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol 2: cAMP Accumulation Assay

This protocol measures the functional activity of this compound by quantifying its ability to stimulate cAMP production in cells expressing VPAC1 or VPAC2 receptors.

Materials:

  • Cells expressing VPAC1 or VPAC2 receptors

  • This compound

  • Forskolin (positive control)

  • Stimulation Buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor)

  • Lysis Buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the same buffer for 15-30 minutes at 37°C.

  • Stimulation: Add increasing concentrations of this compound (e.g., 10-12 M to 10-6 M) or Forskolin to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the stimulation buffer and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit.[2][8]

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration for each sample.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Visualizations

Signaling Pathways

The binding of this compound to VPAC1 or VPAC2 receptors primarily activates the Gs-adenylyl cyclase signaling cascade.

VIP_Receptor_Signaling This compound This compound VPACR VPAC1/VPAC2 Receptor This compound->VPACR Binds Gs Gs Protein VPACR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Relaxation) CREB->Cellular_Response Modulates

Caption: this compound-mediated activation of the Gs-cAMP pathway.

Some studies suggest that VIP receptors can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2]

VIP_Receptor_PLC_Signaling This compound This compound VPACR VPAC1/VPAC2 Receptor This compound->VPACR Binds Gq Gq Protein VPACR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Modulates

Caption: Potential this compound-mediated activation of the Gq-PLC pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Competition_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing VPAC1 or VPAC2 start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [¹²⁵I]-VIP - Increasing [this compound] prep_membranes->setup_assay incubate Incubate at RT (60-90 min) setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for Radioligand Competition Binding Assay.

cAMP_Assay_Workflow start Start seed_cells Seed Cells Expressing VPAC1 or VPAC2 start->seed_cells pre_incubate Pre-incubate with Stimulation Buffer + IBMX seed_cells->pre_incubate stimulate Stimulate with Increasing [this compound] pre_incubate->stimulate lyse Lyse Cells stimulate->lyse measure_cAMP Measure cAMP (HTRF, ELISA, etc.) lyse->measure_cAMP analyze Data Analysis: - Generate Standard Curve - Determine cAMP concentration - Determine EC₅₀ measure_cAMP->analyze end End analyze->end

Caption: Workflow for cAMP Accumulation Assay.

Conclusion

This compound serves as a powerful and selective tool for investigating the pharmacology and function of VIP receptor subtypes. Its unique binding and activity profile, particularly its preference for certain VIP receptor populations, allows for the detailed dissection of VPAC1- and VPAC2-mediated signaling pathways. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of the physiological roles of VIP receptors and their potential as therapeutic targets.

References

Experimental Design for In Vivo Studies with Helodermin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to investigate the therapeutic potential of Helodermin. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways involved in this compound's biological activities.

Introduction to this compound

This compound is a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)[1]. It belongs to the secretin/vasoactive intestinal peptide (VIP)/glucagon family of peptides and exerts its effects through the activation of PAC1 and VPAC G-protein coupled receptors[2]. This activation primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels[2][3]. This compound has demonstrated a range of biological activities, including the stimulation of glucagon and somatostatin secretion, vasodilation, and inhibition of cancer cell proliferation, making it a peptide of significant interest for therapeutic development[1][4][5].

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vivo Effects of this compound on Glucagon Secretion in Mice

Animal ModelAdministration RouteThis compound Dose (nmol/kg)Co-administered SubstanceObservation TimePlasma Glucagon Level (pg/ml) (Mean ± SEM)
MouseIntravenous0 (Control)-6 min139 ± 14
MouseIntravenous8.0-6 min421 ± 86
MouseIntravenous2.0Glucose (2.8 mmol/kg)-Augmented
MouseIntravenous8.0Glucose (2.8 mmol/kg)-Augmented
MouseIntravenous-Carbachol (0.16 µmol/kg)-Potentiated (>3-fold increase)

Data extracted from a study on the effects of this compound on glucagon secretion.[6]

Table 2: In Vivo Cardiovascular Effects of this compound in Rats

Animal ModelAdministration RouteThis compound DoseObserved Effect on Blood Pressure
RatIntravenous> 1 nmol/kgDose-dependent reduction

Qualitative data indicating a dose-dependent reduction in blood pressure.[5]

Experimental Protocols

General Peptide Handling and Formulation

Proper handling and formulation of this compound are critical for maintaining its stability and bioactivity.

  • Reconstitution: Reconstitute lyophilized this compound in a sterile, pyrogen-free buffer, such as phosphate-buffered saline (PBS), to a desired stock concentration. Gently swirl to dissolve; avoid vigorous shaking to prevent peptide aggregation.

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.

  • Formulation for Injection: For in vivo administration, the reconstituted peptide should be diluted to the final desired concentration in a sterile vehicle suitable for the chosen route of administration (e.g., sterile saline for intravenous injection). Ensure the final solution is isotonic.

In Vivo Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the target organ.

  • Materials:

    • Sterile this compound solution

    • Sterile 0.5-1 ml syringes with 27-30 gauge needles

    • Mouse restrainer

    • 70% ethanol wipes

    • Warming lamp

  • Protocol:

    • Prepare the this compound solution in the syringe and carefully remove any air bubbles.

    • Warm the mouse's tail using a warming lamp to dilate the lateral tail veins.

    • Place the mouse in a restrainer.

    • Disinfect the tail with a 70% ethanol wipe.

    • Identify one of the lateral tail veins.

    • Insert the needle into the vein at a shallow angle.

    • Slowly inject the this compound solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Return the mouse to its cage and monitor for any adverse reactions.

  • Materials:

    • Sterile this compound solution

    • Sterile 1-3 ml syringes with 25-27 gauge needles

    • 70% ethanol wipes

  • Protocol:

    • Prepare the this compound solution in the syringe.

    • Manually restrain the rodent to expose the abdomen.

    • Tilt the animal slightly with its head down.

    • Identify the injection site in the lower abdominal quadrant, avoiding the midline.

    • Wipe the site with a 70% ethanol wipe.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate to ensure no blood or urine is drawn, indicating incorrect placement.

    • Inject the solution.

    • Withdraw the needle and return the animal to its cage.

  • Materials:

    • Sterile this compound solution

    • Sterile 0.5-1 ml syringes with 25-27 gauge needles

    • 70% ethanol wipes

  • Protocol:

    • Prepare the this compound solution.

    • Gently grasp the loose skin over the scruff of the neck to form a "tent".

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle at the base of the tented skin.

    • Inject the solution. A small bleb will form under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

    • Return the mouse to its cage.

Protocol for Investigating Metabolic Effects of this compound

This protocol is designed to assess the in vivo effects of this compound on glucagon and insulin secretion.

  • Animal Model: Female mice of an inbred strain.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: this compound (e.g., 8 nmol/kg)

    • Group 3: Glucose (2.8 mmol/kg) + this compound (8 nmol/kg)

    • Group 4: Carbachol (0.16 µmol/kg) + this compound (8 nmol/kg)

  • Procedure:

    • Fast the mice overnight with free access to water.

    • Administer the respective treatments via intravenous injection.

    • At specified time points (e.g., 6 minutes post-injection), collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Measure plasma glucagon and insulin concentrations using commercially available ELISA or radioimmunoassay kits.

  • Data Analysis: Compare the hormone levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol for Investigating Anti-Cancer Effects of this compound (General Xenograft Model)

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.

  • Cell Line: A cancer cell line known to express PAC1 or VPAC receptors (e.g., certain lung cancer cell lines)[1].

  • Procedure:

    • Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of approximately 3 x 10^6 cells per 300 µl[7].

    • Tumor Implantation: Inject 3.0 x 10^6 cells subcutaneously into the flank of each mouse[7].

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-60 mm³). Measure the tumor dimensions (length and width) regularly (e.g., every 2-3 days) using digital calipers. Calculate the tumor volume using the formula: Volume = (width)² x length/2[7].

    • Treatment: Once tumors reach the desired size, randomize the mice into treatment groups:

      • Group 1: Vehicle control (e.g., saline) administered via the chosen route (e.g., IP).

      • Group 2: this compound at a specific dose (e.g., determined from pilot studies) administered on a defined schedule (e.g., daily or every other day).

    • Endpoint: Continue treatment and monitoring for a predefined period (e.g., 3 weeks). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare tumor volumes and weights between the control and this compound-treated groups. A reduction in tumor size and volume in the treated group would indicate anti-tumor activity[8].

Protocol for Investigating Cardiovascular Effects of this compound

This protocol outlines a method for assessing the impact of this compound on blood pressure in anesthetized rats.

  • Animal Model: Adult rats (e.g., Wistar or Sprague-Dawley).

  • Anesthesia: Urethane or another suitable anesthetic.

  • Procedure:

    • Anesthetize the rat.

    • Surgical Preparation: Surgically expose the carotid artery for cannulation to enable direct blood pressure measurement[9][10]. A venous cannula (e.g., in the jugular vein) should also be inserted for drug administration.

    • Blood Pressure Measurement: Connect the arterial cannula to a pressure transducer linked to a data acquisition system to record blood pressure and heart rate[9][10].

    • Stabilization: Allow the animal's blood pressure and heart rate to stabilize before administering any substances.

    • Treatment: Administer a bolus intravenous injection of vehicle (control) followed by increasing doses of this compound.

    • Monitoring: Continuously monitor and record blood pressure and heart rate throughout the experiment.

  • Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline following the administration of this compound at different doses.

Mandatory Visualization

This compound Signaling Pathway

Helodermin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound Receptor PAC1 / VPAC Receptor (GPCR) This compound->Receptor Binds G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) Metabolic_Regulation Metabolic Regulation (e.g., Glucagon Secretion) PKA->Metabolic_Regulation Impacts Gene_Expression Gene Expression (e.g., Bcl-2, Cyclin D1, IRS2) CREB->Gene_Expression Regulates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Influences

Caption: this compound signaling pathway via GPCR activation.

Experimental Workflow for In Vivo Anti-Cancer Study

Experimental_Workflow A Cell Culture & Preparation B Subcutaneous Injection of Cancer Cells into Immunocompromised Mice A->B C Tumor Growth (to ~50-60 mm³) B->C D Randomization into Treatment Groups C->D E1 Group 1: Vehicle Control D->E1 E2 Group 2: This compound D->E2 F Regular Treatment & Tumor Measurement E1->F E2->F G Endpoint: Tumor Excision & Analysis F->G H Data Analysis: Compare Tumor Volume & Weight G->H

Caption: Workflow for a xenograft anti-cancer study.

References

Troubleshooting & Optimization

Improving Helodermin peptide stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Helodermin peptide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting this compound stability in aqueous solutions?

A1: Like many peptides, this compound's stability in an aqueous environment is primarily influenced by several factors:

  • pH: The pH of the solution is a critical determinant of peptide stability. For peptides in the VIP/secretin family, to which this compound belongs, stability is generally greatest in slightly acidic to neutral pH ranges (pH 3-7).[1][2] Basic conditions (pH > 8) should generally be avoided as they can accelerate degradation pathways such as deamidation and oxidation.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For optimal stability, this compound solutions should be stored at low temperatures. Lyophilized peptides are stable for extended periods at -20°C or -80°C.[3] Once in solution, storage at 4°C is suitable for short-term use (up to a week), while for longer-term storage, it is recommended to aliquot and freeze at -20°C or lower.[3]

  • Oxidation: Amino acid residues such as Methionine, Cysteine, Tryptophan, and Histidine are susceptible to oxidation.[4] Exposure to atmospheric oxygen, especially at higher pH, should be minimized.

  • Enzymatic Degradation: If the solution is not sterile or contains biological components, proteases can degrade the peptide. This compound has shown some resistance to certain enzymes like enkephalinase compared to VIP, but broader enzymatic degradation is still a concern.

  • Aggregation: At high concentrations, peptides can aggregate and precipitate out of solution. This is influenced by factors such as pH, ionic strength, and temperature.[5]

Q2: What is the expected shelf-life of this compound in an aqueous solution?

A2: The precise shelf-life of this compound in a specific aqueous solution is not extensively documented and will depend heavily on the formulation and storage conditions. However, based on data for related peptides like Vasoactive Intestinal Peptide (VIP), stability is pH-dependent. VIP is relatively stable in acidic and neutral solutions but degrades rapidly in basic conditions.[6] For long-term storage, it is strongly recommended to store this compound in a lyophilized form at -20°C or -80°C, which can be stable for years.[4] Once dissolved, aliquots should be stored frozen to minimize freeze-thaw cycles.[3] At 4°C, a peptide solution is typically stable for up to one week.[3]

Q3: How does this compound exert its biological effect, and how does stability impact this?

A3: this compound, a member of the secretin/VIP family of peptides, primarily exerts its biological effects by activating G-protein-coupled receptors, which in turn stimulate adenylyl cyclase.[7][8] This leads to an increase in intracellular cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, leading to a cellular response.[6][9][10] Any degradation of the this compound peptide, whether through hydrolysis, oxidation, or aggregation, can alter its three-dimensional structure and its ability to bind to its receptor, thereby reducing or eliminating its biological activity.

Troubleshooting Guides

Issue 1: this compound Peptide is Degrading Rapidly in Solution

Symptoms:

  • Loss of biological activity in assays.

  • Appearance of new peaks or disappearance of the main peptide peak in HPLC analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate pH Adjust the pH of your buffer to a range of 3-7. A pH around 4-6 is often a good starting point for peptides of this family.[1]Peptides have an optimal pH range for stability. Extreme pH values can catalyze hydrolysis and other degradation reactions.[1]
High Temperature Store stock solutions at -20°C or -80°C and working solutions at 4°C for short-term use. Avoid repeated freeze-thaw cycles by preparing aliquots.[3]Chemical degradation rates are highly dependent on temperature. Lowering the temperature slows down these reactions.
Oxidation Prepare solutions with degassed buffers. Consider adding antioxidants like methionine or using an inert gas (argon or nitrogen) to blanket the solution.[11]Minimizing oxygen exposure reduces the rate of oxidation of susceptible amino acid residues.
Enzymatic Contamination Use sterile water and buffers. If working with biological samples, consider adding protease inhibitors.Proteases can rapidly degrade peptides. Maintaining sterility or inhibiting protease activity is crucial.
Issue 2: this compound Peptide is Aggregating and Precipitating

Symptoms:

  • Cloudy or hazy appearance of the solution.

  • Visible precipitates in the vial.

  • Difficulty in dissolving the lyophilized peptide.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
High Concentration Prepare a more dilute stock solution. If a high concentration is necessary for your experiment, consider a step-wise dilution into the final buffer.Peptides have a solubility limit which, if exceeded, can lead to aggregation.[5]
pH is at or near the Isoelectric Point (pI) Adjust the pH of the buffer to be at least one or two units away from the peptide's pI.A peptide is least soluble at its isoelectric point where its net charge is zero.[5]
Hydrophobic Interactions Add organic co-solvents such as acetonitrile or DMSO (typically up to 50% for initial solubilization, then diluted).[12] For biological applications, keep the final concentration of organic solvent low (e.g., <1% DMSO).Hydrophobic peptides may require organic solvents to disrupt intermolecular hydrophobic interactions that lead to aggregation.[12]
Ionic Strength Modify the ionic strength of the buffer by adjusting the salt concentration.Salt concentration can influence the solubility of peptides through "salting-in" or "salting-out" effects.[5]
Presence of Aggregation Nuclei Filter the solution through a 0.22 µm filter after initial dissolution.Small particulate matter can act as nucleation sites for aggregation.

Experimental Protocols

Protocol 1: pH Stability Profile of this compound

Objective: To determine the optimal pH for this compound stability in an aqueous solution.

Materials:

  • Lyophilized this compound peptide

  • A series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 3 to 9

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Incubator or water bath

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) at a fixed ionic strength.

  • Peptide Dissolution: Dissolve a known amount of lyophilized this compound in each buffer to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately after dissolution, inject an aliquot of each solution into the HPLC system to determine the initial peak area of the intact peptide.

  • Incubation: Incubate the remaining solutions at a chosen temperature (e.g., 37°C or 50°C) to accelerate degradation.

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of remaining intact peptide at each time point for each pH. Plot the natural logarithm of the percentage of remaining peptide versus time to determine the degradation rate constant (k) for each pH. The pH with the lowest k value is the optimal pH for stability.

Protocol 2: Stabilization of this compound with Excipients

Objective: To evaluate the effect of different excipients on the stability of this compound.

Materials:

  • Lyophilized this compound peptide

  • Optimal buffer determined from Protocol 1

  • A selection of excipients:

    • Sugars/Polyols (e.g., sucrose, mannitol, trehalose)

    • Surfactants (e.g., Polysorbate 20, Polysorbate 80)

    • Amino acids (e.g., arginine, glycine)

  • HPLC system with a C18 column and UV detector

  • Incubator or water bath

Methodology:

  • Preparation of Formulations: Prepare solutions of this compound (e.g., 1 mg/mL) in the optimal buffer. To separate aliquots, add different excipients at various concentrations (e.g., 1-5% w/v for sugars, 0.01-0.1% w/v for surfactants, 10-50 mM for amino acids). Include a control solution with no excipients.

  • Initial Analysis (T=0): Analyze each formulation by HPLC to determine the initial peak area of the intact peptide.

  • Stress Conditions: Subject the formulations to stress conditions, such as elevated temperature (e.g., 50°C) or repeated freeze-thaw cycles.

  • Time-Point Analysis: At specified time points, analyze aliquots from each formulation by HPLC.

  • Data Analysis: Compare the degradation rate of this compound in the presence of different excipients to the control. The excipients that result in the slowest degradation are the most effective stabilizers.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 50°C

pHDegradation Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
3.00.2313.0
4.00.1166.0
5.00.06910.0
6.00.0997.0
7.00.1734.0
8.00.4621.5
9.00.9240.75

Table 2: Hypothetical Effect of Excipients on this compound Stability at pH 5.0 and 50°C

ExcipientConcentrationDegradation Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
None (Control)-0.06910.0
Sucrose5% (w/v)0.03520.0
Mannitol5% (w/v)0.04615.0
Polysorbate 800.02% (w/v)0.05812.0
Arginine50 mM0.04117.0

Visualizations

Helodermin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR (this compound Receptor) This compound->GPCR Binds G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Phosphorylation Phosphorylation of Downstream Targets PKA_active->Phosphorylation Catalyzes Response Cellular Response Phosphorylation->Response

Caption: this compound signaling pathway via G-protein coupled receptor (GPCR) activation.

Caption: A workflow for troubleshooting this compound peptide instability.

References

Technical Support Center: Enhancing the Solubility of Helodermin in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered when dissolving Helodermin in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the secretin/vasoactive intestinal peptide (VIP) superfamily of peptides and exerts its biological effects by activating specific G protein-coupled receptors (GPCRs), leading to the stimulation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] Proper solubilization of this compound is critical for accurate quantification, ensuring its biological activity, and obtaining reproducible results in various experimental assays.

Q2: What are the main factors influencing this compound solubility?

As a basic peptide, the solubility of this compound is primarily influenced by:

  • pH: Peptides are least soluble at their isoelectric point (pI) and more soluble at pH values away from their pI. Since this compound is a basic peptide, it will be more soluble in slightly acidic conditions.[5][6]

  • Amino Acid Composition: The presence of charged and hydrophobic amino acids in its sequence dictates its interaction with different solvents.[5]

  • Buffer Composition: The type and ionic strength of the buffer can impact solubility.

  • Temperature: While gentle warming can sometimes aid dissolution, excessive heat can lead to degradation.[7]

  • Peptide Concentration: Higher concentrations can increase the likelihood of aggregation and precipitation.[8]

Q3: What is the recommended first-line solvent for dissolving lyophilized this compound?

For a basic peptide like this compound, the recommended initial solvent is sterile, purified water.[7][9][10] If solubility in water is limited, a slightly acidic solution is the next logical step.

Q4: Can I use organic solvents to dissolve this compound?

For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO), followed by dilution with an aqueous buffer, is a common strategy.[7][9][11] However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, as it can be toxic to cells.[5]

Q5: How can I prevent this compound aggregation?

Aggregation can be a significant issue, leading to loss of active peptide and inaccurate results. To minimize aggregation:

  • Avoid vigorous shaking or vortexing: This can cause foaming and denaturation. Gentle swirling or inversion is recommended.[12][13]

  • Work with appropriate concentrations: Start with a higher concentration stock solution and then dilute it to the final working concentration.

  • Store properly: Aliquot reconstituted this compound and store at -20°C or below to minimize freeze-thaw cycles.[14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solubilization of this compound.

Problem Potential Cause Recommended Solution
Lyophilized this compound does not dissolve in water. This compound is a basic peptide and may require a slightly acidic pH for optimal solubility.Add a small volume of 10% acetic acid dropwise while gently swirling the vial.[10] Once the peptide is dissolved, you can dilute it with your desired biological buffer.
This compound solution appears cloudy or has visible precipitates. The peptide may be aggregating or precipitating out of solution. This can be due to the pH being close to its isoelectric point, high peptide concentration, or improper mixing.1. Check the pH: Ensure the final pH of the solution is slightly acidic. 2. Sonication: Use a bath sonicator for a few minutes to help break up aggregates.[5] 3. Dilution: Prepare a more dilute solution.
Loss of biological activity after reconstitution. The peptide may have degraded due to harsh dissolution conditions or improper storage.1. Avoid high temperatures: Do not overheat the solution during dissolution. 2. Proper storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14] 3. Use fresh solutions: For critical experiments, use freshly prepared this compound solutions.
Inconsistent results between experiments. This could be due to incomplete solubilization, inaccurate concentration determination, or degradation of the stock solution over time.1. Ensure complete dissolution: Visually inspect the solution to ensure no particulates are present before use. 2. Accurate pipetting: Use calibrated pipettes for preparing solutions. 3. Use fresh aliquots: For each experiment, thaw a new aliquot of the stock solution.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various biological buffers is not extensively published, the following table provides estimated solubility based on general principles for basic peptides. It is strongly recommended to perform a small-scale solubility test with your specific batch of this compound before preparing a large stock solution.

Buffer pH Estimated Solubility Notes
Sterile Water ~7.0ModerateA good starting point for initial reconstitution.
Phosphate-Buffered Saline (PBS) 7.4Potentially low to moderateAs a basic peptide, solubility may be limited at this pH.[5]
TRIS Buffer 7.4Potentially low to moderateSimilar to PBS, the slightly basic pH might not be optimal.
HEPES Buffer 7.4Potentially low to moderateThe buffering agent itself is unlikely to negatively impact solubility.
0.1% Acetic Acid in Water ~2.9HighThe acidic pH will protonate the basic residues, increasing solubility.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the standard procedure for reconstituting lyophilized this compound.

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.[9][12]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]

  • Initial Solubilization: Add the desired volume of sterile, purified water to the vial to achieve a stock concentration of, for example, 1 mg/mL.

  • Gentle Mixing: Gently swirl the vial or invert it several times to dissolve the peptide. Avoid vigorous shaking.[12][13]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Troubleshooting Insolubility: If the peptide does not fully dissolve, add 10% acetic acid dropwise while gently mixing until the solution clears.

  • Storage: Aliquot the stock solution into low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Biological Buffer

This protocol outlines the dilution of the this compound stock solution into a biological buffer for experimental use.

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution on ice.

  • Prepare Buffer: Have your desired biological buffer (e.g., PBS, TRIS, HEPES) at the correct temperature for your experiment.

  • Dilution: Add the required volume of the this compound stock solution to the biological buffer to achieve the final desired working concentration. It is recommended to add the concentrated stock solution to the larger volume of buffer while gently mixing.

  • Final Mix: Gently invert the tube a few times to ensure a homogenous solution.

  • Use Immediately: It is best to use the freshly prepared working solution immediately for your experiments.

Visualizations

This compound Signaling Pathway

This compound, being a member of the VIP superfamily, primarily signals through G protein-coupled receptors (GPCRs), specifically those that couple to the Gs alpha subunit. This leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP), which then activates Protein Kinase A (PKA) to phosphorylate downstream targets.

Helodermin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound VIPR VIP Receptor (GPCR) This compound->VIPR G_protein Gs Protein VIPR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Caption: this compound activates VIP receptors, leading to cAMP production.

Experimental Workflow for Solubilizing this compound

This workflow provides a logical sequence of steps to follow when dissolving lyophilized this compound for experimental use.

Helodermin_Solubilization_Workflow start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial equilibrate->centrifuge add_water Add sterile water centrifuge->add_water mix Gently mix add_water->mix check_solubility Is it fully dissolved? mix->check_solubility add_acid Add 10% acetic acid dropwise check_solubility->add_acid No sonicate Sonicate briefly check_solubility->sonicate Still not dissolved stock_solution Stock Solution Ready check_solubility->stock_solution Yes add_acid->mix check_again Is it clear now? sonicate->check_again check_again->stock_solution Yes troubleshoot Further Troubleshooting: Consider organic solvent check_again->troubleshoot No dilute Dilute in biological buffer stock_solution->dilute end Working Solution dilute->end

Caption: A step-by-step workflow for dissolving this compound.

References

Helodermin Receptor Assays: A Technical Guide to Troubleshooting Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing non-specific binding in Helodermin receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it problematic in my this compound receptor assay?

Non-specific binding (NSB) refers to the binding of a ligand (e.g., radiolabeled this compound) to components other than its intended receptor. This can include lipids, other proteins, the walls of the assay plate, or the filter membrane.[1][2] It is problematic because it creates background noise, which can mask the true specific binding signal to the this compound receptor. High NSB reduces the assay's sensitivity and accuracy, making it difficult to reliably determine key parameters like binding affinity (Kd) and receptor density (Bmax).[3]

Q2: How do I experimentally determine the level of non-specific binding?

Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a saturating concentration of an unlabeled competitor. This competitor will occupy all the specific receptor sites, so any remaining bound radioligand is considered non-specific.

  • Total Binding: Measured by incubating the radioligand with the receptor preparation alone.

  • Non-Specific Binding (NSB): Measured by incubating the radioligand with the receptor preparation in the presence of an excess of a high-affinity, unlabeled ligand.[4]

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

Ideally, non-specific binding should be less than 10-20% of the total binding for a robust assay.

Q3: My non-specific binding is over 50% of my total binding. What are the most common causes?

High non-specific binding is a frequent issue, especially with hydrophobic or "sticky" peptide ligands. The primary causes include:

  • Ligand Properties: The radioligand itself may be inherently sticky or degraded, leading to binding to various surfaces.[5]

  • Filter Binding: Peptides can bind strongly to glass fiber filters used in filtration assays.[6]

  • Binding to Plasticware: The ligand may adsorb to the surface of microplates and pipette tips.

  • Inadequate Blocking: Insufficient blocking of non-specific sites on membranes, filters, and plates.[7]

  • Suboptimal Assay Buffer: The pH, ionic strength, or absence of certain additives in the buffer can promote non-specific interactions.[8][9]

  • Poor Membrane/Cell Preparation: Damaged or poor-quality cell membranes can expose hydrophobic regions that contribute to NSB.[5]

  • Insufficient Washing: Wash steps may be too short or use an inappropriate buffer, failing to remove all unbound and non-specifically bound ligand.[10][11]

Troubleshooting Guide

Q4: What components can I add to my assay buffer to reduce non-specific binding?

Optimizing the assay buffer is a critical step. Several additives can act as blocking agents or modify the chemical environment to discourage non-specific interactions.

  • Carrier Proteins (BSA): Bovine Serum Albumin (BSA) is commonly added to block non-specific sites on assay plates, filters, and within the membrane preparation.[9][12] It is typically used at concentrations between 0.1% and 1%.[8][9]

  • Surfactants: Low concentrations of non-ionic surfactants like Tween-20 can disrupt hydrophobic interactions that cause NSB.[9]

  • Increased Salt Concentration: Higher concentrations of salts (e.g., NaCl) can shield charge-based interactions, reducing NSB.[8][9]

  • Adjusting pH: Modifying the buffer pH can alter the charge of the ligand or interacting surfaces, which may help reduce NSB.[8][9]

Data Presentation: Buffer Additives for NSB Reduction

AdditiveTypical ConcentrationMechanism of ActionReference
Bovine Serum Albumin (BSA)0.1% - 1.0% (w/v)Blocks non-specific protein binding sites on surfaces.[8][9]
Polyethylenimine (PEI)0.3% - 0.5% (v/v)Used as a pre-treatment for filters to reduce peptide binding.[6]
Non-ionic Surfactants (e.g., Tween-20)0.01% - 0.1% (v/v)Disrupts non-specific hydrophobic interactions.[9]
Sodium Chloride (NaCl)100 - 250 mMShields electrostatic interactions between charged molecules.[8][9]
Q5: How should I optimize my washing steps?

Effective washing is crucial for removing unbound radioligand without causing significant dissociation of the specifically bound ligand.

  • Use Ice-Cold Wash Buffer: Lowering the temperature dramatically slows the dissociation rate (koff) of the ligand-receptor complex, preserving the specific binding signal during the wash.[10]

  • Optimize Wash Duration and Volume: Washing should be rapid and efficient. Use a sufficient volume of buffer to thoroughly wash the filters.[10][11] Multiple quick washes are generally more effective than one long wash.

  • Buffer Composition: The wash buffer should typically be the same as the assay buffer to maintain a consistent environment. Including BSA in the wash buffer can also help reduce NSB.[5]

Experimental Protocols

Protocol: Radioligand Saturation Binding Assay (Filtration Method)

This protocol outlines the steps to determine total, non-specific, and specific binding of a radiolabeled ligand to the this compound receptor.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM MgCl₂, 0.5% BSA).
  • Radioligand: Prepare serial dilutions of the radiolabeled this compound in assay buffer. A typical range might span from 0.01 to 10 times the expected Kd.[4]
  • Unlabeled Competitor: Prepare a high concentration stock (e.g., 1000x the Kd of the radioligand) of unlabeled this compound or another high-affinity VPAC receptor ligand.
  • Membrane Preparation: Thaw and dilute the cell membrane preparation expressing the this compound receptor to the desired concentration in ice-cold assay buffer.

2. Assay Plate Setup:

  • Total Binding Wells: Add assay buffer.
  • Non-Specific Binding Wells: Add the unlabeled competitor to achieve a final concentration at least 100-fold higher than the highest radioligand concentration.[13]
  • Perform all determinations in triplicate.[14]

3. Incubation:

  • Add the radioligand dilutions to the appropriate wells.
  • Add the membrane preparation to all wells to initiate the binding reaction.
  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

4. Filtration and Washing:

  • Pre-soak the glass fiber filter mat (e.g., GF/C) in a solution like 0.3% PEI to reduce filter binding.[6]
  • Terminate the incubation by rapid vacuum filtration onto the pre-soaked filter mat using a cell harvester.[11][14]
  • Wash the filters rapidly 3-5 times with ice-cold wash buffer.[10][14]

5. Counting and Analysis:

  • Dry the filter mat completely.
  • Add scintillation cocktail to each filter spot.[14]
  • Count the radioactivity (Counts Per Minute, CPM) for each filter using a scintillation counter.
  • Calculate specific binding (Total CPM - NSB CPM) and plot it against the radioligand concentration to determine Kd and Bmax using non-linear regression analysis.[14]

Visualizations

This compound Receptor Signaling

This compound binds to Vasoactive Intestinal Peptide (VIP) receptors, specifically showing high affinity for the VPAC2 subtype, which is a G-protein coupled receptor (GPCR).[15] Binding initiates a cascade involving G-protein activation and stimulation of adenylyl cyclase.

GproteinSignaling cluster_membrane Cell Membrane Receptor This compound Receptor (VPAC2) G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified signaling pathway of the this compound/VPAC2 receptor.

Experimental Workflow for Binding Assay

The following diagram illustrates the key steps in a typical filtration-based radioligand binding assay.

AssayWorkflow Prep Prepare Reagents (Ligand, Buffer, Membranes) Setup Set Up Assay Plate (Total & NSB Wells) Prep->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Dry Dry Filter Mat Wash->Dry Count Add Scintillant & Count CPM Dry->Count Analyze Analyze Data (Specific Binding = Total - NSB) Count->Analyze

Caption: Standard workflow for a radioligand filtration binding assay.

Troubleshooting Logic for High NSB

This decision tree provides a logical path for diagnosing and resolving issues of high non-specific binding.

TroubleshootingTree Start High NSB Detected (>20% of Total) CheckFilter Is filter binding the issue? Start->CheckFilter TreatFilter Pre-treat filters with 0.3% PEI CheckFilter->TreatFilter Yes CheckBuffer Is the assay buffer optimized? CheckFilter->CheckBuffer No TreatFilter->CheckBuffer AddBSA Add/Increase BSA (0.1-1%) CheckBuffer->AddBSA No CheckWash Are wash steps adequate? CheckBuffer->CheckWash Yes Additives Consider adding Tween-20 or increasing salt AddBSA->Additives Additives->CheckWash OptimizeWash Use ice-cold buffer & optimize wash time/volume CheckWash->OptimizeWash No CheckLigand Could the ligand be degraded or sticky? CheckWash->CheckLigand Yes OptimizeWash->CheckLigand NewLigand Use fresh ligand stock / Test low-bind plates CheckLigand->NewLigand Yes End NSB Reduced CheckLigand->End No NewLigand->End

References

Technical Support Center: In Vitro Studies with Helodermin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of Helodermin in in vitro experiments. The following information is designed to address common issues and provide practical solutions to ensure the stability and activity of this peptide in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern in experiments?

This compound is a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)[1]. It belongs to the secretin/vasoactive intestinal peptide (VIP) family of peptides and is a potent stimulator of adenylate cyclase[2][3]. Aggregation is a significant concern because it can lead to a loss of biological activity, altered pharmacokinetics, and reduced stability, ultimately affecting the reliability and reproducibility of experimental results[4].

Q2: What are the primary factors that can cause this compound to aggregate in my experiments?

Several factors can induce peptide aggregation, including:

  • pH and Ionic Strength: The net charge of this compound is influenced by the pH of the solution. At or near its isoelectric point, the peptide will have minimal net charge, increasing the likelihood of aggregation. High ionic strength can also promote aggregation by shielding electrostatic repulsions between peptide molecules.

  • Concentration: Higher concentrations of this compound in solution increase the probability of intermolecular interactions that lead to aggregation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation and promote conformational changes that expose hydrophobic regions, leading to aggregation.

  • Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can introduce air-water interfaces that promote peptide unfolding and subsequent aggregation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound solutions can cause denaturation and aggregation.

  • Surface Adsorption: this compound can adsorb to the surfaces of containers (e.g., plastic or glass), which can induce conformational changes and aggregation.

Q3: How should I properly store and handle my lyophilized this compound and prepared solutions?

Proper storage and handling are critical for preventing aggregation.

ConditionLyophilized this compoundThis compound Solutions
Temperature Store at -20°C for short-term storage and -80°C for long-term storage.Store aliquots at -20°C or -80°C.
Light Protect from light.Protect from light.
Moisture Store in a desiccator, especially for peptides containing hygroscopic amino acids.Prepare solutions with sterile, high-purity water or buffer.
Handling Allow the vial to warm to room temperature before opening to prevent condensation.Minimize freeze-thaw cycles by preparing single-use aliquots.
Reconstitution Use a gentle swirling or inversion to dissolve the peptide, avoiding vigorous shaking.Use sterile buffers, preferably at a pH of 5-6.

Troubleshooting Guide: this compound Aggregation

This guide provides solutions to common problems encountered with this compound aggregation during in vitro experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Visible precipitates or cloudiness in the this compound solution after reconstitution. - pH of the solution is near the isoelectric point of this compound.- High peptide concentration.- Improper reconstitution technique.- Adjust the pH of the reconstitution buffer to be at least 2 units away from the isoelectric point.- Reconstitute at a lower concentration.- Use gentle agitation to dissolve the peptide. Sonication may be used cautiously.
Loss of this compound activity in a time-dependent manner. - Gradual aggregation of the peptide in the experimental buffer.- Chemical degradation of the peptide.- Add stabilizing excipients to the buffer (see table below).- Prepare fresh solutions for each experiment.- Store stock solutions as frozen aliquots.
Inconsistent results between experiments. - Variable levels of aggregation due to differences in solution preparation or handling.- Adsorption of the peptide to labware.- Standardize the protocol for solution preparation, including reconstitution method, buffer composition, and storage.- Consider using low-protein-binding tubes and pipette tips. The use of a carrier protein like BSA (at a low concentration) may also be considered if it does not interfere with the assay.

Recommended Stabilizing Excipients

The addition of certain excipients to your experimental buffers can help prevent this compound aggregation. The optimal excipient and its concentration should be determined empirically for your specific experimental conditions.

Excipient ClassExamplesTypical Concentration RangeMechanism of Action
Sugars Sucrose, Trehalose, Mannitol5-10% (w/v)Preferential exclusion, increases the stability of the native peptide conformation.
Amino Acids Arginine, Glycine, Histidine50-250 mMCan suppress aggregation by various mechanisms, including preferential exclusion and direct interaction with the peptide.
Surfactants Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80)0.01-0.1% (v/v)Non-ionic surfactants that can prevent surface-induced aggregation and stabilize the peptide in solution.
Polyols Glycerol5-20% (v/v)Can stabilize the native conformation of the peptide.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.

  • Solvent Selection: Reconstitute the peptide in a sterile, appropriate buffer. A slightly acidic buffer (e.g., 10 mM citrate buffer, pH 5.0-6.0) is often a good starting point for basic peptides.

  • Reconstitution: Add the desired volume of the buffer to the vial.

  • Dissolution: Gently swirl or invert the vial to dissolve the peptide. Avoid vigorous shaking or vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting: Immediately after reconstitution, aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy
  • Sample Preparation: Prepare this compound solutions at the desired concentrations in the relevant experimental buffers. Include a buffer blank for each condition.

  • Measurement: Measure the absorbance of the solutions at 340 nm using a UV-Vis spectrophotometer. An increase in absorbance at this wavelength is indicative of light scattering due to the formation of aggregates.

  • Time-Course Analysis: To assess stability over time, incubate the solutions under the desired experimental conditions (e.g., specific temperature) and take measurements at regular intervals.

  • Data Analysis: Plot the absorbance at 340 nm against time to monitor the kinetics of aggregation.

Visualizing the this compound Signaling Pathway

This compound exerts its biological effects by binding to specific receptors on the cell surface, primarily VIP receptors, and activating the adenylate cyclase signaling cascade[2][3][5][6].

Helodermin_Signaling_Pathway This compound This compound VIPR VIP Receptor (GPCR) This compound->VIPR Binds G_protein Gs Protein (αβγ) VIPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound signaling pathway via Gs-protein coupled receptor activation of adenylyl cyclase.

References

Strategies for Enhancing the In Vivo Half-Life of Helodermin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Helodermin, a peptide found in the venom of the Gila monster (Heloderma suspectum), holds therapeutic potential due to its various biological activities. However, like many therapeutic peptides, its clinical utility is often hampered by a short in vivo half-life, necessitating frequent administration. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and experimental strategies to extend the circulating half-life of peptides like this compound.

While direct studies on the half-life extension of this compound are limited in publicly available literature, extensive research has been conducted on Exendin-4, a peptide co-existing in the same venom and sharing structural and functional similarities. The strategies successfully applied to Exendin-4 serve as a valuable blueprint for developing long-acting this compound analogs. This guide will, therefore, leverage the wealth of data on Exendin-4 to illustrate key concepts, provide quantitative data, and detail experimental protocols that can be adapted for this compound-focused research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that limit the in vivo half-life of peptides like this compound?

A1: The short in vivo half-life of therapeutic peptides is primarily attributed to two factors:

  • Rapid renal clearance: Peptides with a molecular weight below the renal filtration threshold (approximately 60-70 kDa) are quickly removed from circulation by the kidneys.[1]

  • Enzymatic degradation: Peptides are susceptible to degradation by proteases and peptidases present in the bloodstream and tissues.

Q2: What are the main strategies to overcome these limitations and extend peptide half-life?

A2: The most common and effective strategies focus on increasing the hydrodynamic size of the peptide and protecting it from enzymatic degradation. These include:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains.[2][3]

  • Lipidation: Acylation with fatty acids or bile acids to promote binding to serum albumin.[4][5]

  • Fusion to large proteins/domains: Genetically fusing the peptide to long-circulating proteins like albumin or the Fc fragment of immunoglobulins.

  • Encapsulation in delivery systems: Incorporating the peptide into sustained-release formulations like microspheres.[3][6]

Q3: How does PEGylation increase the half-life of a peptide?

A3: PEGylation increases the hydrodynamic volume of the peptide, raising its effective molecular weight above the renal filtration threshold.[1][2] The PEG chain also provides a protective hydrophilic shield that hinders the access of proteolytic enzymes to the peptide backbone, thereby reducing enzymatic degradation.[7][8]

Q4: What is the mechanism behind lipidation-mediated half-life extension?

A4: Lipidation involves attaching a lipid moiety, such as a fatty acid, to the peptide.[5] This lipid tail can reversibly bind to circulating serum albumin (a long-lived plasma protein), effectively creating a large peptide-albumin complex.[4][5] This complex is too large for renal filtration, and the bound peptide is protected from degradation. The slow dissociation from albumin provides a sustained release of the active peptide.[5]

Q5: Are there potential downsides to modifying this compound to extend its half-life?

A5: Yes, modifications can sometimes impact the biological activity of the peptide. For instance, attaching large molecules like PEG can cause steric hindrance, potentially reducing the peptide's binding affinity to its receptor.[8][] It is crucial to carefully select the modification site and the nature of the attached moiety to balance half-life extension with the preservation of biological function.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during the development and characterization of long-acting this compound or Exendin-4 analogs.

Problem Possible Cause(s) Troubleshooting Suggestions
Loss of Biological Activity After Modification Steric hindrance at the receptor-binding site due to the modification. Conformational changes in the peptide structure.- Modify the peptide at a site distant from the known receptor-binding domain. For Exendin-4, the C-terminus is often a preferred site for modification.[10] - Experiment with different sizes and types of modifying groups (e.g., different PEG chain lengths or different fatty acids). - Perform structural analysis (e.g., circular dichroism) to assess the impact of modification on peptide secondary structure.
Low Yield of Modified Peptide Inefficient conjugation chemistry. Side reactions leading to heterogeneous products.- Optimize reaction conditions (pH, temperature, molar ratio of reactants). - Use site-specific conjugation techniques to improve homogeneity. For example, introducing a unique cysteine residue for specific PEGylation. - Purify the final product using techniques like reverse-phase HPLC to isolate the desired modified peptide.[4]
High Variability in Pharmacokinetic (PK) Data Inconsistent dosing or sampling. Issues with the analytical method for peptide quantification. Formation of anti-drug antibodies (ADAs).- Ensure accurate and consistent administration of the peptide and precise timing of blood sampling. - Validate the bioanalytical method (e.g., ELISA or LC-MS/MS) for accuracy, precision, and sensitivity. - Screen for the presence of ADAs in plasma samples, as they can significantly alter peptide clearance. PEGylation is known to reduce immunogenicity.[3]
Modified Peptide Shows Poor Solubility or Aggregation The modification increases the hydrophobicity of the peptide.- Adjust the formulation buffer (pH, excipients) to improve solubility. - For lipidated peptides, co-formulation with surfactants or other solubilizing agents may be necessary. - Characterize aggregation using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).

Quantitative Data on Half-Life Extension Strategies for Exendin-4

The following table summarizes the reported in vivo half-life extensions achieved for Exendin-4 using various modification strategies. This data can serve as a benchmark for similar modifications applied to this compound.

Modification Strategy Specific Modification Species Native Exendin-4 Half-Life (t½) Modified Exendin-4 Half-Life (t½) Fold Increase in Half-Life Reference
Lipidation Conjugation of Lithocholic Acid at Lys27 (LCA-M1)Mice1.6 ± 0.4 h9.7 ± 1.4 h~6[4]
PEGylation C-terminal PEGylation with 20 kDa PEG (PB-106)Rats~4.8 h~43 h~9[11]
Fusion to Albumin-Binding Moiety Genetic fusion with an albumin-binding aptide (APTHSA)Mice0.35 h1.3 h~4[12]
Formulation Encapsulation in Chondroitin Sulfate-g-Glycocholic Acid-Coated Liposomes (Oral)RatsN/A (SC t½ ~2.4h)Sustained plasma concentration for up to 72hN/A[2][6]

Experimental Protocols

Site-Specific C-terminal PEGylation of an Exendin-4 Analog

This protocol is adapted from studies on site-specific PEGylation of Exendin-4 analogs.[11]

Objective: To covalently attach a 20 kDa PEG molecule to the C-terminus of an Exendin-4 analog to increase its in vivo half-life.

Methodology:

  • Peptide Synthesis: Synthesize an Exendin-4 analog with a C-terminal cysteine residue (e.g., Exendin-4-Cys) using solid-phase peptide synthesis (SPPS).

  • PEGylation Reaction:

    • Dissolve the Exendin-4-Cys peptide in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).

    • Add a 5-fold molar excess of maleimide-activated 20 kDa PEG (mPEG-MAL-20k).

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The maleimide group will specifically react with the sulfhydryl group of the cysteine residue.

  • Purification:

    • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol.

    • Purify the PEGylated peptide (PEG-Exendin-4) from unreacted peptide and PEG using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.

Pharmacokinetic (PK) Study in a Rodent Model

Objective: To determine and compare the in vivo half-life of native Exendin-4 and a modified long-acting analog.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old) with cannulated jugular veins for serial blood sampling.

  • Dosing:

    • Administer a single intravenous (IV) or subcutaneous (SC) injection of the native peptide or the modified analog at a predetermined dose (e.g., 5 µg/kg).[11]

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) via the jugular vein cannula at various time points post-injection (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24, 48, 72 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation.

    • Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the peptide in plasma samples using a validated enzyme-linked immunosorbent assay (ELISA) specific for Exendin-4 or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including the elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vz).

Visualizations

PEGylation_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_purification Purification & Characterization cluster_testing In Vivo Evaluation Peptide Exendin-4-Cys Synthesis (SPPS) Reaction Conjugation Reaction Peptide->Reaction PEG mPEG-MAL-20k PEG->Reaction Purify RP-HPLC Purification Reaction->Purify Analyze Mass Spec & HPLC Analysis Purify->Analyze PK_Study Pharmacokinetic Study in Rats Analyze->PK_Study Final Long-Acting Peptide PK_Study->Final Determine Half-Life (t½)

Caption: Workflow for developing and evaluating a PEGylated long-acting peptide analog.

Lipidation_Mechanism Peptide This compound/Exendin-4 Kidney Renal Filtration (<70 kDa) Peptide->Kidney Rapid Clearance Degradation Enzymatic Degradation Peptide->Degradation Fast Lipidated_Peptide Lipidated Peptide Albumin Serum Albumin Lipidated_Peptide->Albumin Reversible Binding Complex Peptide-Albumin Complex Albumin->Complex Complex->Degradation Slow Receptor Target Receptor Complex->Receptor Slow Dissociation & Action

Caption: Mechanism of half-life extension via lipidation and albumin binding.

References

Technical Support Center: Optimizing Buffer Conditions for Helodermin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize buffer conditions for Helodermin bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound bioactivity assays?

A1: The optimal pH for this compound bioassays is critical for maintaining its structural integrity and interaction with its receptors, primarily the Vasoactive Intestinal Peptide (VIP) receptors.[1][2] While the ideal pH can vary slightly depending on the specific assay format (e.g., cell-based vs. membrane preparation), a physiological pH range of 7.2 to 7.6 is a recommended starting point. It is advisable to perform a pH optimization experiment using a suitable biological buffer to determine the optimal pH for your specific experimental conditions.

Q2: How does ionic strength influence the results of a this compound bioassay?

A2: Ionic strength, typically adjusted with salts like NaCl, can significantly impact the electrostatic interactions between this compound and its receptor. High salt concentrations may mask these interactions and reduce binding affinity, whereas very low ionic strength can lead to increased non-specific binding. A common starting point is an isotonic salt concentration of around 150 mM NaCl . To find the optimal condition for your assay, it is recommended to test a range of NaCl concentrations (e.g., 50 mM to 200 mM).

Q3: Is the inclusion of a carrier protein like Bovine Serum Albumin (BSA) necessary in the assay buffer?

A3: Yes, it is highly recommended to include a carrier protein such as BSA at a concentration of 0.1% to 0.5% (w/v) . BSA serves to prevent the non-specific adsorption of the this compound peptide to labware (e.g., microplates and pipette tips) and can help to stabilize the peptide in solution. This leads to more accurate, consistent, and reproducible experimental outcomes.

Q4: What is the recommended storage temperature for this compound stock solutions and assay plates?

A4: For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C. Once reconstituted, the peptide solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. During an experiment, it is crucial to keep all reagents, including the peptide and cell/membrane preparations, on ice to prevent degradation. The incubation temperature for the assay itself will depend on the specific protocol but is often performed at room temperature or 37°C. Optimization of the incubation temperature may be necessary.

Q5: My this compound peptide appears to be degrading. What are the common causes and how can I prevent this?

A5: Peptide degradation can occur due to several factors. Peptides with aspartic acid (Asp) residues are susceptible to hydrolysis, and those with N-terminal glutamine can undergo pyroglutamate formation. Additionally, cysteine and methionine residues are prone to oxidation. To minimize degradation, store the peptide in lyophilized form at low temperatures (-20°C or -80°C). When in solution, avoid prolonged exposure to pH levels above 8 and minimize freeze-thaw cycles by storing in single-use aliquots. Also, limit the exposure of both lyophilized peptide and solutions to atmospheric oxygen.

Buffer Component Optimization

Optimizing the components of your assay buffer is crucial for obtaining reliable and reproducible data. The following table summarizes the recommended starting concentrations and ranges for key buffer components.

Buffer ComponentStarting ConcentrationRecommended RangePurpose
pH 7.47.2 - 7.6Maintain peptide structure and receptor binding affinity.
Biological Buffer 20 mM HEPES10 - 50 mMMaintain stable pH.
Ionic Strength (NaCl) 150 mM50 - 200 mMModulate electrostatic interactions.
Carrier Protein (BSA) 0.1% (w/v)0.1% - 0.5% (w/v)Prevent non-specific binding and stabilize the peptide.
Detergent (for membrane preps) 0.01% (v/v) Tween-200.01% - 0.05% (v/v)Solubilize membrane receptors without denaturation.

Experimental Protocols

Protocol 1: this compound-stimulated cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the bioactivity of this compound by quantifying the downstream production of cyclic AMP (cAMP).

  • Cell Preparation:

    • Seed cells expressing the target receptor (e.g., VIP receptor) into a 96-well plate at a predetermined optimal density.

    • Culture overnight at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Prepare the stimulation buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Wash the cells once with HBSS.

    • Add 50 µL of stimulation buffer to each well and incubate for 10-15 minutes at 37°C.

    • Add 50 µL of this compound dilutions (prepared in stimulation buffer) to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.[3][4][5]

Protocol 2: Radioligand Receptor Binding Assay

This protocol details a competitive binding assay to determine the affinity of this compound for its receptor using a radiolabeled ligand (e.g., [125I]this compound or [125I]VIP).[1][6]

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the receptor of interest.

    • Determine the protein concentration of the membrane preparation.

  • Assay Buffer:

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Assay Procedure:

    • In a 96-well filter plate, set up the following in triplicate:

      • Total Binding: 25 µL of radiolabeled ligand + 25 µL of assay buffer + 50 µL of cell membranes.

      • Non-specific Binding: 25 µL of radiolabeled ligand + 25 µL of a high concentration of unlabeled VIP or this compound + 50 µL of cell membranes.

      • Competitive Binding: 25 µL of radiolabeled ligand + 25 µL of unlabeled this compound dilutions + 50 µL of cell membranes.

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Separation and Detection:

    • Separate bound from free radioligand by vacuum filtration through the filter plate.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Visual Guides

Signaling Pathway and Experimental Workflow

Helodermin_Signaling_Pathway This compound This compound VIPR VIP Receptor (GPCR) This compound->VIPR Binds G_Protein Gs Protein VIPR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: this compound signaling through a Gs-coupled VIP receptor.

Buffer_Optimization_Workflow start Start: Define Assay Parameters (e.g., cell type, readout) ph_opt 1. pH Optimization (Range: 7.2 - 7.6) start->ph_opt ionic_opt 2. Ionic Strength Optimization (NaCl: 50 - 200 mM) ph_opt->ionic_opt carrier_opt 3. Carrier Protein Optimization (BSA: 0.1% - 0.5%) ionic_opt->carrier_opt detergent_opt 4. Detergent Optimization (for membrane preps) carrier_opt->detergent_opt validation 5. Assay Validation (Z'-factor, S/N ratio) detergent_opt->validation end End: Finalized Buffer Conditions validation->end Troubleshooting_Tree start Assay Problem Detected low_signal Low Signal? start->low_signal high_background High Background? low_signal->high_background No sol_peptide Check Peptide Integrity (fresh aliquot, storage) low_signal->sol_peptide Yes high_variability High Variability? high_background->high_variability No sol_bsa Increase BSA Concentration high_background->sol_bsa Yes high_variability->start No, other issue sol_technique Refine Technique (pipetting, plate map) high_variability->sol_technique Yes sol_buffer Optimize Buffer (pH, ionic strength) sol_peptide->sol_buffer sol_cells Verify Cell Health & Receptor Expression sol_buffer->sol_cells sol_density Optimize Cell Density sol_bsa->sol_density sol_passage Check Cell Passage Number sol_technique->sol_passage

References

Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Helodermin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Helodermin. The information is presented in a practical question-and-answer format to directly assist researchers in their experimental work.

This compound Sequence

The amino acid sequence of this compound is as follows:

His-Ser-Asp-Ala-Ile-Phe-Thr-Gln-Gln-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Ala-Ser-Ile-Leu-Gly-Ser-Arg-Thr-Ser-Pro-Pro-Pro-NH2

Troubleshooting Guide

Problem 1: Poor Yield and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)

Question: My this compound synthesis is resulting in a low yield of the final product, and I suspect incomplete coupling or deprotection steps. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the synthesis of a long peptide like this compound (35 amino acids) are often due to challenges inherent to Solid-Phase Peptide Synthesis (SPPS). The primary culprits are often peptide aggregation and difficult coupling reactions, particularly with certain amino acid residues.

Potential Causes and Solutions:

  • Peptide Aggregation: The growing peptide chain can fold into secondary structures (β-sheets) on the resin, making the N-terminus inaccessible for the next coupling reaction. The this compound sequence contains several hydrophobic residues (Ile, Phe, Leu, Ala) that can contribute to aggregation.

    • Troubleshooting Strategies:

      • Solvent Choice: Switch from standard solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to more polar or "chaotropic" solvents that can disrupt secondary structures. Consider using N-Methyl-2-pyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) to your reaction mixture.

      • "Magic Mixture": Employ a "magic mixture" for difficult couplings, which typically consists of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylenecarbonate. This can improve resin swelling and peptide solvation.

      • Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-60 °C) can help to disrupt aggregates and improve reaction kinetics.

      • Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN (at concentrations around 0.4 M) to the coupling mixture can effectively disrupt hydrogen bonding and reduce aggregation.

  • Difficult Couplings: Certain amino acid couplings are inherently more challenging due to steric hindrance or side-chain reactivity. In the this compound sequence, couplings involving sterically hindered amino acids like Isoleucine (Ile) and Valine (if present in analogues) can be problematic. Additionally, repeated residues like the Gln-Gln and Leu-Leu sequences may present challenges.

    • Troubleshooting Strategies:

      • Stronger Coupling Reagents: If you are using standard carbodiimide-based coupling reagents (e.g., DIC/HOBt), consider switching to more potent aminium/uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP. These reagents are known to be more effective for hindered couplings.

      • Double Coupling: For amino acids that are known to be difficult to couple, performing the coupling step twice with a fresh portion of activated amino acid can significantly improve the reaction completeness.

      • Extended Coupling Times: Increasing the reaction time for difficult couplings can allow the reaction to proceed to completion. Monitoring the reaction with a qualitative test like the Kaiser test can help determine the necessary time.

A general workflow for troubleshooting low SPPS yield is outlined below:

SPPS_Troubleshooting start Low SPPS Yield check_aggregation Check for Signs of Aggregation (e.g., poor resin swelling) start->check_aggregation check_coupling Review Difficult Couplings (e.g., Ile, repeated residues) start->check_coupling aggregation_solutions Implement Anti-Aggregation Strategies: - Chaotropic Solvents (NMP, DMSO) - Elevated Temperature - Chaotropic Salts (LiCl) - 'Magic Mixture' check_aggregation->aggregation_solutions coupling_solutions Optimize Coupling Protocol: - Use Potent Reagents (HATU, HBTU) - Double Couple Difficult Residues - Extend Coupling Time check_coupling->coupling_solutions monitor_progress Monitor with Kaiser Test aggregation_solutions->monitor_progress coupling_solutions->monitor_progress continue_synthesis Continue Synthesis monitor_progress->continue_synthesis

Caption: Troubleshooting workflow for low yield in this compound SPPS.

Problem 2: Presence of Deletion and Truncation Sequences in the Crude Product

Question: After cleavage from the resin, my crude this compound product shows multiple peaks on the HPLC, many of which correspond to deletion or truncated sequences. How can I minimize these impurities?

Answer:

The presence of deletion and truncated sequences is a direct consequence of incomplete Fmoc deprotection or incomplete coupling reactions during SPPS.

Potential Causes and Solutions:

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, that chain will not be able to react in the subsequent coupling step, leading to a truncated sequence.

    • Troubleshooting Strategies:

      • Increase Deprotection Time/Repetitions: For long peptides or sequences prone to aggregation, a single deprotection step may be insufficient. Increase the deprotection time or perform the deprotection step twice with fresh reagent.

      • Monitor Deprotection: Use a colorimetric test, such as the chloranil test, to confirm the absence of free secondary amines (indicating complete Fmoc removal) before proceeding to the coupling step.

  • Incomplete Coupling: As discussed in Problem 1, incomplete coupling leads to deletion sequences where one or more amino acids are missing from the final peptide.

    • Troubleshooting Strategies:

      • Optimize Coupling: Refer to the strategies outlined in the "Difficult Couplings" section of Problem 1 (stronger reagents, double coupling, extended time).

      • Capping: After the coupling step, any unreacted N-terminal amines can be "capped" by acetylation with acetic anhydride. This prevents these truncated chains from further elongation, simplifying the final purification process as the capped sequences will have significantly different properties from the full-length product.

The logical flow for minimizing deletion and truncation impurities is as follows:

Impurity_Minimization start High Levels of Deletion/ Truncation Impurities incomplete_deprotection Incomplete Fmoc Deprotection start->incomplete_deprotection incomplete_coupling Incomplete Coupling start->incomplete_coupling deprotection_solutions Optimize Deprotection: - Increase time/repetitions - Monitor with Chloranil test incomplete_deprotection->deprotection_solutions coupling_solutions Optimize Coupling: - Stronger reagents - Double coupling - Capping with Acetic Anhydride incomplete_coupling->coupling_solutions purified_product Improved Purity of Crude Product deprotection_solutions->purified_product coupling_solutions->purified_product

Caption: Strategy to minimize deletion and truncation impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cleavage cocktail for releasing synthetic this compound from the resin?

A1: The choice of cleavage cocktail depends on the amino acid composition of your peptide and the type of resin used. For a peptide like this compound, which contains sensitive residues such as Tyrosine (Tyr) and Arginine (Arg), a standard cleavage cocktail with scavengers is essential to prevent side reactions. A commonly used and effective cocktail is TFA/TIS/H2O (95:2.5:2.5) .

  • TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.

  • TIS (Triisopropylsilane): A scavenger that quenches carbocations generated during the cleavage of protecting groups, thus preventing the re-attachment of these groups to sensitive residues like Tyr.

  • H2O (Water): Helps to dissolve the peptide and scavenge certain reactive species.

For peptides containing Tryptophan (Trp), which is not present in the native this compound sequence but may be in analogues, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is recommended to prevent oxidation.

Q2: What are the key parameters to consider for the HPLC purification of synthetic this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. For this compound, a C18 column is a suitable choice. Key parameters to optimize include:

  • Mobile Phases:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is typically used. For a peptide of this size and hydrophobicity, a starting gradient might be 5% to 65% ACN over 30-60 minutes. This will likely require optimization based on your specific crude product profile.

  • Flow Rate: For an analytical column (e.g., 4.6 mm ID), a flow rate of 1 mL/min is standard. For preparative columns, the flow rate will be scaled up accordingly.

  • Detection: UV detection at 214 nm and 280 nm is recommended. The 214 nm wavelength detects the peptide backbone, while 280 nm is useful for detecting the Tyr residues in this compound.

Q3: Are there any specific side reactions to be aware of during this compound synthesis?

A3: Besides aggregation and incomplete couplings, a potential side reaction to consider is aspartimide formation . This can occur at the Aspartic acid (Asp) residue, particularly when it is followed by a Glycine, Alanine, or Serine. In the this compound sequence, Asp is followed by Ala, which can make it susceptible to this side reaction. Aspartimide formation can lead to racemization and the formation of β-aspartyl peptide impurities.

  • Prevention Strategies:

    • Use of protecting groups on the backbone nitrogen of the preceding amino acid, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent aspartimide formation.

    • Employing faster coupling methods and minimizing the time the peptide is exposed to basic conditions can also reduce the incidence of this side reaction.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
  • Resin Selection: Start with a Rink Amide resin to obtain the C-terminal amide.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): After coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amino groups.

  • Repeat: Continue the deprotection, washing, and coupling cycles for each amino acid in the this compound sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture) for HPLC purification.

Protocol 2: Reversed-Phase HPLC Purification of this compound
  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size for preparative scale).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% A and 5% B.

    • Inject the dissolved crude peptide.

    • Run a linear gradient from 5% B to 65% B over 60 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Quantitative Data Summary

The following table provides a hypothetical summary of expected outcomes for this compound synthesis under standard and optimized conditions. Actual results will vary depending on the specific laboratory setup and reagents.

ParameterStandard SPPS ConditionsOptimized SPPS Conditions (with troubleshooting strategies)
Crude Purity (by HPLC) 30-50%60-75%
Overall Yield (after purification) 5-15%20-35%
Major Impurities Deletion sequences, Truncated sequencesCapped sequences, Minor side-reaction products

Note: These values are illustrative. Researchers should aim to optimize their specific synthesis protocols to maximize purity and yield.

Cell line selection for studying Helodermin signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying Helodermin signaling pathways.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are suitable for studying this compound signaling?

A1: The choice of cell line is critical and depends on the specific receptor subtype (VPAC1, VPAC2, or PAC1) and signaling pathway of interest. Several cell lines have been reported to respond to this compound or related peptides like Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). It is crucial to verify the expression of the target receptor in your chosen cell line.

Recommended Cell Lines for this compound Signaling Studies:

Cell LineTissue of OriginKnown Receptor ExpressionKey Features
NCI-H345 Human Small Cell Lung CarcinomaThis compound-preferring receptor[1][2]Shows high efficacy of growth inhibition by this compound.[2]
NCI-N592 Human Small Cell Lung CarcinomaVIP receptor (likely VPAC1)[1]Exhibits a typical VIP receptor binding profile.[1]
SUP-T1 Human T-cell Lymphoblastic LymphomaThis compound/VIP receptor[3][4]This compound is more potent than VIP in stimulating adenylyl cyclase.[3]
MC3T3-E1 Mouse Calvaria OsteoblastResponds to this compound with cAMP accumulation[5]Useful for studying this compound effects in bone cells.
HEK293 Human Embryonic KidneyLow endogenous receptor expressionIdeal for transient or stable transfection of specific VPAC or PAC1 receptor subtypes for controlled studies.[6][7][8][9]
CHO Chinese Hamster OvaryLow endogenous receptor expressionCommonly used for stable expression of GPCRs to study specific receptor-ligand interactions.[7][8]

Q2: What are the primary signaling pathways activated by this compound?

A2: this compound primarily signals through G protein-coupled receptors (GPCRs), specifically the VPAC1, VPAC2, and PAC1 receptors.[10][11] Activation of these receptors typically initiates two main signaling cascades:

  • Gαs/Adenylyl Cyclase Pathway: Binding of this compound to its receptors activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[12] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets.

  • Gαq/Phospholipase C Pathway: Some this compound receptors can also couple to Gαq proteins, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

Furthermore, this compound can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which can be mediated by both G protein-dependent and β-arrestin-dependent pathways.[13][14]

This compound Signaling Pathways Diagram

Helodermin_Signaling This compound This compound Receptor VPAC/PAC1 Receptor This compound->Receptor G_protein Gαs / Gαq Receptor->G_protein beta_arrestin β-arrestin Receptor->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Gαs PLC Phospholipase C G_protein->PLC Gαq cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA ERK ERK PKA->ERK Activation CREB CREB PKA->CREB Phosphorylation Ca Ca²⁺ IP3->Ca Release PKC PKC DAG->PKC PKC->ERK Activation ERK->CREB Phosphorylation beta_arrestin->ERK Activation

Caption: Overview of major this compound signaling pathways.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No Signal in cAMP Assay

Possible Cause Troubleshooting Steps
Inactive Ligand 1. Verify the activity and concentration of your this compound stock. 2. Use a fresh batch of ligand. 3. Include a positive control (e.g., forskolin) to directly activate adenylyl cyclase.
Low Receptor Expression 1. Confirm receptor expression in your chosen cell line via RT-qPCR or Western blot. 2. Consider using a cell line with higher endogenous expression or a stably transfected cell line.
Suboptimal Assay Conditions 1. Optimize cell seeding density. 2. Titrate the concentration of this compound. 3. Optimize the incubation time for ligand stimulation.
High Phosphodiesterase (PDE) Activity 1. Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
Technical Errors 1. Ensure proper cell lysis to release intracellular cAMP. 2. Verify the functionality of your cAMP detection kit and reader.

Issue 2: High Background Signal in Functional Assays

Possible Cause Troubleshooting Steps
Constitutive Receptor Activity 1. Some GPCRs exhibit basal activity. If possible, use an inverse agonist to reduce this. 2. Ensure cells are not over-confluent, which can sometimes increase basal signaling.
Serum in Assay Medium 1. Serum contains factors that can activate signaling pathways. Starve cells in serum-free medium for several hours before the experiment.
Contamination 1. Ensure cell cultures are free from mycoplasma and other contaminants.
Assay Reagent Issues 1. Check for autofluorescence or other interference from your assay components. Run appropriate controls without cells or without ligand.

Issue 3: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Steps
Cell Passage Number 1. High passage numbers can lead to phenotypic drift and changes in receptor expression. Use cells within a consistent and low passage range.
Variability in Cell Health and Density 1. Ensure consistent cell seeding and confluency at the time of the assay. 2. Monitor cell viability to ensure the observed effects are not due to cytotoxicity.
Pipetting Errors 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions.
Ligand-Biased Signaling 1. This compound may preferentially activate one signaling pathway over another.[15] Assess multiple downstream readouts (e.g., cAMP, calcium flux, and ERK phosphorylation) to get a complete picture of its signaling profile.

Experimental Workflow for a Cell-Based GPCR Functional Assay

experimental_workflow start Start cell_culture Cell Culture & Plating (e.g., in 96-well plate) start->cell_culture starvation Serum Starvation (if necessary) cell_culture->starvation stimulation Cell Stimulation (Incubate with Ligand) starvation->stimulation ligand_prep Ligand Preparation (Serial Dilutions) ligand_prep->stimulation lysis Cell Lysis (to release intracellular components) stimulation->lysis detection Signal Detection (e.g., cAMP ELISA, Western Blot) lysis->detection analysis Data Analysis (Dose-response curve, EC50) detection->analysis end End analysis->end

Caption: A typical workflow for a cell-based GPCR functional assay.

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP Accumulation

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cAMP.

Materials:

  • Cells expressing the this compound receptor of interest

  • 96-well cell culture plates

  • Serum-free culture medium

  • This compound

  • Forskolin (positive control)

  • IBMX (PDE inhibitor)

  • Cell lysis buffer

  • cAMP ELISA kit

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Serum Starvation: The day of the assay, remove the growth medium and wash the cells with serum-free medium. Add serum-free medium and incubate for at least 2 hours.

  • Ligand Preparation: Prepare serial dilutions of this compound in serum-free medium containing a fixed concentration of IBMX (e.g., 0.5 mM). Also, prepare a positive control with forskolin (e.g., 10 µM).

  • Cell Stimulation: Remove the starvation medium and add the prepared ligand dilutions to the respective wells. Incubate for the optimized time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and add cell lysis buffer to each well. Incubate according to the ELISA kit manufacturer's instructions to ensure complete cell lysis.

  • cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's protocol using the cell lysates.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample. Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Measurement of ERK1/2 Phosphorylation by Western Blot

This protocol outlines the steps to detect ligand-induced phosphorylation of ERK1/2.[13][14][16]

Materials:

  • Cells expressing the this compound receptor of interest

  • 6-well cell culture plates

  • Serum-free culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. Serum starve the cells for 4-12 hours before stimulation.[16]

  • Cell Stimulation: Treat the cells with different concentrations of this compound for various time points (e.g., 5, 10, 30 minutes).

  • Cell Lysis: After stimulation, place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. Express the results as the ratio of phospho-ERK to total-ERK.

References

Reproducibility issues in Helodermin-based experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues in Helodermin-based experimental results. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the secretin/vasoactive intestinal peptide (VIP)/glucagon superfamily of peptides. Its primary mechanism of action is the activation of G-protein coupled receptors (GPCRs), particularly the VIPAC2 receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade mediates various physiological effects, including smooth muscle relaxation and vasodilation.[2][3]

Q2: What are the most critical factors affecting the reproducibility of my this compound experiments?

A2: The most critical factors can be broadly categorized into three areas:

  • Peptide Integrity: this compound, like other peptides, is susceptible to degradation. Improper handling, storage, and repeated freeze-thaw cycles can significantly impact its bioactivity.[4][5]

  • Assay Conditions: Variations in cell line passage number, reagent quality, incubation times, and buffer composition can lead to inconsistent results.[6][7]

  • Data Analysis: Incorrectly applied statistical methods and failure to account for experimental variability can lead to misinterpretation of results.

Q3: How should I properly handle and store my lyophilized this compound peptide?

A3: For optimal stability and reproducibility, adhere to the following guidelines for handling and storing lyophilized this compound:

  • Long-term Storage: Store lyophilized peptide at -20°C or -80°C in a desiccated, dark environment.[4][8]

  • Short-term Storage: For immediate use, storing at 4°C for a few days is acceptable.[9]

  • Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[5][9]

  • Weighing: Use an analytical balance in a low-humidity environment.

Q4: What are the best practices for storing this compound in solution?

A4: Storing peptides in solution is generally not recommended for long periods. If necessary, follow these guidelines:

  • Solvent: Use sterile, nuclease-free buffers at a slightly acidic pH (around 5-6).[9][10]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9]

  • Storage Temperature: Store aliquots at -20°C or -80°C. Avoid using frost-free freezers due to temperature fluctuations.[9][10]

  • Peptides with specific residues: Peptides containing Cys, Met, Trp, Asn, or Gln have limited stability in solution and should be used as fresh as possible.[5][9]

Troubleshooting Guides

Issue 1: High Variability in cAMP Assay Results

Q: I am observing significant well-to-well and day-to-day variability in my this compound-induced cAMP accumulation assays. What are the potential causes and solutions?

A: High variability in cAMP assays is a common issue. Consider the following troubleshooting steps:

  • Cell Health and Density: Ensure your cells are healthy and in a logarithmic growth phase. Over-confluent cells can exhibit altered receptor expression and signaling. Seed cells at a consistent density for each experiment.[6][7]

  • Reagent Preparation: Prepare fresh reagents, especially the this compound dilutions, for each experiment. Ensure thorough mixing of all solutions.

  • Incubation Times: Precisely control the incubation times for both this compound stimulation and the cAMP assay detection steps.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Inconsistent pipetting is a major source of variability.[6]

  • Plate Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If you must use them, ensure proper humidification during incubation.[6][7]

Issue 2: Low or No Signal in Receptor Binding Assays

Q: My radiolabeled this compound binding assay is showing a very low signal, or the specific binding is indistinguishable from non-specific binding. What should I check?

A: A low signal in a radioligand binding assay can be due to several factors:

  • Receptor Expression: Verify the expression of the target receptor (e.g., VIPAC2) in your cell line or tissue preparation using techniques like qPCR or Western blotting. Low receptor density will result in a low signal.[6]

  • Radioligand Integrity: Ensure your radiolabeled this compound has not degraded. Check the expiration date and store it according to the manufacturer's instructions.

  • Binding Conditions: Optimize the assay buffer composition (pH, ionic strength), incubation time, and temperature.

  • Insufficient Washing: Inadequate washing can lead to high non-specific binding. Optimize the number and duration of wash steps.

  • Filter Plate Issues: If using a filtration-based assay, ensure the filter plates are properly pre-soaked and that the vacuum is applied correctly to avoid loss of bound ligand.

Issue 3: Inconsistent Cell Proliferation/Viability Assay Results

Q: The effect of this compound on cell proliferation, as measured by MTS or WST-1 assays, is not reproducible. What could be the problem?

A: Reproducibility in cell proliferation assays depends on careful experimental execution:

  • Cell Seeding: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.[7]

  • Incubation Period: The timing of this compound treatment and the duration of the MTS/WST-1 incubation are critical. Optimize these for your specific cell line.

  • Metabolic Activity: Remember that these assays measure metabolic activity, which is an indirect measure of cell viability and proliferation. Changes in cellular metabolism not related to proliferation can affect the results.

  • Compound Interference: Ensure that this compound or the vehicle it is dissolved in does not directly interfere with the tetrazolium salt reduction.

Data Presentation

Table 1: General Guidelines for this compound Storage

FormStorage DurationTemperatureConditionsReference(s)
LyophilizedLong-term (months to years)-20°C to -80°CDark, desiccated environment[4][8][10]
LyophilizedShort-term (days to weeks)4°CDark, desiccated environment[9]
In SolutionShort-term (days to weeks)-20°C to -80°CSterile, slightly acidic buffer (pH 5-6), single-use aliquots[9][10]

Experimental Protocols

Protocol 1: this compound-Induced cAMP Accumulation Assay (AlphaScreen)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells expressing the target receptor (e.g., VIPAC2)

  • Cell culture medium

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX

  • AlphaScreen cAMP Assay Kit (e.g., from Revvity)

  • This compound peptide

  • White, opaque 384-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Cell Stimulation: Remove the cell culture medium and add the this compound dilutions to the respective wells. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.[11]

  • Lysis and Detection: Add the AlphaScreen Acceptor beads and lysis buffer to all wells. Incubate for a specified time according to the kit manufacturer's instructions.

  • Donor Bead Addition: Add the Streptavidin-Donor beads.

  • Incubation: Incubate the plate in the dark at room temperature for at least 3 hours.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.[11]

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Convert the raw signal from your samples to cAMP concentrations using the standard curve.

Protocol 2: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay using radiolabeled ligand and unlabeled this compound.

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radiolabeled ligand (e.g., [125I]-VIP)

  • Unlabeled this compound

  • Non-specific binding control (a high concentration of an appropriate unlabeled ligand)

  • Glass fiber filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and serial dilutions of unlabeled this compound.

  • Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[2]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Drying: Dry the filter plate.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.[2]

  • Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific binding as a function of the log concentration of unlabeled this compound to determine the IC50, which can then be used to calculate the Ki.

Protocol 3: Cell Proliferation Assay (WST-1)

This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation.

Materials:

  • Target cell line

  • Cell culture medium

  • This compound peptide

  • WST-1 reagent

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of culture medium.[12]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[12]

  • Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.[12]

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 420-480 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[12]

  • Data Analysis: Subtract the background absorbance (from wells with medium and WST-1 but no cells). Express the results as a percentage of the vehicle-treated control.

Visualizations

Helodermin_Signaling_Pathway This compound This compound VIPAC2 VIPAC2 Receptor (GPCR) This compound->VIPAC2 Binds G_protein Gs Protein VIPAC2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., relaxation) PKA->Cellular_Response Leads to Gene_Expression Gene Expression (e.g., proliferation, survival) CREB->Gene_Expression Regulates

Caption: this compound signaling pathway via the VIPAC2 receptor.

Experimental_Workflow_cAMP_Assay start Start seed_cells Seed cells in 384-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight stimulate_cells Stimulate cells with This compound (e.g., 30 min) incubate_overnight->stimulate_cells prepare_compounds Prepare this compound serial dilutions prepare_compounds->stimulate_cells add_detection_reagents Add lysis buffer and AlphaScreen reagents stimulate_cells->add_detection_reagents incubate_rt Incubate at RT (in dark) add_detection_reagents->incubate_rt read_plate Read plate on AlphaScreen reader incubate_rt->read_plate analyze_data Analyze data and calculate cAMP levels read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a this compound cAMP assay.

Troubleshooting_Decision_Tree start Inconsistent Experimental Results check_peptide Check Peptide Handling and Storage start->check_peptide check_assay_setup Review Assay Setup and Protocol start->check_assay_setup check_cell_culture Verify Cell Culture Conditions start->check_cell_culture peptide_ok Peptide handling OK? check_peptide->peptide_ok assay_ok Assay protocol followed? check_assay_setup->assay_ok cells_ok Cells healthy and consistent passage? check_cell_culture->cells_ok peptide_ok->assay_ok Yes re_aliquot Re-aliquot fresh peptide from stock peptide_ok->re_aliquot No assay_ok->cells_ok Yes optimize_protocol Optimize incubation times, reagent concentrations assay_ok->optimize_protocol No new_cells Use a new vial of cells, check for contamination cells_ok->new_cells No final_check Re-evaluate data analysis, consult literature cells_ok->final_check Yes re_aliquot->check_assay_setup optimize_protocol->check_cell_culture new_cells->check_peptide

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Comparative Analysis of Helodermin and VIP on Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilatory peptides Helodermin and Vasoactive Intestinal Peptide (VIP), with a specific focus on their effects on blood pressure. This document summarizes key experimental findings, details relevant methodologies, and illustrates the underlying signaling pathways to support further research and drug development in the cardiovascular field.

Comparative Efficacy on Blood Pressure

This compound, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), and the endogenously produced Vasoactive Intestinal Peptide (VIP) both exhibit hypotensive effects through vasodilation. Experimental evidence from comparative studies in rat models indicates that both peptides induce a dose-dependent reduction in systemic blood pressure.

While both peptides demonstrate efficacy in lowering blood pressure, their potency and duration of action differ. At lower concentrations, VIP is generally more effective at reducing blood pressure than this compound.[1][2] However, at higher doses (above 1 nmol/kg), their hypotensive effects are comparable.[1][2] Another key differentiator is the half-life of their effects; the reduction in blood pressure induced by VIP is more sustained, indicating a longer biological half-life compared to this compound.[1][2]

FeatureThis compoundVasoactive Intestinal Peptide (VIP)Reference
Effect on Blood Pressure Dose-dependent reductionDose-dependent reduction[1][2]
Potency Less effective at lower doses, comparable to VIP at doses >1 nmol/kgMore effective than this compound at lower doses[1][2]
Duration of Action Shorter half-life of hypotensive effectLonger half-life of hypotensive effect[1][2]
Receptor Binding Binds to VPAC1 and VPAC2 receptorsBinds to VPAC1 and VPAC2 receptors
Mechanism of Action Activation of adenylyl cyclase, increase in intracellular cAMPActivation of adenylyl cyclase, increase in intracellular cAMP

Signaling Pathway

Both this compound and VIP exert their vasodilatory effects by acting on the same cell surface receptors: the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2). These receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, activate the adenylyl cyclase signaling cascade. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets within the vascular smooth muscle cells, ultimately resulting in smooth muscle relaxation, vasodilation, and a subsequent decrease in blood pressure.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound VPAC_R VPAC1 / VPAC2 Receptor This compound->VPAC_R VIP VIP VIP->VPAC_R G_Protein G-Protein (Gs) VPAC_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->cAMP converted by PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation & Blood Pressure Reduction PKA->Vasodilation leads to

Shared signaling pathway of this compound and VIP.

Experimental Protocols

The following section details a representative experimental protocol for a comparative in vivo study of the effects of this compound and VIP on blood pressure in a rat model.

1. Animal Model:

  • Species: Male Wistar rats (250-300g).

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.

2. Surgical Preparation:

  • Anesthesia: Rats are anesthetized with an intraperitoneal injection of urethane (1.25 g/kg). Anesthesia depth is monitored regularly by checking the pedal withdrawal reflex.

  • Catheterization:

    • The left carotid artery is cannulated with a polyethylene catheter filled with heparinized saline (10 IU/mL) and connected to a pressure transducer for continuous measurement of arterial blood pressure.

    • The right jugular vein is cannulated with another polyethylene catheter for the intravenous administration of the test substances.

  • Stabilization: Following surgery, a stabilization period of at least 30 minutes is allowed to ensure that hemodynamic parameters are stable before the administration of any peptides.

3. Drug Administration:

  • Peptides: Synthetic this compound and VIP are dissolved in sterile saline (0.9% NaCl) to the desired concentrations.

  • Dosing: Peptides are administered as an intravenous bolus injection in a dose-escalating manner. A typical dose range for comparison would be from 0.1 to 10 nmol/kg.

  • Control: A corresponding volume of sterile saline is injected as a vehicle control.

  • Washout Period: A sufficient time interval is allowed between each dose administration for the blood pressure to return to the baseline level.

4. Data Acquisition and Analysis:

  • Hemodynamic Parameters: Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously recorded using a data acquisition system.

  • Data Analysis: The change in MAP is calculated as the difference between the baseline MAP and the lowest MAP recorded after peptide administration. Dose-response curves are generated by plotting the change in MAP against the logarithm of the administered dose. Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound and VIP.

cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis acclimatization Acclimatization of Wistar Rats anesthesia Anesthesia (Urethane i.p.) acclimatization->anesthesia catheterization Carotid Artery & Jugular Vein Catheterization anesthesia->catheterization stabilization Hemodynamic Stabilization catheterization->stabilization baseline Baseline Blood Pressure Recording stabilization->baseline injection Intravenous Injection (this compound, VIP, or Saline) baseline->injection recording Continuous Blood Pressure Monitoring injection->recording washout Washout Period recording->washout data_acq Data Acquisition (MAP, HR) recording->data_acq washout->injection Next Dose calc Calculation of ΔMAP data_acq->calc dose_response Generation of Dose-Response Curves calc->dose_response stats Statistical Analysis dose_response->stats

Workflow for comparative blood pressure study.

References

Helodermin vs. Secretin: A Comparative Guide to Their Effects on Pancreatic Bicarbonate Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of helodermin and secretin on pancreatic bicarbonate secretion, supported by experimental data. It is designed to be a valuable resource for researchers in gastroenterology, endocrinology, and pharmacology, as well as professionals involved in the development of therapeutic agents targeting pancreatic function.

Introduction

Secretin, a 27-amino acid peptide hormone, is the principal physiological stimulator of pancreatic bicarbonate and fluid secretion. Released from S-cells in the duodenum in response to acidic chyme, it plays a crucial role in neutralizing gastric acid and creating an optimal pH environment for digestive enzymes in the small intestine. This compound, a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), shares significant structural homology with secretin and vasoactive intestinal peptide (VIP). This homology underlies its ability to interact with secretin receptors and influence pancreatic secretion, positioning it as a subject of scientific inquiry for its potential physiological roles and therapeutic applications.

Quantitative Comparison of Efficacy and Potency

Experimental studies have demonstrated that while both this compound and secretin stimulate pancreatic bicarbonate secretion, they exhibit distinct profiles in terms of efficacy (maximal response) and potency (concentration required to achieve half-maximal response, EC50).

ParameterThis compoundSecretinKey Findings
Maximal Bicarbonate Secretion ~100% of secretin maximum[1]100% (Reference)[1]In conscious dogs, this compound was found to be a full agonist, achieving a maximal bicarbonate secretion comparable to that of secretin.[1]
Potency (EC50) for Bicarbonate Secretion Less potent than secretinEC50 ~0.5 nM (in isolated guinea-pig pancreatic ducts)[2]While a direct comparative EC50 for bicarbonate secretion is not readily available from the same study, binding affinity data suggests lower potency for this compound.
Receptor Binding Affinity (Kd) Kd ~200 nM (for human pancreatic membrane secretin receptors)[3]Kd ~0.8 nM (for human pancreatic membrane secretin receptors)[3]Secretin exhibits a significantly higher binding affinity for its receptor in human pancreatic membranes compared to this compound.[3]
Adenylate Cyclase Stimulation Potent stimulatorPotent stimulatorBoth peptides strongly stimulate adenylate cyclase activity in pancreatic membranes, indicating a shared signaling mechanism.[3] In human pancreatic membranes, secretin is more potent than this compound in stimulating adenylate cyclase.[3]

Signaling Pathways

Both secretin and this compound exert their effects on pancreatic ductal cells primarily through the activation of G-protein coupled receptors (GPCRs) and the subsequent stimulation of the cyclic AMP (cAMP) signaling cascade.

Secretin Signaling Pathway

Secretin binds to the secretin receptor (SCTR) on the basolateral membrane of pancreatic ductal cells. This binding activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel on the apical membrane. The opening of CFTR allows for the efflux of chloride ions into the ductal lumen. This chloride efflux drives the activity of an apical chloride-bicarbonate exchanger (SLC26A6), which secretes bicarbonate into the lumen. Water follows the osmotic gradient, resulting in the secretion of a large volume of bicarbonate-rich fluid.

secretin_pathway Secretin Secretin SCTR Secretin Receptor (SCTR) Secretin->SCTR Gs Gs Protein SCTR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CFTR CFTR (activated) PKA->CFTR phosphorylates (activates) Cl_in Cl- CFTR->Cl_in Cl- efflux Cl_HCO3 Cl-/HCO3- Exchanger HCO3_out HCO3- Cl_HCO3->HCO3_out HCO3- secretion

Caption: Secretin signaling pathway in pancreatic ductal cells.
This compound Signaling Pathway

This compound can bind to both secretin receptors and VIP receptors on pancreatic cells.[4] Its action on bicarbonate secretion is primarily mediated through secretin receptors on ductal cells, where it also stimulates adenylyl cyclase and increases intracellular cAMP levels.[4][5] The downstream signaling cascade is believed to be largely identical to that of secretin, involving PKA-mediated activation of CFTR and subsequent bicarbonate secretion. The ability of this compound to also interact with VIP receptors suggests the potential for more complex or varied physiological responses, although its effect on bicarbonate secretion closely mimics that of a secretin agonist.

helodermin_pathway This compound This compound SCTR Secretin Receptor (SCTR) This compound->SCTR VIPR VIP Receptor This compound->VIPR Gs Gs Protein SCTR->Gs activates VIPR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP Downstream Downstream Signaling (PKA, CFTR, etc.) cAMP->Downstream activates HCO3_secretion Bicarbonate Secretion Downstream->HCO3_secretion leads to

Caption: this compound signaling pathway in pancreatic ductal cells.

Experimental Protocols

The investigation of secretin and this compound effects on pancreatic bicarbonate secretion typically involves in vivo studies with animal models or in vitro preparations of isolated pancreatic ducts.

In Vivo Pancreatic Perfusion in a Canine Model (Adapted from Konturek et al., 1988)
  • Animal Preparation: Adult mongrel dogs are fasted overnight but allowed free access to water. Anesthesia is induced and maintained throughout the experiment. A midline laparotomy is performed to expose the pancreas and duodenum.

  • Cannulation: The main pancreatic duct is identified and cannulated with a polyethylene catheter for the collection of pancreatic juice. A gastric fistula is created to divert gastric secretions and prevent them from entering the duodenum.

  • Vascular Access: A femoral vein is cannulated for the intravenous infusion of test substances (secretin, this compound) and saline.

  • Basal Secretion: A stabilization period of at least 60 minutes is allowed to establish a basal rate of pancreatic secretion, with saline being infused intravenously.

  • Stimulation: this compound or secretin is infused intravenously at graded doses. Each dose is administered for a specific period (e.g., 30 minutes).

  • Sample Collection: Pancreatic juice is collected continuously in 15-minute intervals. The volume of each sample is recorded.

  • Bicarbonate Measurement: The bicarbonate concentration in each sample is determined by back-titration with NaOH after acidification with HCl.

  • Data Analysis: Bicarbonate output is calculated by multiplying the volume of pancreatic juice by the bicarbonate concentration. Dose-response curves are then constructed to determine maximal response and potency.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Laparotomy) Cannulation Pancreatic Duct and Venous Cannulation Animal_Prep->Cannulation Basal Basal Secretion Measurement (Saline Infusion) Cannulation->Basal Stimulation Stimulation with This compound or Secretin (IV) Basal->Stimulation Collection Pancreatic Juice Collection Stimulation->Collection Measurement Volume and Bicarbonate Concentration Measurement Collection->Measurement Calculation Calculation of Bicarbonate Output Measurement->Calculation Dose_Response Dose-Response Curve Generation Calculation->Dose_Response

Caption: Experimental workflow for in vivo pancreatic perfusion.

Conclusion

This compound acts as a potent, full agonist at secretin receptors in pancreatic ductal cells, stimulating bicarbonate secretion to a maximal level comparable to that of secretin itself. However, it exhibits a lower binding affinity for these receptors, suggesting it is less potent than secretin. The primary signaling mechanism for both peptides involves the cAMP-PKA pathway. The structural and functional similarities between this compound and secretin make this compound a valuable tool for studying the physiology of pancreatic secretion and a potential, albeit less potent, therapeutic alternative to secretin for diagnostic and clinical purposes. Further research is warranted to fully elucidate the physiological significance of this compound's interaction with both secretin and VIP receptors and to explore its potential therapeutic applications.

References

A Comparative Analysis of Helodermin and Helospectin in Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasodilatory efficacy of two structurally related peptides, Helodermin and Helospectin. Both peptides, originally isolated from the venom of the Gila monster (Heloderma suspectum), are members of the vasoactive intestinal peptide (VIP) superfamily and have demonstrated potent effects on vascular smooth muscle, leading to vasodilation. This document summarizes key experimental findings, outlines common methodologies for assessing their efficacy, and illustrates their proposed signaling pathways.

Quantitative Efficacy Comparison

While direct side-by-side comparisons providing precise EC50 and Emax values for this compound and Helospectin across various vascular beds are limited in the literature, a qualitative and semi-quantitative synthesis of available data is presented below. The efficacy and potency of these peptides are often benchmarked against the well-characterized vasodilator, Vasoactive Intestinal Peptide (VIP).

PeptideRelative PotencyRelative Efficacy (Maximum Relaxation)Vascular Bed StudiedKey Findings
This compound Equally potent to VIP.Similar to VIP.Rat femoral artery, Feline middle cerebral artery.In rat femoral arteries, this compound displayed potency equal to that of VIP. In feline cerebral arteries, it produced a concentration-dependent relaxation of 50-80%.
Helospectin I & II Lower potency than VIP. Similar potency to VIP.Similar to VIP.Rat femoral artery, Feline middle cerebral artery, Hamster cheek pouch microcirculation.While exhibiting lower potency than VIP in rat femoral arteries, Helospectin I and II achieved the same maximal relaxation. In feline cerebral arteries, their potency and maximal effect were similar to VIP. In the hamster cheek pouch, both peptides induced potent vasodilation of a similar magnitude.

Experimental Protocols

The vasodilatory effects of this compound and Helospectin are typically investigated using established in vitro and in vivo models.

Isolated Artery Ring Assay

A common in vitro method for assessing vasodilation involves the use of isolated arterial rings.

Objective: To measure the direct relaxant effect of this compound and Helospectin on vascular smooth muscle.

Methodology:

  • Tissue Preparation: Arteries, such as the rat femoral artery or feline middle cerebral artery, are carefully dissected and cut into rings of a few millimeters in length.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to a force transducer to record changes in isometric tension.

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or prostaglandin F2α, to induce a stable level of tone.

  • Peptide Administration: Cumulative concentrations of this compound or Helospectin are added to the organ bath.

  • Data Acquisition: The relaxation of the arterial ring is measured as a percentage reversal of the pre-induced contraction. From the concentration-response curves, parameters like EC50 (the concentration of the peptide that produces 50% of the maximal response) and Emax (the maximum relaxation) can be determined.

  • Endothelium Integrity: The role of the endothelium can be investigated by mechanically removing it from some rings and comparing the responses to those with an intact endothelium. Studies on feline cerebral arteries have shown the vasodilatory effects of these peptides to be endothelium-independent.

experimental_workflow cluster_preparation Tissue Preparation cluster_mounting Mounting & Equilibration cluster_experiment Experimental Procedure cluster_analysis Data Analysis p1 Dissect Artery p2 Cut into Rings (2-3 mm) p1->p2 m1 Mount in Organ Bath p2->m1 m2 Equilibrate in Physiological Salt Solution (37°C, 95% O2/5% CO2) m1->m2 e1 Pre-contract with Phenylephrine or Prostaglandin F2α m2->e1 e2 Administer Cumulative Doses of this compound/Helospectin e1->e2 e3 Record Isometric Tension e2->e3 a1 Generate Concentration-Response Curve e3->a1 a2 Calculate EC50 and Emax a1->a2

Caption: Experimental workflow for the isolated artery ring assay.

Signaling Pathways in Vasodilation

This compound and Helospectin are believed to exert their vasodilatory effects primarily through a common signaling pathway involving the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Proposed Primary Signaling Pathway

The generally accepted mechanism of action for this compound and Helospectin in vascular smooth muscle cells is as follows:

  • Receptor Binding: The peptides bind to a Gs-protein coupled receptor on the surface of vascular smooth muscle cells. These receptors are likely members of the VIP/secretin receptor family (e.g., VPAC receptors).

  • G-Protein Activation: Receptor binding activates the associated Gs-protein.

  • Adenylate Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Phosphorylation Cascade: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.

  • Vasodilation: The net effect is the relaxation of the vascular smooth muscle, resulting in vasodilation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol peptide This compound / Helospectin receptor Gs-Protein Coupled Receptor (e.g., VPAC) peptide->receptor Binds ac Adenylate Cyclase receptor->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka_inactive Inactive PKA camp->pka_inactive Activates pka_active Active PKA pka_inactive->pka_active relaxation Smooth Muscle Relaxation (Vasodilation) pka_active->relaxation Leads to

Caption: Proposed primary signaling pathway for this compound and Helospectin-induced vasodilation.

Potential Alternative Signaling

It is noteworthy that in the hamster cheek pouch microcirculation, the vasodilation induced by Helospectin I and II was found to be independent of VIP and PACAP receptors, and not mediated by cyclooxygenase products. This suggests the possibility of alternative receptors or signaling pathways for these peptides in specific vascular beds, warranting further investigation.

Conclusion

This compound and Helospectin are potent vasodilators with efficacies comparable to VIP. This compound exhibits a potency similar to VIP, while Helospectin generally shows lower potency but can achieve the same maximal vasorelaxation. Their primary mechanism of action is believed to be the stimulation of the cAMP-PKA signaling pathway in vascular smooth muscle cells. The detailed understanding of their comparative efficacy and mechanisms of action is crucial for the potential development of these peptides as therapeutic agents for cardiovascular conditions characterized by vasoconstriction. Further research is required to fully elucidate the specific receptors involved and to obtain more comprehensive quantitative data on their vasodilatory profiles in various vascular tissues.

Differentiating Helodermin and PACAP Signaling in Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the signaling pathways of Helodermin and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in neurons is critical for the development of targeted therapeutics. While both peptides belong to the same family and share some receptors, their distinct receptor affinities and downstream signaling cascades lead to different physiological outcomes.

This guide provides a comprehensive comparison of this compound and PACAP signaling in neurons, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundPACAP (Pituitary Adenylate Cyclase-Activating Polypeptide)
Primary Receptors VPAC1, VPAC2PAC1, VPAC1, VPAC2
Receptor Affinity High affinity for VPAC1 and VPAC2, low affinity for PAC1.High affinity for PAC1, VPAC1, and VPAC2. Notably higher affinity for PAC1 than this compound and VIP.
Primary Signaling Pathway Gs -> Adenylyl Cyclase -> cAMP -> PKAPAC1: Gs -> AC -> cAMP -> PKA and Gq -> PLC -> IP3 & DAG -> PKC. VPAC1/2: Gs -> AC -> cAMP -> PKA
Key Neuromodulatory Roles Primarily associated with smooth muscle relaxation and exocrine secretion. Neuronal roles are less defined.Neurotransmission, neuroprotection, neuronal differentiation, and plasticity.

Receptor Binding Affinities

The differential effects of this compound and PACAP primarily stem from their distinct binding affinities for the PAC1, VPAC1, and VPAC2 receptors. PACAP exhibits high affinity for all three receptors, with a particularly high affinity for the PAC1 receptor, for which this compound has a much lower affinity.[1]

LigandReceptorDissociation Constant (Kd)
PACAP-38PAC1~0.2-0.5 nM
PACAP-27PAC1~0.4-0.8 nM
This compoundPAC1>100 nM
PACAP-38VPAC1~0.5-1 nM
PACAP-27VPAC1~0.5-1 nM
This compoundVPAC1~0.5-1 nM
PACAP-38VPAC2~0.3-0.7 nM
PACAP-27VPAC2~0.3-0.7 nM
This compoundVPAC2~0.3-0.7 nM

Note: Kd values are approximate and can vary depending on the cell type and experimental conditions.

Signaling Pathways

Both this compound and PACAP can activate the Gs-protein coupled pathway, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). However, PACAP, through its interaction with the PAC1 receptor, can also activate the Gq-protein coupled pathway, resulting in the activation of Phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of Protein Kinase C (PKC).

cluster_this compound This compound Signaling This compound This compound VPAC1_2_H VPAC1/VPAC2 Receptors This compound->VPAC1_2_H Gs_H Gs VPAC1_2_H->Gs_H AC_H Adenylyl Cyclase Gs_H->AC_H cAMP_H cAMP AC_H->cAMP_H PKA_H PKA cAMP_H->PKA_H Response_H Cellular Response PKA_H->Response_H

This compound primarily signals through the Gs-cAMP-PKA pathway via VPAC1 and VPAC2 receptors.

cluster_pacap PACAP Signaling PACAP PACAP PAC1 PAC1 Receptor PACAP->PAC1 VPAC1_2_P VPAC1/VPAC2 Receptors PACAP->VPAC1_2_P Gs_P Gs PAC1->Gs_P Gq Gq PAC1->Gq VPAC1_2_P->Gs_P AC_P Adenylyl Cyclase Gs_P->AC_P PLC Phospholipase C Gq->PLC cAMP_P cAMP AC_P->cAMP_P IP3_DAG IP3 & DAG PLC->IP3_DAG PKA_P PKA cAMP_P->PKA_P PKC PKC IP3_DAG->PKC Response_Gs Cellular Response (Gs-mediated) PKA_P->Response_Gs Response_Gq Cellular Response (Gq-mediated) PKC->Response_Gq

PACAP activates both Gs- and Gq-mediated pathways, primarily through the PAC1 receptor.

Comparative Effects on Neuronal Function

The differential receptor activation and downstream signaling translate to distinct effects on neuronal activity.

Neuronal FunctionThis compound-mediated EffectPACAP-mediated EffectSupporting Evidence
Neuronal Excitability Modest increase in excitability, primarily in neurons expressing high levels of VPAC2 receptors.Potent and widespread increase in neuronal excitability, often leading to long-term potentiation.[2]Electrophysiological recordings in hippocampal and cortical neurons.
Gene Expression Limited and specific changes in gene expression.Broad changes in gene expression related to neuroprotection, neuronal differentiation, and synaptic plasticity.Microarray and RNA-sequencing analysis of neuronal cultures treated with this compound or PACAP.
Neuroprotection Minimal to no neuroprotective effects observed.Strong neuroprotective effects against various insults, including excitotoxicity and oxidative stress.In vitro and in vivo studies using neuronal cell death assays.
cAMP Accumulation Induces cAMP accumulation, but generally to a lesser extent than PACAP in tissues with mixed receptor populations.Potent inducer of cAMP accumulation in various neuronal and glial cell types.[3]cAMP assays in primary neuronal cultures and brain slices.[3]

Experimental Protocols

To aid researchers in designing experiments to differentiate this compound and PACAP signaling, we provide the following detailed protocols for key assays.

Experimental Workflow: Differentiating this compound and PACAP Signaling

cluster_workflow Experimental Workflow Start Start: Neuronal Cell Culture or Brain Slices Treatment Treatment with: - this compound - PACAP - Vehicle Control Start->Treatment Assay1 Receptor Binding Assay (Radioligand Competition) Treatment->Assay1 Assay2 cAMP Accumulation Assay Treatment->Assay2 Assay3 Intracellular Calcium Imaging Treatment->Assay3 Assay4 Electrophysiology (Patch-Clamp) Treatment->Assay4 Analysis Data Analysis and Comparison Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis

A typical workflow to compare the signaling of this compound and PACAP in neuronal preparations.
Radioligand Binding Assay

Objective: To determine the binding affinities (Kd) of this compound and PACAP for their respective receptors.

Materials:

  • Neuronal cell membranes expressing PAC1, VPAC1, and/or VPAC2 receptors.

  • Radiolabeled ligand (e.g., [125I]-PACAP-27 or [125I]-VIP).

  • Unlabeled this compound and PACAP.

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare neuronal cell membranes by homogenization and centrifugation.

  • Incubate a fixed amount of membrane protein with a constant concentration of radiolabeled ligand and increasing concentrations of unlabeled this compound or PACAP.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 values, which can be converted to Ki and subsequently Kd values.

cAMP Accumulation Assay

Objective: To quantify the intracellular cAMP levels in response to this compound or PACAP stimulation.

Materials:

  • Primary neuronal cultures or neuronal cell lines.

  • This compound and PACAP.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

  • Plate neurons in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes.

  • Stimulate the cells with varying concentrations of this compound or PACAP for 10-20 minutes at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC50 for each peptide.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound or PACAP, which is indicative of Gq pathway activation.

Materials:

  • Live neuronal cultures.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescence microscope with an imaging system.

  • Perfusion system.

  • This compound and PACAP.

Procedure:

  • Load the neuronal cultures with a calcium-sensitive dye for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Mount the culture dish on the stage of the fluorescence microscope.

  • Continuously perfuse the cells with a physiological saline solution.

  • Record baseline fluorescence for a few minutes.

  • Apply this compound or PACAP through the perfusion system and record the changes in fluorescence intensity over time.

  • Analyze the fluorescence data to calculate the relative change in [Ca2+]i.

Conclusion

The distinct receptor affinities and signaling pathways of this compound and PACAP in neurons underscore the importance of precise targeting in drug development. While both peptides can activate cAMP-dependent pathways, PACAP's unique ability to potently engage the PAC1 receptor and activate Gq-mediated signaling opens up a broader range of neuromodulatory functions, including profound effects on neuronal excitability, gene expression, and survival. Researchers equipped with the knowledge of these differences and the appropriate experimental tools can more effectively dissect the specific roles of these peptides in neuronal function and dysfunction, paving the way for novel therapeutic strategies.

References

Validating Helodermin's Activation of the cAMP Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Helodermin's performance in activating the cyclic adenosine monophosphate (cAMP) signaling pathway against other well-known activators. Supporting experimental data, detailed protocols, and visual representations of the signaling cascade and experimental workflows are presented to aid in research and development efforts.

Comparative Analysis of cAMP Pathway Activators

This compound, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily.[1] Like other members of this family, it exerts its biological effects through G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating a wide range of physiological responses.

To quantitatively assess the potency of this compound in activating the cAMP pathway, its performance can be compared against other known activators. The half-maximal effective concentration (EC50) is a common metric used to determine the concentration of a ligand that induces a response halfway between the baseline and maximum effect. The following table summarizes the EC50 values for this compound and its alternatives in stimulating cAMP production, as reported in various studies.

CompoundReceptor Target(s)Reported EC50 (cAMP Assay)Cell Type
This compound VIP/PACAP ReceptorsComparable to VIP[1][2]Various
Vasoactive Intestinal Peptide (VIP)VPAC1, VPAC2~2.5 - 30 nMVarious
Pituitary Adenylate Cyclase-Activating Peptide (PACAP-38)PAC1, VPAC1, VPAC2~0.513 nMHiTSeeker PAC1R Cells
Pituitary Adenylate Cyclase-Activating Peptide (PACAP-27)PAC1, VPAC1, VPAC2~3 nMMC3T3-E1 cells
GlucagonGlucagon Receptor~4 - 10 nMVarious
ForskolinAdenylyl Cyclase (direct activator)~2.1 µMCHO-5-HT1A cells

Note: The potency of this compound can be cell-type dependent. For instance, in the human small cell lung carcinoma cell line NCI-H345, this compound was found to be the most potent peptide in stimulating cAMP production, surpassing VIP.[3]

Visualizing the cAMP Signaling Pathway

The following diagram illustrates the canonical cAMP signaling pathway activated by ligands such as this compound.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound / Alternative GPCR GPCR (e.g., VIP/PACAP Receptor) Ligand->GPCR 1. Binding Gs Gαs GPCR->Gs 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Conversion Gs->AC 3. Activation Gby Gβγ Gs->Gby Dissociation ATP ATP ATP->AC PKA Inactive PKA cAMP->PKA 5. Binding PKA_active Active PKA PKA->PKA_active 6. Activation CREB CREB PKA_active->CREB 7. Phosphorylation pCREB Phosphorylated CREB Gene_Expression Gene Expression pCREB->Gene_Expression 8. Transcription Regulation

Caption: The cAMP signaling pathway initiated by ligand binding to a GPCR.

Experimental Protocols

Validating the activation of the cAMP pathway by this compound and its alternatives can be achieved through various in vitro assays. Below are detailed methodologies for two common approaches: a competitive enzyme-linked immunosorbent assay (ELISA) and a Förster resonance energy transfer (FRET)-based biosensor assay.

Experimental Workflow: Cell-Based cAMP Assay

The following diagram outlines the general workflow for a cell-based assay to quantify cAMP levels upon stimulation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_lysis Lysis & Detection cluster_analysis Data Analysis A 1. Seed Cells (e.g., CHO, HEK293 expressing receptor) B 2. Culture Cells (overnight) A->B C 3. Pre-incubate with Phosphodiesterase Inhibitor (e.g., IBMX) B->C D 4. Stimulate with Ligand (this compound or alternative) C->D E 5. Lyse Cells D->E F 6. Perform cAMP Assay (e.g., ELISA, FRET) E->F G 7. Measure Signal F->G H 8. Generate Dose-Response Curve & Calculate EC50 G->H

Caption: General workflow for a cell-based cAMP accumulation assay.

Competitive cAMP ELISA Protocol

This protocol is based on the principle of a competitive binding immunoassay.

Materials:

  • Cells expressing the receptor of interest (e.g., CHO, HEK293)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound and other test compounds

  • cAMP ELISA kit (containing cAMP standard, anti-cAMP antibody, HRP-linked secondary antibody, substrate, and stop solution)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and culture overnight.

  • Pre-treatment: Remove the culture medium and pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in a suitable buffer for 10-20 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

  • Ligand Stimulation: Add varying concentrations of this compound or alternative activators to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the stimulation buffer and lyse the cells according to the cAMP ELISA kit manufacturer's instructions.

  • ELISA:

    • Add the cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with a capture antibody.

    • Add the HRP-conjugated anti-cAMP antibody.

    • Incubate as recommended by the manufacturer. During this incubation, the free cAMP in the sample/standard will compete with the HRP-conjugated cAMP for binding to the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate until color development is sufficient.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

    • Plot the cAMP concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

FRET-Based cAMP Biosensor Assay Protocol

This method utilizes genetically encoded biosensors that change their FRET efficiency upon binding to cAMP, allowing for real-time measurements in living cells.

Materials:

  • Cells stably or transiently expressing a FRET-based cAMP biosensor (e.g., Epac-based sensors) and the receptor of interest.

  • Cell culture medium and supplements.

  • This compound and other test compounds.

  • Fluorescence microplate reader or a microscope equipped for FRET imaging.

Procedure:

  • Cell Seeding: Seed the biosensor-expressing cells in a suitable format for fluorescence measurement (e.g., 96-well black, clear-bottom plate).

  • Ligand Addition: Directly add varying concentrations of this compound or alternative activators to the wells.

  • Signal Measurement:

    • Measure the fluorescence emission at two wavelengths: the donor emission wavelength and the acceptor emission wavelength, following excitation at the donor's excitation wavelength.

    • The ratio of acceptor to donor emission is calculated as the FRET signal.

  • Data Analysis:

    • Plot the change in the FRET ratio against time to observe the kinetics of the cAMP response.

    • For dose-response analysis, plot the maximum change in the FRET ratio against the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

This guide provides a framework for the validation and comparative analysis of this compound's activity on the cAMP signaling pathway. The provided data and protocols can be adapted to specific research needs, facilitating the exploration of this and other related peptides in drug discovery and development.

References

A Comparative Guide to the Cross-Reactivity of Helodermin with VIP1 (VPAC1) and VIP2 (VPAC2) Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional potency of Helodermin and Vasoactive Intestinal Peptide (VIP) on the VIP1 (VPAC1) and VIP2 (VPAC2) receptors. This information is critical for researchers studying the physiological roles of these peptides and for professionals in drug development targeting these receptors for therapeutic intervention.

Introduction to this compound and VIP Receptors

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes, including smooth muscle relaxation, exocrine secretion, and immune modulation.[1][2] Its actions are mediated through two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.[3][4] These receptors also bind Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with similar high affinity.[2][5]

This compound, a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), shares significant structural homology with VIP.[6][7] This structural similarity allows this compound to cross-react with VIP receptors, exhibiting a unique profile of binding and activation that makes it a valuable tool for pharmacological studies and a potential basis for therapeutic agents. Understanding the nuances of this cross-reactivity is essential for dissecting the specific functions of VPAC1 and VPAC2 and for designing receptor-selective ligands.

Comparative Binding Affinity

The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

While both VIP and this compound bind to VPAC1 and VPAC2 receptors, studies consistently show that VIP has a higher affinity. In rat liver membranes, which express high-affinity VIP receptors, the order of decreasing affinity was found to be VIP > this compound.[7] Similarly, on human glioma cells, this compound displayed a 10-fold lower affinity than VIP.[4]

The following table summarizes the available quantitative data for the binding affinities of VIP. Data for this compound is less consistently reported in terms of specific Ki values for isolated receptor subtypes.

LigandReceptorSpeciesCell Type/TissueKi (nM)IC50 (nM)
VIP VPAC1RatProstate Membranes-1.7[8]
This compound VPAC1 / VPAC2-VariousLower affinity than VIP-

Note: A lower Ki or IC50 value indicates a higher binding affinity.

Comparative Functional Potency

Functional potency measures the concentration of a ligand required to elicit a specific biological response, often quantified as the half-maximal effective concentration (EC50). For VPAC1 and VPAC2 receptors, a common functional assay is the measurement of cyclic AMP (cAMP) accumulation following receptor activation.

Both VIP and this compound act as agonists at VPAC1 and VPAC2 receptors, stimulating the production of cAMP.[6][9] Experimental data indicates that VIP is a potent agonist at both receptor subtypes. The functional potency of this compound can vary depending on the receptor subtype and the cellular context. For instance, in studies using chimeric receptors, increasing the proportion of the VPAC2 receptor was found to increase the potency of this compound, suggesting a preferential interaction with domains of the VPAC2 receptor.[10]

The table below presents the EC50 values for VIP- and this compound-induced cAMP accumulation.

LigandReceptorSpeciesCell TypeEC50 (nM)
VIP VPAC1HumanH295 Adrenocortical Cells5[11]
VIP VPAC1HumanCalu-3 Bronchial Epithelial Cells~7.6[12]
VIP VPAC2-GH3 Cells2.2[13]
This compound VPAC1 / VPAC2-VariousGenerally potent, comparable to VIP in some systems

Note: A lower EC50 value indicates a higher functional potency.

Signaling Pathways

VPAC1 and VPAC2 receptors are classic Class B GPCRs that primarily couple to the Gαs subunit of heterotrimeric G proteins.[2][4] Ligand binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like CREB, to mediate the physiological response.[13] While Gαs coupling is the canonical pathway, these receptors have also been shown to couple to other G proteins, such as Gαi or Gαq, to activate alternative signaling cascades like the phospholipase C (PLC) pathway.[2]

VPAC_Signaling_Pathway cluster_membrane Plasma Membrane Receptor VPAC1 / VPAC2 Receptor G_Protein Gαsβγ Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Ligand VIP or This compound Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

VPAC Receptor Signaling Pathway

Experimental Protocols

The quantitative data presented in this guide are typically generated using two key experimental techniques: Radioligand Receptor Binding Assays and cAMP Accumulation Assays.

Radioligand Receptor Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-VIP) for binding to the receptor.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest (VPAC1 or VPAC2) are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in a binding buffer.

  • Assay Setup: In a multi-well plate, a fixed concentration of the radiolabeled ligand ([¹²⁵I]-VIP) and a constant amount of the membrane preparation are added to each well.

  • Competition: Increasing concentrations of the unlabeled competitor ligand (this compound or unlabeled VIP) are added to the wells. A set of wells without any competitor serves as the control for total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled VIP.

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (with bound radioligand) while allowing the unbound radioligand to pass through.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. An IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Receptor Membranes B Add Membranes, [¹²⁵I]-VIP, and Competitor (this compound) to Plate A->B C Incubate to Reach Equilibrium B->C D Separate Bound/Free Ligand via Vacuum Filtration C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki Values F->G

Radioligand Binding Assay Workflow

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

Methodology:

  • Cell Culture: Whole cells stably or transiently expressing the receptor of interest (VPAC1 or VPAC2) are cultured in multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Ligand Stimulation: Increasing concentrations of the agonist (this compound or VIP) are added to the wells. A control group receives only the buffer.

  • Incubation: The cells are incubated for a specific period (e.g., 15-30 minutes at 37°C) to allow for cAMP production.

  • Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured. This is commonly done using competitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA), where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis: The amount of cAMP produced is plotted against the log concentration of the agonist. An EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated from the resulting dose-response curve.

Summary and Conclusion

The available data demonstrates that both VIP and this compound are active ligands at VPAC1 and VPAC2 receptors. Key comparisons include:

  • Affinity: VIP generally exhibits a higher binding affinity for both VPAC1 and VPAC2 receptors compared to this compound.

  • Potency: Both peptides are potent agonists, capable of stimulating cAMP production in the nanomolar range. The relative potency can be receptor and system-dependent, with some evidence suggesting this compound may have a preference for VPAC2-mediated signaling pathways.

The distinct pharmacological profiles of this compound and VIP, despite their structural similarities, make them invaluable tools for probing the structure-function relationships of VPAC receptors. For drug development professionals, the ability of this compound to activate these receptors provides a natural scaffold for the design of novel therapeutics with potentially improved selectivity or pharmacokinetic properties for treating conditions such as inflammatory diseases and neurodegenerative disorders. Further studies with purified human receptor subtypes are necessary to fully elucidate the precise binding kinetics and functional potencies of this compound.

References

Comparative analysis of Helodermin and exendin-4 on insulin secretion

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Helodermin and Exendin-4 on Insulin Secretion

Introduction

This compound and Exendin-4 are two peptides originally isolated from the venom of the Gila monster (Heloderma suspectum) that have garnered significant interest in the field of diabetes research due to their effects on insulin secretion. While both peptides influence pancreatic β-cell function, they do so through distinct receptor interactions and signaling pathways, leading to different pharmacological profiles. This guide provides a comprehensive comparison of this compound and Exendin-4, focusing on their mechanisms of action, quantitative effects on insulin secretion, and the underlying signaling cascades. This information is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology and diabetes.

Quantitative Comparison of this compound and Exendin-4

The following tables summarize the key quantitative parameters of this compound and Exendin-4 based on available experimental data. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, some of the data is compiled from different sources.

Table 1: Receptor Binding Affinity

ParameterThis compoundExendin-4Reference(s)
Primary Receptor Target(s) Vasoactive Intestinal Peptide (VIP) Receptors (VPAC1, VPAC2), Secretin ReceptorGlucagon-Like Peptide-1 Receptor (GLP-1R)[1],[2],[3]
Receptor Subtype Preference in β-cells Primarily VPAC2GLP-1R[4],[5]
Binding Affinity (Kd/Ki) Kd ~200 nM for secretin receptors in human pancreas. Binds to VIP receptors with an affinity similar to VIP.Kd = 136 pM for GLP-1R.[2],[3]

Table 2: Insulin Secretion Potency and Efficacy

ParameterThis compoundExendin-4Reference(s)
Effect on Insulin Secretion Weak stimulatory effect.Potent glucose-dependent stimulation.[6],[7]
EC50 for Insulin Secretion Maximum stimulation observed at 10 pmol/L in perfused rat pancreas (specific EC50 not determined).1.4 nM in perfused rat pancreas.[4],[6]
Glucose Dependency Effects observed in the presence of stimulatory glucose concentrations.Strictly glucose-dependent.[6],[7]
Effect on Glucagon Secretion Can stimulate glucagon secretion.Suppresses glucagon secretion in a glucose-dependent manner.[6],[7]

Signaling Pathways

This compound and Exendin-4 elicit their effects on insulin secretion through distinct signaling pathways, which are initiated by their respective receptor binding events on pancreatic β-cells.

Exendin-4 Signaling Pathway

Exendin-4 is a potent agonist of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) that couples to the stimulatory G-protein, Gαs.[7] Activation of GLP-1R by Exendin-4 initiates a cascade of intracellular events that enhance glucose-stimulated insulin secretion (GSIS). The primary signaling pathways involved are:

  • cAMP/PKA Pathway: Binding of Exendin-4 to GLP-1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in insulin granule exocytosis.

  • PI3K/Akt Pathway: Exendin-4 can also activate the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for promoting β-cell proliferation and survival.[9]

  • ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is also implicated in the mitogenic effects of Exendin-4.[10]

Exendin4_Signaling Exendin4 Exendin-4 GLP1R GLP-1R Exendin4->GLP1R Gas Gαs GLP1R->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PI3K PI3K cAMP->PI3K ERK ERK PKA->ERK Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Akt Akt PI3K->Akt Beta_Cell_Survival ↑ β-cell Survival Akt->Beta_Cell_Survival ERK->Beta_Cell_Survival

Exendin-4 Signaling Pathway in Pancreatic β-cells.
This compound Signaling Pathway

This compound is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides and primarily interacts with VIP and secretin receptors.[11] In pancreatic β-cells, the predominant VIP receptor subtype is VPAC2.[4] Activation of VPAC2 by this compound also leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[11] The downstream effects are mediated by PKA and potentially other cAMP effectors like Epac (Exchange protein directly activated by cAMP).[4] This signaling cascade ultimately modulates ion channel activity to increase intracellular calcium and potentiate insulin secretion.

Helodermin_Signaling This compound This compound VPAC2R VPAC2 Receptor This compound->VPAC2R Gas Gαs VPAC2R->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac Ion_Channels Ion Channel Modulation PKA->Ion_Channels Epac->Ion_Channels Ca2_Influx ↑ [Ca2+]i Ion_Channels->Ca2_Influx Insulin_Secretion ↑ Insulin Secretion Ca2_Influx->Insulin_Secretion

This compound Signaling Pathway in Pancreatic β-cells.

Experimental Protocols

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This protocol is adapted from standard methods for measuring insulin secretion from isolated islets.

1. Islet Isolation and Culture:

  • Isolate pancreatic islets from rodents or humans using collagenase digestion followed by density gradient centrifugation.

  • Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

2. Pre-incubation:

  • Hand-pick islets of similar size under a stereomicroscope.

  • Wash the islets three times with Krebs-Ringer Bicarbonate (KRB) buffer containing: 115 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, 24 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4, supplemented with 2.8 mM glucose.

  • Pre-incubate batches of 5-10 islets in 1 mL of KRB buffer with 2.8 mM glucose for 60 minutes at 37°C to allow insulin secretion to return to a basal state.

3. Stimulation:

  • Remove the pre-incubation buffer and replace it with 1 mL of KRB buffer containing:

    • Basal glucose (2.8 mM)

    • Stimulatory glucose (e.g., 16.7 mM)

    • Stimulatory glucose plus various concentrations of this compound or Exendin-4.

  • Incubate the islets for 60 minutes at 37°C.

4. Sample Collection and Insulin Quantification:

  • At the end of the incubation, collect the supernatant from each well.

  • Centrifuge the supernatant at 1,000 x g for 5 minutes to pellet any detached cells.

  • Measure the insulin concentration in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • To normalize insulin secretion, the remaining islets can be lysed to determine total insulin content or DNA content.

GSIS_Workflow Islet_Isolation Islet Isolation & Culture Preincubation Pre-incubation (Low Glucose) Islet_Isolation->Preincubation Stimulation Stimulation (Basal/High Glucose ± Peptides) Preincubation->Stimulation Sample_Collection Supernatant Collection Stimulation->Sample_Collection Insulin_Quantification Insulin Quantification (ELISA/RIA) Sample_Collection->Insulin_Quantification Data_Analysis Data Analysis Insulin_Quantification->Data_Analysis

Experimental Workflow for GSIS Assay.
Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of this compound and Exendin-4 to their respective receptors on pancreatic β-cell membranes.[12],[13]

1. Membrane Preparation:

  • Homogenize isolated pancreatic islets or a suitable β-cell line (e.g., INS-1E, MIN6) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration using a standard protein assay.

2. Binding Assay:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand (e.g., [125I]-VIP for this compound or [125I]-GLP-1 for Exendin-4) and cell membranes.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of the corresponding unlabeled peptide (e.g., 1 µM VIP or GLP-1).

    • Competitive Binding: Radioligand, cell membranes, and increasing concentrations of the unlabeled test peptide (this compound or Exendin-4).

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Counting:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor peptide.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Total, NSB, Competitive) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

References

A Head-to-Head Comparison of Helodermin and Other GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Helodermin and other prominent Glucagon-Like Peptide-1 (GLP-1) receptor agonists. The information is curated for researchers and professionals in drug development, offering a comparative analysis of binding affinities, functional potencies, and the underlying experimental methodologies.

Introduction to this compound and GLP-1 Receptor Agonists

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents that mimic the action of the endogenous incretin hormone GLP-1, playing a crucial role in glucose homeostasis and appetite regulation. Marketed GLP-1R agonists, such as Exenatide (derived from Exendin-4), Liraglutide, and Semaglutide, have become cornerstone treatments for type 2 diabetes and obesity.

This compound is a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), the same source as Exendin-4. Structurally, this compound belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides. While it has been investigated for various biological activities, its interaction with the GLP-1 receptor is of particular interest for comparative pharmacology.

Comparative Analysis of Receptor Binding and Functional Potency

The efficacy of a GLP-1 receptor agonist is largely determined by its binding affinity to the GLP-1R and its potency in activating downstream signaling pathways, primarily the production of cyclic AMP (cAMP).

GLP-1 Receptor Binding Affinity

Binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50) in competitive binding assays, where a lower IC50 value indicates a higher affinity.

AgonistReceptor Binding Affinity (IC50)Cell LineNotes
This compound No displacement of 125I-GLP-1 observed[1]CHO cells expressing rat GLP-1RSuggests very low or no affinity for the GLP-1 receptor under these conditions.
GLP-1 (7-36) amide 1.18 nM[2]-Endogenous ligand.
Exendin-4 1.3 nM[2], 3.22 nM-A natural potent agonist from Heloderma suspectum venom.
Liraglutide ~0.13 nM-Potent, long-acting synthetic analog.
Semaglutide 0.38 ± 0.06 nM-Long-acting synthetic analog with high affinity.
GLP-1 Receptor Functional Potency (cAMP Production)

Functional potency is measured by the half-maximal effective concentration (EC50) for stimulating cAMP production, a key second messenger in GLP-1 receptor signaling. A lower EC50 value indicates higher potency.

AgonistcAMP Production (EC50)Cell LineNotes
This compound No stimulation of cAMP production observed[1]CHO cells expressing rat GLP-1RCorrelates with the lack of binding affinity.
GLP-1 (7-37) 0.072 nM[3]-Endogenous ligand.
Exendin-4 0.1 nM[3]-Highly potent agonist.
Liraglutide 61 pM-Very high potency.
Semaglutide Data not available in a directly comparable format-Known to be a highly potent agonist.

Signaling Pathways

The binding of an agonist to the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαs subunit, leading to a cascade of intracellular events.

GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor Agonist->GLP1R Binds to Gs Gαs GLP1R->Gs Activates Beta_Arrestin β-Arrestin GLP1R->Beta_Arrestin Recruits AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates CREB CREB PKA->CREB Phosphorylates Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis Promotes Epac2->Insulin_Exocytosis Promotes Gene_Transcription Gene Transcription (e.g., Insulin) CREB->Gene_Transcription Regulates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Figure 1: GLP-1 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound for the GLP-1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare cell membranes expressing GLP-1R Mix Incubate membranes, radioligand, and competitor Membranes->Mix Radioligand Prepare radioligand (e.g., 125I-GLP-1) Radioligand->Mix Competitors Prepare serial dilutions of unlabeled agonists Competitors->Mix Filter Separate bound and free radioligand via vacuum filtration Mix->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Measure radioactivity on filters Wash->Count Plot Plot % specific binding vs. log[competitor] Count->Plot Calculate Determine IC50 value from the dose-response curve Plot->Calculate

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human or rat GLP-1 receptor (e.g., CHO, HEK293 cells).

  • Reaction Mixture: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-GLP-1) and varying concentrations of the unlabeled test compounds (competitors).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a common method to measure the functional potency (EC50) of GLP-1 receptor agonists by quantifying intracellular cAMP production.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Agonist Stimulation cluster_detection cAMP Detection (HTRF) cluster_analysis_cAMP Data Analysis Seed_Cells Seed cells expressing GLP-1R in a microplate Add_Agonist Add serial dilutions of the test agonist Seed_Cells->Add_Agonist Incubate_Stim Incubate to allow cAMP production Add_Agonist->Incubate_Stim Lyse_Cells Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) Incubate_Stim->Lyse_Cells Incubate_Detect Incubate for the competitive immunoassay Lyse_Cells->Incubate_Detect Read_Plate Read HTRF signal on a plate reader Incubate_Detect->Read_Plate Plot_cAMP Plot HTRF ratio vs. log[agonist] Read_Plate->Plot_cAMP Calculate_EC50 Determine EC50 value from the dose-response curve Plot_cAMP->Calculate_EC50

Figure 3: Workflow for an HTRF cAMP Assay.

Detailed Steps:

  • Cell Seeding: Cells engineered to express the GLP-1 receptor are seeded into a multi-well plate.

  • Agonist Stimulation: The cells are treated with a range of concentrations of the test agonist and incubated for a specific period to stimulate cAMP production.

  • Cell Lysis and Reagent Addition: A lysis buffer containing the HTRF reagents is added to the wells. These reagents typically include cAMP labeled with a fluorescent acceptor (e.g., d2) and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

  • Competitive Immunoassay: The endogenously produced cAMP competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.

  • Detection: The plate is read on an HTRF-compatible plate reader. When the donor and acceptor are in close proximity (i.e., when d2-cAMP is bound to the antibody), a FRET signal is generated. An increase in endogenous cAMP leads to a decrease in the FRET signal.

  • Data Analysis: The HTRF signal is used to calculate the concentration of cAMP. A dose-response curve is then generated to determine the EC50 value of the agonist.

Conclusion

The available experimental data indicates that this compound, unlike its venom-mate Exendin-4, does not significantly interact with the GLP-1 receptor. In head-to-head comparisons using CHO cells expressing the rat GLP-1 receptor, this compound failed to displace a radiolabeled GLP-1 ligand and did not stimulate cAMP production[1]. This suggests a high degree of ligand specificity for the GLP-1 receptor, which this compound does not satisfy. In contrast, Exendin-4, Liraglutide, and Semaglutide are all potent agonists at the GLP-1 receptor, with high binding affinities and the ability to robustly stimulate downstream signaling pathways. This comparative guide underscores the importance of specific molecular interactions for GLP-1 receptor activation and highlights the divergent pharmacological profiles of peptides isolated from the same natural source.

References

Validating Helodermin's Binding Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a ligand is paramount. This guide provides a comprehensive comparison of Helodermin's binding specificity to its primary receptor, the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), relative to other related receptors and ligands. Experimental data from radioligand binding assays and functional assays are presented to offer a clear perspective on this compound's receptor interaction profile.

This compound, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the secretin/vasoactive intestinal peptide (VIP) family of peptides. Its structural similarity to VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) necessitates a thorough validation of its binding specificity to discriminate its unique physiological roles and therapeutic potential. This guide focuses on the experimental validation of this compound's binding to the VPAC1, VPAC2, and PAC1 receptors.

Comparative Binding Affinities: this compound vs. Related Peptides

To ascertain the specificity of this compound binding, competitive radioligand binding assays are employed. These assays measure the ability of unlabeled ligands, such as this compound, VIP, PACAP, and Secretin, to displace a radiolabeled ligand from its receptor. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) provides a quantitative measure of binding affinity.

LigandVPAC1 Receptor (Ki, nM)VPAC2 Receptor (Ki, nM)PAC1 Receptor (Ki, nM)
This compound 1 - 100.1 - 1> 1000
VIP 0.1 - 10.1 - 1> 1000
PACAP-27/38 0.1 - 10.1 - 10.1 - 1
Secretin > 1000> 1000> 1000

Note: The Ki values are approximate ranges compiled from multiple studies and can vary based on experimental conditions, cell types, and species.

The data clearly indicates that this compound exhibits a higher affinity for the VPAC2 receptor compared to the VPAC1 receptor. While VIP and PACAP bind with high affinity to both VPAC1 and VPAC2 receptors, this compound shows a preference for VPAC2. Notably, PACAP is the only one of these peptides that binds with high affinity to the PAC1 receptor.[1] Secretin, another member of the family, shows negligible affinity for any of these three receptors. In some cell lines, such as human small cell lung carcinoma NCI-H345, this compound has been shown to be the most potent peptide in inhibiting radiolabeled VIP binding, suggesting the presence of a this compound-preferring receptor phenotype.[2]

Functional Specificity: Downstream Signaling

The binding of a ligand to a G protein-coupled receptor (GPCR) like the VPAC receptors initiates a downstream signaling cascade, most commonly the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Functional assays measuring cAMP accumulation provide another layer of validation for binding specificity.

The potency (EC50) of different ligands in stimulating cAMP production generally correlates with their binding affinities. Studies have shown that in cells expressing VPAC2 receptors, this compound is a potent agonist for cAMP accumulation, often with a potency similar to or slightly less than that of VIP and PACAP. Conversely, in cells predominantly expressing VPAC1 receptors, this compound is typically less potent than VIP and PACAP. In cells expressing PAC1 receptors, only PACAP elicits a significant cAMP response.

Experimental Protocols

To ensure the reproducibility and accuracy of binding specificity studies, detailed experimental protocols are crucial. Below are representative protocols for a competitive radioligand binding assay and a cAMP functional assay.

Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of this compound and other competing ligands to VPAC receptors expressed in a cell line (e.g., CHO cells).

1. Membrane Preparation:

  • Culture cells stably expressing the receptor of interest (VPAC1, VPAC2, or PAC1) to ~80-90% confluency.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenize.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA).

    • A fixed concentration of radiolabeled ligand (e.g., [125I]-VIP or [125I]-Helodermin).

    • Increasing concentrations of the unlabeled competing ligand (this compound, VIP, PACAP, or Secretin). For determining non-specific binding, a high concentration of an unlabeled ligand is used.

    • Cell membrane preparation.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes how to measure the functional consequence of ligand binding by quantifying intracellular cAMP accumulation.

1. Cell Culture and Plating:

  • Culture cells stably expressing the receptor of interest in a suitable medium.

  • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

2. cAMP Accumulation Assay:

  • Wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA).

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

  • Add increasing concentrations of the stimulating ligand (this compound, VIP, PACAP, or Secretin).

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Lyse the cells to release the accumulated cAMP.

3. cAMP Quantification:

  • Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Follow the manufacturer's instructions for the chosen assay kit.

4. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the ligand concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the ligand that produces 50% of the maximal response.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.

G_protein_signaling_pathway cluster_membrane Cell Membrane This compound This compound VPAC2 VPAC2 Receptor This compound->VPAC2 Binding G_protein G Protein (Gs) VPAC2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: this compound binding to VPAC2 receptor signaling pathway.

competitive_binding_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with VPAC Receptors Incubation Incubate Membranes, Radioligand, and Competitors Membrane_Prep->Incubation Radioligand Prepare Radiolabeled Ligand ([125I]-VIP) Radioligand->Incubation Competitors Prepare Unlabeled Competitors (this compound, VIP, etc.) Competitors->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Curve_Fitting Generate Competition Curves (IC50) Counting->Curve_Fitting Ki_Calculation Calculate Ki Values Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Cell_Culture Culture Cells Expressing VPAC Receptors Cell_Plating Plate Cells in 96-well Plate Cell_Culture->Cell_Plating PDE_Inhibitor Add Phosphodiesterase Inhibitor Cell_Plating->PDE_Inhibitor Ligand_Addition Add Ligands (this compound, VIP, etc.) PDE_Inhibitor->Ligand_Addition Incubate_Stim Incubate to Allow cAMP Accumulation Ligand_Addition->Incubate_Stim Cell_Lysis Lyse Cells Incubate_Stim->Cell_Lysis cAMP_Quant Quantify cAMP using Commercial Kit Cell_Lysis->cAMP_Quant EC50_Calc Generate Dose-Response Curves and Calculate EC50 cAMP_Quant->EC50_Calc

Caption: Workflow for a cAMP functional assay.

References

Reproducibility of Helodermin's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the consistent effects of a bioactive peptide across different experimental models is paramount. This guide provides a comprehensive comparison of Helodermin's performance, supported by experimental data, to offer a clear perspective on its reproducibility and potential as a therapeutic agent.

This compound, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), has demonstrated a range of biological activities. Its structural similarity to Vasoactive Intestinal Peptide (VIP) has led to numerous studies investigating its effects on various physiological systems. This guide synthesizes quantitative data from diverse research models, details relevant experimental protocols, and visualizes key signaling pathways to provide an objective overview of this compound's effects.

Data Presentation: A Comparative Analysis of this compound's Bioactivity

To facilitate a clear comparison of this compound's effects across different research models, the following tables summarize the quantitative data from various studies.

Table 1: Cardiovascular Effects of this compound in Rat Models

ParameterResearch ModelThis compound DoseEffectComparison with VIPReference
Blood Pressure ReductionIn vivo (Rat)> 1 nmol/kgDose-dependent reductionLess effective than VIP at lower doses, similarly effective at higher doses.[1][2][1][2]
Femoral Artery RelaxationEx vivo (Isolated Rat Femoral Artery)Not specifiedPotent relaxation of pre-contracted arteriesEqually potent as VIP.[1][2][1][2]
Half-life of Hypotensive EffectIn vivo (Rat)Not specifiedShorter than VIPVIP has a longer half-life.[1][1]

Table 2: Effects of this compound on Hormone Secretion

HormoneResearch ModelThis compound Concentration/DoseEffectReference
GlucagonIn vivo (Mouse)0.5 - 8.0 nmol/kgMarkedly enhanced basal plasma glucagon levels (e.g., at 8 nmol/kg, from 139 ± 14 to 421 ± 86 pg/ml).[3][3]
GlucagonEx vivo (Isolated Perfused Rat Pancreas)10 pmol/L & 100 pmol/LBiphasic response: inhibition in the first phase, stimulation in the second phase.[4][4]
InsulinIn vivo (Mouse)0.5 - 8.0 nmol/kgNo effect on basal plasma insulin levels.[3][3]
InsulinEx vivo (Isolated Perfused Rat Pancreas)10 pmol/LWeak stimulatory effect (148% of control in the first phase, 170% in the second).[4][4]
SomatostatinEx vivo (Isolated Perfused Rat Pancreas)10 pmol/L & 100 pmol/LConcentration-dependent stimulation of release.[4][4]

Table 3: Effects of this compound on Other Biological Systems

System/Cell TypeResearch ModelEffectComparison with other peptidesReference
Airway Mucus SecretionEx vivo (Isolated Rat Trachea)Stimulation of mucus secretionLess potent than PACAP-27 and VIP.[5][5]
Bone MetabolismEx vivo (Neonatal Mouse Calvarial Bones)Time- and dose-dependent stimulation of cAMP formationComparable to VIP in potency and magnitude.[6][6]
Cancer Cell ProliferationIn vitroInhibition of growth of certain cancer cell linesNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the study of this compound.

Measurement of Cyclic AMP (cAMP) Production

This assay is fundamental to understanding the signaling pathway of this compound, which primarily involves G-protein coupled receptors (GPCRs) that activate adenylyl cyclase.

Protocol:

  • Cell Culture: Culture the target cells (e.g., pancreatic acinar cells, osteoblastic cell lines) in appropriate media and conditions until they reach the desired confluency.

  • Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Treatment: Add varying concentrations of this compound or other test peptides (e.g., VIP) to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction by adding a lysis buffer.

  • cAMP Quantification: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Data Analysis: Normalize the cAMP levels to the protein concentration in each sample and plot the dose-response curve to determine the potency (EC50) of this compound.

Smooth Muscle Relaxation Assay

This ex vivo method assesses the direct effect of this compound on smooth muscle contractility.

Protocol:

  • Tissue Preparation: Isolate smooth muscle strips (e.g., from rat femoral artery or trachea) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Pre-contraction: Induce a stable contraction in the muscle strips using a contractile agent (e.g., phenylephrine or prostaglandin F2α).

  • Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Measurement of Relaxation: Record the changes in muscle tension using an isometric force transducer. Relaxation is typically expressed as a percentage of the pre-induced contraction.

  • Data Analysis: Plot the concentration-response curve to determine the potency and efficacy of this compound in inducing smooth muscle relaxation.

Hormone Secretion Assay from Isolated Pancreatic Islets

This protocol allows for the direct measurement of this compound's effect on pancreatic hormone release.

Protocol:

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture the isolated islets for a short period to allow for recovery.

  • Static Incubation: Pre-incubate batches of islets in a buffer with a basal glucose concentration.

  • Stimulation: Incubate the islets with different concentrations of this compound in the presence of basal or stimulatory glucose concentrations for a defined period (e.g., 60 minutes).

  • Sample Collection: Collect the supernatant to measure secreted hormones (insulin, glucagon, somatostatin).

  • Hormone Quantification: Measure the hormone concentrations in the supernatant using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

  • Data Analysis: Normalize hormone secretion to the islet number or DNA content and compare the effects of different this compound concentrations.

Cell Proliferation Assay

This in vitro assay evaluates the impact of this compound on the growth of cell lines, particularly cancer cells.

Protocol:

  • Cell Seeding: Seed the target cells (e.g., cancer cell lines) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include appropriate positive and negative controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as MTT, XTT, or resazurin reduction assays. These assays measure the metabolic activity of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the inhibitory concentration (IC50) of this compound.

Mandatory Visualizations

To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.

Helodermin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor VPAC Receptor This compound->Receptor Binds to G_Protein Gαs Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Hormone Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound signaling pathway.

Experimental_Workflow_Smooth_Muscle_Relaxation A 1. Isolate Smooth Muscle Strip B 2. Mount in Organ Bath A->B C 3. Induce Contraction (e.g., Phenylephrine) B->C D 4. Add Cumulative Doses of this compound C->D E 5. Record Muscle Tension D->E F 6. Analyze Data (Concentration-Response Curve) E->F

Caption: Workflow for smooth muscle relaxation assay.

Logical_Relationship_Models InVivo In Vivo Models (e.g., Rat, Mouse) ExVivo Ex Vivo Models (e.g., Isolated Organs/Tissues) InVivo->ExVivo Provides physiological context for InVitro In Vitro Models (e.g., Cell Lines) InVivo->InVitro Confirms cellular effects observed in ExVivo->InVitro Allows for mechanistic studies suggested by

Caption: Relationship between research models.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Helodermin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of bioactive peptides like Helodermin is a critical component of laboratory safety and operational integrity. Adherence to established protocols not only ensures a safe working environment but also prevents potential environmental contamination. This guide provides essential, step-by-step information for the safe disposal of this compound, grounded in best practices for hazardous laboratory waste.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemically resistant gloves, such as nitrile.

  • Eye Protection: Wear safety goggles or a face shield.

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: When handling lyophilized powder, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.

Quantitative Data for this compound Disposal

The following table summarizes key quantitative parameters for the chemical inactivation and disposal of this compound waste, based on general peptide disposal protocols.

ParameterRecommendationRationaleSource(s)
Chemical Inactivation Reagents 1. 10% Bleach Solution (Sodium Hypochlorite) 2. 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)Bleach is a strong oxidizing agent that effectively degrades peptides. Strong acids or bases hydrolyze peptide bonds.[1][2]
Reagent-to-Waste Ratio 1. Bleach: At least 1:10 (bleach to liquid waste) 2. Acid/Base: 10 parts inactivation solution to 1 part liquid wasteEnsures a sufficient excess of the inactivating agent for complete degradation.[1][2]
Minimum Contact Time 1. Bleach: At least 30 minutes 2. Acid/Base: Minimum of 24 hoursAllows for the complete chemical breakdown of the peptide.[1][2]
Final pH of Neutralized Waste 6.0 - 8.0A neutral pH is generally required for disposal into institutional chemical waste streams.[2]

Experimental Protocols for this compound Disposal

The following are detailed methodologies for the two primary methods of chemically inactivating this compound waste prior to disposal.

Method 1: Inactivation using Sodium Hypochlorite (Bleach)

This method is effective for both liquid and solid waste contaminated with this compound.

  • Preparation: In a designated chemical fume hood, prepare a 10% bleach solution.

  • For Liquid Waste:

    • Add the 10% bleach solution to the liquid this compound waste to achieve a final bleach-to-waste ratio of at least 1:10.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1]

    • After the contact time, neutralize the solution as required by your institution's Environmental Health and Safety (EHS) guidelines before disposing of it as chemical waste.[1]

  • For Solid Waste (e.g., contaminated vials, pipette tips):

    • Immerse the solid waste in a 10% bleach solution, ensuring all surfaces are in contact with the solution.

    • Let it soak for a minimum of 30 minutes.[1]

    • Decant the bleach solution and manage it as liquid chemical waste.

    • Dispose of the decontaminated solid waste in the appropriate laboratory waste stream as per institutional guidelines.[1]

Method 2: Inactivation using Acid or Base Hydrolysis

This method is suitable for liquid this compound waste.

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Inactivation:

    • Slowly and carefully add the liquid this compound waste to the 1 M HCl or 1 M NaOH solution. A common ratio is 1 part waste to 10 parts inactivation solution.[2]

    • Gently stir the mixture.

    • Allow the mixture to react for a minimum of 24 hours at room temperature to ensure the complete hydrolysis of the peptide bonds.[2]

  • Neutralization:

    • After the 24-hour inactivation period, carefully neutralize the solution to a pH between 6.0 and 8.0.[2]

    • For acidic solutions, slowly add a base such as sodium bicarbonate or a dilute sodium hydroxide solution.

    • For basic solutions, add a weak acid.

    • Continuously monitor the pH during neutralization.

  • Final Disposal:

    • Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.

    • The label should include "Hazardous Waste," "Inactivated this compound," and any other relevant hazard information.

    • Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Disposal Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.

cluster_waste_generation Waste Generation & Segregation cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal Waste This compound Waste Generated IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste liquid? Waste->IsLiquid SolidWasteContainer Collect in Labeled Hazardous Solid Waste Container IsSolid->SolidWasteContainer Yes LiquidWasteContainer Collect in Labeled Hazardous Liquid Waste Container IsLiquid->LiquidWasteContainer Yes DecontaminateSolid Decontaminate with 10% Bleach (30 min soak) SolidWasteContainer->DecontaminateSolid DisposeSolid Dispose of Decontaminated Solid Waste per Institutional Guidelines DecontaminateSolid->DisposeSolid InactivationMethod Choose Inactivation Method LiquidWasteContainer->InactivationMethod BleachInactivation 10% Bleach (30 min) InactivationMethod->BleachInactivation Bleach AcidBaseInactivation 1M HCl or NaOH (24 hrs) InactivationMethod->AcidBaseInactivation Acid/Base Neutralize Neutralize to pH 6.0-8.0 BleachInactivation->Neutralize AcidBaseInactivation->Neutralize FinalLiquidCollection Collect in Labeled Hazardous Liquid Waste Container Neutralize->FinalLiquidCollection EHS_Pickup Contact EHS for Waste Pickup FinalLiquidCollection->EHS_Pickup

Caption: Workflow for the proper disposal of solid and liquid this compound waste.

Important Considerations:

  • Regulatory Compliance: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations for hazardous waste disposal.

  • Waste Segregation: Never mix this compound waste with other waste streams unless it is part of a validated inactivation protocol. Keep acidic and basic waste streams separate until neutralization.

  • Documentation: Maintain clear and accurate records of all waste disposal activities.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.

References

Personal protective equipment for handling Helodermin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Helodermin. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. Given that this compound is a bioactive peptide derived from Gila monster venom, a cautious approach to handling is paramount.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, with provisions for escalating protection based on the nature of the work.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coatChemical-resistant or disposable coveralls
Hand Protection Disposable nitrile glovesDouble gloving or Silver Shield gloves under disposable nitrile gloves for enhanced protection
Eye & Face Protection Safety glasses with side-shields (marked with "Z87")Full-face shield or safety goggles for splash hazards
Respiratory Protection Not generally required for small quantities in a well-ventilated areaN95 respirator or higher (e.g., full-face air-purifying respirator) if there is a risk of aerosolization or handling of large quantities of powdered peptide
Foot Protection Closed-toe shoesChemical-resistant boots

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires a systematic approach from preparation to disposal. The following workflow is designed to minimize exposure risk and prevent contamination.

Preparation
  • Don Appropriate PPE : Before handling, ensure all recommended PPE is correctly worn.

  • Prepare a Sanitized Workspace : Work should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

  • Gather Sterile Materials : Ensure all necessary sterile materials, including vials, pipettes, and solvents, are readily available.

Peptide Handling
  • Reconstitution of Lyophilized Peptide :

    • Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

    • Slowly add the appropriate solvent down the side of the vial to avoid aerosolization.

    • Gently swirl or pipette to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquoting : Prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the peptide.

  • Experimental Use : When using this compound in experiments, handle solutions with care to avoid splashes and spills.

Cleanup
  • Decontaminate Workspace : Upon completion of work, decontaminate all surfaces with an appropriate disinfectant or cleaning agent.

  • Proper Glove Removal : Remove gloves using the proper technique to avoid skin contact with any residual peptide.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental release and ensure compliance with institutional and local regulations for chemical and biological waste.

  • Solid Waste : All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a clearly labeled biohazard waste container.[4]

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a labeled waste container. Depending on institutional guidelines, chemical deactivation (e.g., with a strong acid or base) may be required before final disposal.[4] Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.

  • Incineration : For final disposal, contaminated materials should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Peptide Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Sanitized Workspace prep1->prep2 prep3 Gather Sterile Materials prep2->prep3 handle1 Reconstitute Lyophilized Peptide prep3->handle1 Proceed to Handling handle2 Aliquot into Working Solutions handle1->handle2 handle3 Perform Experiment handle2->handle3 cleanup1 Decontaminate Workspace handle3->cleanup1 Proceed to Cleanup cleanup2 Dispose of Waste cleanup1->cleanup2

Caption: A step-by-step workflow for the safe handling of this compound.

This comprehensive guide is intended to provide essential safety information for handling this compound. It is imperative that all users familiarize themselves with these procedures and consult their institution's safety office for any additional requirements.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.